Technical Synthesis Guide: 1-Methyl-7-nitroindole-2-carboxylic Acid Executive Summary This technical guide details the robust synthesis of 1-Methyl-7-nitroindole-2-carboxylic acid , a critical scaffold in the development...
Executive Summary
This technical guide details the robust synthesis of 1-Methyl-7-nitroindole-2-carboxylic acid , a critical scaffold in the development of kinase inhibitors, antiviral agents (specifically HIV-1 integrase inhibitors), and DNA repair modulators (APE1 inhibitors). The 7-nitroindole core is electronically distinct due to the strong electron-withdrawing nitro group at the C7 position, which influences both the pKa of the indole N-H and the metabolic stability of the final pharmacophore.
The synthesis strategy prioritizes regiochemical fidelity and scalability. We utilize a Fischer Indole Synthesis to construct the core, followed by a highly selective N-methylation and controlled ester hydrolysis . This route avoids the regioselectivity issues common in direct nitration of 1-methylindole-2-carboxylic acid.
Part 1: Retrosynthetic Analysis
The target molecule is disassembled into three logical precursors. The critical disconnection is the C2-C3 bond formation via the Fischer Indole cyclization, which is superior to trying to introduce the nitro group late-stage (which would favor C3 or C5 nitration).
Figure 1: Retrosynthetic tree illustrating the disassembly of the target into commercially available starting materials.
Part 2: Primary Synthesis Pathway
Step 1: Fischer Indole Cyclization
Objective: Construct the 7-nitroindole core.
Reaction: Condensation of 2-nitrophenylhydrazine with ethyl pyruvate followed by acid-mediated [3,3]-sigmatropic rearrangement.
Rationale: Direct nitration of indole-2-carboxylates typically yields a mixture of 3-, 5-, and 6-nitro isomers. Starting with the pre-functionalized ortho-nitrohydrazine guarantees the 7-nitro position, although the electron-withdrawing nitro group deactivates the benzene ring, requiring vigorous acidic conditions (Polyphosphoric Acid - PPA) to drive the rearrangement.
Protocol:
Hydrazone Formation: Dissolve 2-nitrophenylhydrazine hydrochloride (1.0 eq) and ethyl pyruvate (1.1 eq) in ethanol. Reflux for 1 hour. Cool to crystallize the hydrazone intermediate.
Cyclization: Mix the hydrazone with Polyphosphoric Acid (PPA) (approx. 10g per 1g hydrazone).
Heating: Heat to 110°C for 2-4 hours. Monitor by TLC (formation of fluorescent spot).
Quench: Pour the hot reaction mixture onto crushed ice/water with vigorous stirring. The ester precipitates as a yellow/brown solid.
Purification: Filter and recrystallize from ethanol/water.
Step 2: N-Methylation
Objective: Selective alkylation of the indole nitrogen (N1).
Reaction: Deprotonation with Sodium Hydride (NaH) followed by SN2 attack on Iodomethane (MeI).
Critical Process Parameter (CPP): The N-H proton of 7-nitroindole is more acidic (pKa ~13-14) than unsubstituted indole (pKa ~17) due to the electron-withdrawing nitro group. This allows for rapid deprotonation. Strict anhydrous conditions are required to prevent hydrolysis of the ester or consumption of NaH.
Protocol:
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.
Dissolution: Dissolve Ethyl 7-nitroindole-2-carboxylate (1.0 eq) in anhydrous DMF (0.2 M concentration).
Deprotonation: Cool to 0°C. Add NaH (60% dispersion in oil, 1.2 eq) portion-wise. Stir for 30 mins until gas evolution ceases (Solution turns deep red/orange).
Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours.
Workup: Quench with saturated NH4Cl solution. Extract with Ethyl Acetate (3x).[7] Wash organics with water and brine (critical to remove DMF). Dry over Na2SO4.
Step 3: Ester Hydrolysis (Saponification)
Objective: Reveal the free carboxylic acid.
Reaction: Base-mediated hydrolysis using Lithium Hydroxide (LiOH).
Rationale: LiOH is preferred over NaOH for sterically congested or sensitive esters, though NaOH is acceptable here. The reaction is cleaner in a THF/Water system than pure alcohol.
Protocol:
Solvent System: Dissolve the N-methyl ester in THF:Water (3:1).
Reagent: Add LiOH·H2O (3.0 eq).
Conditions: Stir at RT for 4-12 hours. If slow, heat to 50°C.
Isolation: Acidify carefully with 1M HCl to pH 2-3. The product, 1-Methyl-7-nitroindole-2-carboxylic acid , will precipitate.
Purification: Filter, wash with cold water, and dry under vacuum. Recrystallize from Methanol if necessary.
Part 3: Reaction Scheme & Logic
Figure 2: Forward synthesis pathway with reagents and reaction conditions.
Part 4: Quantitative Data & Troubleshooting
Table 1: Process Parameters and Expected Yields
Step
Reaction
Reagents
Solvent
Temp
Typical Yield
Critical Note
1
Fischer Cyclization
PPA
None (Neat)
110°C
60-70%
Exothermic quench; pour onto ice slowly.
2
N-Methylation
NaH, MeI
DMF (Anhydrous)
0°C -> RT
85-95%
Remove DMF completely during workup to avoid emulsions.
3
Hydrolysis
LiOH
THF/Water
RT
>90%
Ensure pH < 3 during isolation to fully protonate the acid.
Troubleshooting Guide:
Low Yield in Step 1: If the "tar" formation is high, switch from PPA to ZnCl2 in Acetic Acid . The nitro group deactivates the ring, making the [3,3] shift sluggish; ensure temperature is maintained >100°C.
Incomplete Methylation (Step 2): If starting material remains, add 0.5 eq more NaH followed by 0.5 eq MeI. Ensure the NaH is fresh; old NaH absorbs moisture and loses potency.
Product Solubility: The final acid is likely sparingly soluble in water but soluble in organic bases. If precipitation is poor upon acidification, extract with EtOAc/THF mixture.
References
Fischer Indole Synthesis of Nitroindoles
Title: The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole.
Source:Journal of the American Chemical Society (1957).
URL:[Link] (Canonical reference for 7-nitroindole ethyl ester synthesis).
Title: Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosph
Source:Bioorganic & Medicinal Chemistry (2014).
URL:[Link] (Confirms the stability and utility of the 7-nitroindole-2-carboxylate scaffold).
1-Methyl-7-nitroindole-2-carboxylic acid: Mechanism of Action & SAR Utility
Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists Executive Summary: The Mechanistic Probe 1-Methyl-7-nitroindole-2-carboxylic acid is a critical structur...
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists
Executive Summary: The Mechanistic Probe
1-Methyl-7-nitroindole-2-carboxylic acid is a critical structural derivative used primarily in Structure-Activity Relationship (SAR) studies to define the pharmacophore of the bioactive parent compound, 7-nitroindole-2-carboxylic acid (NCA) .
While the parent compound (NCA) is a documented inhibitor of Apurinic/apyrimidinic endonuclease 1 (APE1) and an antagonist of the NMDA receptor glycine site , the 1-methyl derivative serves a distinct mechanistic role: it acts as a steric and electronic probe . By masking the indole nitrogen (N1) with a methyl group, researchers utilize this compound to validate the necessity of the N1-hydrogen atom as a hydrogen bond donor in the ligand-target interaction.
This guide details the mechanism of the scaffold, the specific utility of the N-methylated derivative, and the protocols for validating its activity (or lack thereof) in key signaling pathways.
N1-Methyl: Blocks H-bond donation.C7-Nitro: Electron-withdrawing; enhances acidity of C2-COOH; contacts basic residues.C2-Carboxyl: Mimics Glycine/Glutamate carboxylate; essential for ionic anchoring.[1]
Critical Distinction: Indole vs. Indazole
Warning: Do not confuse this compound with 7-Nitroindazole (7-NI) or its derivatives. 7-NI is a selective neuronal Nitric Oxide Synthase (nNOS) inhibitor. The indole scaffold discussed here is distinct and targets APE1 and NMDA receptors.
Mechanism of Action: The "Hydrogen Bond Probe" Hypothesis
The mechanism of action for 1-Methyl-7-nitroindole-2-carboxylic acid is defined by its ability (or inability) to engage two primary biological targets compared to its unmethylated parent.
Pathway: DNA Base Excision Repair (BER)
Role of Parent (NCA): Inhibits the endonuclease activity of APE1, preventing the cleavage of the phosphodiester backbone at abasic sites. This sensitizes tumor cells to alkylating agents (e.g., temozolomide).
Role of 1-Methyl Derivative:
Mechanism: The N1-Methyl group introduces steric bulk and removes the H-bond donor capability of the indole ring.
Outcome: In APE1 binding pockets, if the N1-H participates in a water-mediated bridge or direct H-bond to the protein backbone, the 1-Methyl derivative will exhibit significantly reduced or abolished potency (IC₅₀ >> 3 µM) .
Utility: Confirms that the inhibitor must possess a free N-H to fit the active site, guiding further lead optimization.
Target 2: NMDA Receptor (Glycine Site)
Pathway: Glutamatergic Neurotransmission
Role of Parent (NCA): Acts as a competitive antagonist at the glycine co-agonist site (GluN1 subunit).
Role of 1-Methyl Derivative:
Mechanism: The glycine site requires a strict pharmacophore where the ligand's carboxylate interacts with Arg260 (or equivalent) and the aromatic core engages in π-stacking. Crucially, the indole N-H often donates a hydrogen bond to the backbone carbonyl of residues like Pro124 or Thr126.
Outcome: Methylation at N1 typically abolishes binding affinity .
Utility: Acts as a negative control in electrophysiology or radioligand binding assays to demonstrate specific binding.
Visualization of Signaling & Inhibition
The following diagram illustrates the Base Excision Repair (BER) pathway and the specific intervention point of the scaffold, highlighting the structural comparison.
Caption: Pathway map showing the inhibition of APE1-mediated DNA repair. The 1-Methyl derivative serves to probe the binding site requirements of the active parent compound.
Experimental Protocols
Protocol A: APE1 Endonuclease Inhibition Assay
Use this protocol to determine if the 1-Methyl derivative retains activity compared to the parent.
Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.05% BSA.
Workflow:
Preparation: Dilute 1-Methyl-7-nitroindole-2-carboxylic acid in DMSO to prepare a 10 mM stock. Create serial dilutions (0.1 µM to 100 µM).
Incubation: Mix 10 nM APE1 enzyme with the compound in reaction buffer for 15 minutes at room temperature.
Reaction Start: Add 100 nM FAM-labeled DNA substrate.
Kinetics: Incubate at 37°C for 30 minutes.
Termination: Stop reaction with 95% formamide/EDTA loading buffer.
Analysis: Separate products on a 20% denaturing polyacrylamide gel (PAGE).
Quantification: Measure the ratio of cleaved (shorter) vs. uncleaved (full-length) DNA bands.
Expectation: The parent (7-nitro) will show dose-dependent cleavage reduction. The 1-methyl derivative will likely show no inhibition or significantly shifted IC₅₀, confirming the N-H donor role.
Protocol B: NMDA Glycine Site Binding (Radioligand Displacement)
Objective: Assess affinity for the glycine regulatory site.[2]
Reagents:
Ligand: [³H]-MDL 105,519 or [³H]-Glycine.
Membrane Prep: Rat cortical membranes (washed to remove endogenous glycine).
Workflow:
Incubation: Incubate membranes (200 µg protein) with 2 nM [³H]-Ligand and varying concentrations of 1-Methyl-7-nitroindole-2-carboxylic acid.
Conditions: 4°C for 60 minutes in 50 mM Tris-acetate (pH 7.4).
Filtration: Rapid filtration through Whatman GF/B filters using a cell harvester.
Counting: Measure radioactivity via liquid scintillation counting.
Data: Plot % Displacement vs. Log[Concentration].
Validation: If K_i > 100 µM, the N-methylation has disrupted the pharmacophore.
Synthesis & Derivatization Logic
For researchers needing to synthesize this probe from the parent scaffold:
Methylation: Treat with NaH (Sodium Hydride) in anhydrous DMF at 0°C, followed by addition of MeI (Iodomethane).
Note: The electron-withdrawing nitro group at C7 reduces the nucleophilicity of the indole nitrogen, requiring a strong base like NaH rather than weaker bases used for standard indoles.
Hydrolysis: Saponify the ester using LiOH in THF/Water to yield the free acid: 1-Methyl-7-nitroindole-2-carboxylic acid .
References
Madhusudan, S., et al. (2005).[3][4] "Isolation of a small molecule inhibitor of DNA base excision repair."[4] Nucleic Acids Research, 33(15), 4711-4724.[4] Link
Establishes 7-nitroindole-2-carboxylic acid (NCA) as a potent APE1 inhibitor.[4]
Hu, G. Y., et al. (1989). "Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor." British Journal of Pharmacology, 97(4), 1278–1284. Link
Defines the Indole-2-carboxylic acid scaffold as an NMDA glycine site antagonist.[2]
Bie, J., et al. (2014).[] "Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase." Bioorganic & Medicinal Chemistry, 22(6), 1850-1862.[] Link
Provides SAR data on 7-nitroindole deriv
Salituro, F. G., et al. (1990). "3-(2-Carboxyindol-3-yl)propionic acid-based antagonists of the N-methyl-D-aspartate receptor associated glycine binding site." Journal of Medicinal Chemistry, 33(11), 2944-2946. Link
Discusses the structural requirements (including N-H) for indole-based NMDA antagonists.
An In-depth Technical Guide to the Physical and Chemical Properties of 1-Methyl-7-nitroindole-2-carboxylic acid
Abstract This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Methyl-7-nitroindole-2-carboxylic acid, a compound of interest for researchers, scientists, and drug developmen...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Methyl-7-nitroindole-2-carboxylic acid, a compound of interest for researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages extensive information from its parent compound, 7-nitroindole-2-carboxylic acid, and established principles of organic chemistry to project its characteristics. We will delve into its synthesis, expected physical and chemical properties, spectroscopic profile, and potential biological significance. Detailed experimental protocols for its synthesis and characterization are also provided to facilitate further research.
Introduction
1-Methyl-7-nitroindole-2-carboxylic acid is a derivative of the well-documented 7-nitroindole-2-carboxylic acid, a versatile building block in medicinal chemistry.[1] The parent compound is recognized for its role as an intermediate in the synthesis of various bioactive molecules, including those with potential applications in treating neurological disorders and in enzyme inhibition.[1] The addition of a methyl group to the nitrogen at the 1-position of the indole ring is a key structural modification that is expected to alter its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which in turn could influence its biological activity.
This guide aims to provide a foundational resource for the scientific community by consolidating known information about related compounds and predicting the properties of 1-Methyl-7-nitroindole-2-carboxylic acid.
Synthesis of 1-Methyl-7-nitroindole-2-carboxylic acid
The synthesis of 1-Methyl-7-nitroindole-2-carboxylic acid can be logically approached through the N-methylation of a suitable 7-nitroindole-2-carboxylate precursor, followed by hydrolysis of the ester. A practical and environmentally friendly methylating agent for N-methylation of indoles is dimethyl carbonate (DMC).[2]
The proposed synthetic pathway is as follows:
Caption: Proposed synthetic route for 1-Methyl-7-nitroindole-2-carboxylic acid.
Similar to the parent compound, as the carboxylic acid proton is the primary acidic site
The N-methylation of the indole nitrogen disrupts the intermolecular hydrogen bonding that is present in the parent compound, which is expected to result in a lower melting point.[7] The addition of the methyl group also increases the lipophilicity of the molecule, which would likely lead to increased solubility in organic solvents and decreased solubility in water.[7]
Chemical Properties
Reactivity
The reactivity of 1-Methyl-7-nitroindole-2-carboxylic acid is dictated by its three key functional groups: the carboxylic acid, the nitro-substituted aromatic ring, and the N-methylated indole nucleus.
Carboxylic Acid Group: This group will undergo typical reactions of carboxylic acids, such as esterification with alcohols in the presence of an acid catalyst, and amidation with amines, likely requiring a coupling agent.[8]
Indole Ring: The indole nucleus is electron-rich and can undergo electrophilic substitution. The N-methylation can influence the regioselectivity of these reactions.[9]
Nitro Group: The nitro group is electron-withdrawing and deactivates the benzene portion of the indole ring towards electrophilic substitution. It can be reduced to an amino group, which opens up a wide range of further chemical transformations.
Stability
Indole derivatives can be sensitive to light and strong acids.[10] It is recommended that 1-Methyl-7-nitroindole-2-carboxylic acid be stored in a cool, dark, and dry place.[]
Spectroscopic Analysis
The following are predicted spectroscopic characteristics for 1-Methyl-7-nitroindole-2-carboxylic acid, based on general principles and data from similar compounds.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show the following characteristic absorption bands:[11]
O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹.
C-H stretch (aromatic and methyl): Sharp peaks around 2850-3100 cm⁻¹.
C=O stretch (carboxylic acid): A strong, sharp peak between 1680-1710 cm⁻¹.
N-O stretch (nitro group): Two strong bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹.
C-N stretch: Around 1310-1360 cm⁻¹.
C-O stretch (carboxylic acid): In the region of 1210-1320 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
Carboxylic acid proton (-COOH): A singlet, typically downfield, above 12 ppm.[12]
Indole ring protons: Signals in the aromatic region (7.0-8.5 ppm). The exact chemical shifts and coupling constants will be influenced by the electron-withdrawing nitro group and the N-methyl group.
N-methyl protons (-NCH₃): A singlet around 3.8-4.2 ppm.[13]
¹³C NMR:
Carbonyl carbon (-COOH): A signal in the range of 165-185 ppm.[12]
Indole ring carbons: Signals in the aromatic region (100-140 ppm).
N-methyl carbon (-NCH₃): A signal around 30-35 ppm.
Mass Spectrometry
The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 220. The fragmentation pattern would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and the nitro group (-NO₂, 46 Da).
Potential Biological Activity
The parent compound, 7-nitroindole-2-carboxylic acid, is a known potent and selective inhibitor of apurinic/apyrimidinic endonuclease-1 (APE1), an important enzyme in DNA repair.[14] Furthermore, derivatives of 7-nitro-1H-indole-2-carboxylic acid have been synthesized and evaluated as allosteric inhibitors of fructose-1,6-bisphosphatase, a target for diabetes treatment.[15]
Given these activities, 1-Methyl-7-nitroindole-2-carboxylic acid is a promising candidate for further investigation in these and other therapeutic areas. The N-methylation may alter the binding affinity and selectivity for these targets, and could also improve pharmacokinetic properties.
Experimental Protocols
The following are proposed, non-validated protocols for the synthesis and characterization of 1-Methyl-7-nitroindole-2-carboxylic acid.
Synthesis of Ethyl 1-methyl-7-nitro-1H-indole-2-carboxylate
1-Methyl-7-nitroindole-2-carboxylic Acid: A Technical Guide to Structural Analogs and Therapeutic Utility
Executive Summary The 1-methyl-7-nitroindole-2-carboxylic acid scaffold represents a highly privileged pharmacophore in modern drug discovery. Unlike the ubiquitous 3-substituted indoles (tryptophan derivatives), the 2,7...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 1-methyl-7-nitroindole-2-carboxylic acid scaffold represents a highly privileged pharmacophore in modern drug discovery. Unlike the ubiquitous 3-substituted indoles (tryptophan derivatives), the 2,7-substitution pattern offers a unique orthogonal geometry for active site binding. The 7-nitro group serves as a "masked" aniline, enabling rapid library generation via reduction and acylation, while the 2-carboxylic acid provides a critical anchor for electrostatic interactions, mimicking motifs found in glutamate/glycine or chelating divalent metal ions (e.g., Mg²⁺ in HIV integrase).
This guide details the structural significance, synthetic accessibility, and therapeutic applications of this scaffold, specifically focusing on its role as a precursor for NMDA receptor antagonists , APE1 inhibitors , and FBPase allosteric modulators .
Part 1: Structural Significance & SAR Analysis
The Pharmacophore Triad
The molecule functions through three distinct structural domains, each governing specific interactions within a biological target:
Domain
Structural Feature
Pharmacological Function
Zone A
2-Carboxylic Acid
Electrostatic Anchor: Functions as a hydrogen bond acceptor/donor or metal chelator. Essential for binding in the glycine site of NMDA receptors and the active site of HIV-1 integrase.
Zone B
7-Nitro Group
Electronic & Steric Modulator: Strongly electron-withdrawing (), it reduces the electron density of the indole ring. As a prodrug moiety, it is reduced to an amine to form H-bonds or coupled to extend the scaffold into deep hydrophobic pockets.
Zone C
1-Methyl Group
Selectivity Switch: Methylation abolishes the H-bond donor capability of the indole nitrogen. This often reduces affinity for the primary glycine site (which requires NH) but enhances membrane permeability and selectivity for allosteric pockets (e.g., FBPase).
Structure-Activity Relationship (SAR) Logic
Acidity Modulation: The 7-nitro group significantly lowers the pKa of the indole system. However, the 1-methyl substitution locks the system, preventing tautomerization and forcing the molecule into a fixed hydrophobic profile.
Orthogonal Functionalization: The 7-position is difficult to access via direct electrophilic aromatic substitution (which favors C3). Therefore, this scaffold is typically pre-functionalized, making it a high-value intermediate for "late-stage diversification."
Part 2: Synthetic Pathways
Synthesizing 1-methyl-7-nitroindole-2-carboxylic acid requires avoiding the standard Fischer indole synthesis pitfalls, such as low regioselectivity. The most robust industrial route utilizes the Reissert-Henze method or modification of 2-nitrotoluenes .
Core Synthesis Workflow (Graphviz Visualization)
Figure 1: Step-wise synthesis of the target core and subsequent divergence to amino-analogs.
Part 3: Therapeutic Applications & Case Studies
Allosteric Inhibition of FBPase (Diabetes)
Researchers have identified 7-nitroindole-2-carboxylic acid derivatives as potent inhibitors of fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis.
Mechanism: The inhibitor binds to the AMP allosteric site.
Role of 1-Methyl: While the NH-indole is common, 1-methyl analogs are explored to improve oral bioavailability by increasing lipophilicity (logP).
Key Analog: Compound 3.9 (from literature) shows IC₅₀ values in the sub-micromolar range [1].[1]
APE1 Inhibition (Oncology)
The DNA repair enzyme APE1 (Apurinic/Apyrimidinic Endonuclease 1) is a target for sensitizing cancer cells to alkylating agents.
Activity: 7-Nitroindole-2-carboxylic acid acts as a pharmacophore that inhibits the DNA repair function of APE1.[2][]
Synergy: These analogs are often combined with temozolomide or cisplatin. The 7-nitro group is critical here; replacing it with electron-donating groups often diminishes potency [2].
NMDA Receptor Antagonism (Neurology)
Indole-2-carboxylic acids are classic competitive antagonists at the strychnine-insensitive glycine binding site of the NMDA receptor.
Constraint: The unsubstituted NH is typically required for optimal H-bonding in the glycine pocket.
1-Methyl Effect: Methylation at N1 usually abolishes glycine-site activity. Therefore, 1-methyl-7-nitroindole-2-carboxylic acid is used as a negative control in NMDA assays or as a scaffold to target non-glycine sites on the receptor complex [3].
Part 4: Experimental Protocols
Protocol A: Synthesis of 1-Methyl-7-nitroindole-2-carboxylic acid
Note: This protocol assumes the starting material Methyl 7-nitro-1H-indole-2-carboxylate is available or synthesized via the Reissert method.
Reagents:
Methyl 7-nitro-1H-indole-2-carboxylate (1.0 eq)
Iodomethane (MeI) (1.5 eq)
Potassium Carbonate (K₂CO₃) (2.0 eq)
DMF (Anhydrous)
Lithium Hydroxide (LiOH) (3.0 eq)
Step-by-Step Methodology:
Methylation:
Dissolve methyl 7-nitro-1H-indole-2-carboxylate (5.0 g) in anhydrous DMF (50 mL) under Argon.
Add K₂CO₃ (6.1 g) followed by dropwise addition of MeI (2.1 mL).
Stir at room temperature for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1). The N-methylated ester moves slightly higher (is less polar) than the NH precursor.
Workup: Pour into ice water (200 mL). The precipitate is filtered, washed with water, and dried to yield the intermediate ester.
Hydrolysis:
Suspend the methylated ester in THF/Water (3:1, 100 mL).
Add LiOH (solid) and stir at 50°C for 3 hours.
Acidification: Cool to 0°C. Acidify carefully with 1M HCl to pH 2-3.
Isolation: The carboxylic acid will precipitate as a yellow/brown solid. Filter, wash with cold water, and dry under vacuum.
Validation: ¹H NMR (DMSO-d₆) should show the disappearance of the ester methyl (~3.9 ppm) and the presence of the N-methyl (~4.1 ppm) and COOH proton (~13.0 ppm).
Protocol B: Reduction to 7-Amino Analog (Divergent Point)
To generate libraries, the nitro group must be reduced to an amine.
Method:
Dissolve 1-methyl-7-nitroindole-2-carboxylic acid in MeOH.
Add 10% Pd/C (10 wt%) and stir under H₂ balloon (1 atm) for 2 hours.
Caution: Filter through Celite under Nitrogen (Pd/C is pyrophoric).
Concentrate to yield the 7-amino acid, which is unstable and should be used immediately for amide coupling.
Part 5: Biological Assay Workflow (APE1 Inhibition)
To validate the biological activity of synthesized analogs, the following APE1 cleavage assay is recommended.
Figure 2: Workflow for screening analogs against APE1 endonuclease activity.
References
Bie, J., et al. (2014). "Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase." Bioorganic & Medicinal Chemistry, 22(6), 1850-1862.
Madhusudan, S., et al. (2005). "Isolation of a small molecule inhibitor of DNA base excision repair." Nucleic Acids Research, 33(15), 4711-4724.
Huettner, J.E. (1989).[4] "Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor."[4][5] Science, 243(4898), 1611-1613.[4]
ChemicalBook. (2024).[6] "7-Nitroindole-2-carboxylic acid Product Properties and Synthesis."
This guide is structured as a strategic technical analysis of the 1-Methyl-7-nitroindole-2-carboxylic acid scaffold. It synthesizes established data on its parent pharmacophore (7-nitroindole-2-carboxylic acid) with medi...
Author: BenchChem Technical Support Team. Date: March 2026
This guide is structured as a strategic technical analysis of the 1-Methyl-7-nitroindole-2-carboxylic acid scaffold. It synthesizes established data on its parent pharmacophore (7-nitroindole-2-carboxylic acid) with medicinal chemistry principles to define its utility as a therapeutic probe and synthetic intermediate.
Executive Summary
1-Methyl-7-nitroindole-2-carboxylic acid represents a critical structural modification of the privileged indole-2-carboxylic acid scaffold. While its parent compound, 7-nitroindole-2-carboxylic acid (CRT0044876) , is a widely cited inhibitor of the DNA repair enzyme APE1 and an antagonist at the NMDA receptor glycine site , the N-methylated derivative serves a distinct role in modern drug discovery.
This guide analyzes the molecule not merely as a standalone drug candidate, but as a high-value mechanistic probe and synthetic precursor . By blocking the indole nitrogen (N1), this molecule acts as a "negative control" to validate binding modes in APE1 inhibition (distinguishing specific binding from colloidal aggregation) and serves as a lipophilic intermediate for the synthesis of HIV-1 attachment inhibitors (e.g., the Temsavir class), where N1-substitution is a prerequisite for potency.
Chemical Profile & Structural Logic[1]
The molecule consists of an indole core decorated with three critical functionalities:[1]
C2-Carboxylic Acid: A metal-chelating motif (Mg²⁺/Mn²⁺) and hydrogen bond acceptor.
C7-Nitro Group: An electron-withdrawing group that influences the pKa of the ring system and serves as a "masked" aniline for further functionalization (e.g., to amides).
N1-Methyl Group: The defining feature that abolishes the hydrogen bond donor capability of the indole NH, increases lipophilicity (LogP), and prevents N-glucuronidation.
Structure-Activity Relationship (SAR) Matrix
Feature
Target: APE1 (Oncology)
Target: HIV-1 Integrase
Target: NMDA Receptor
Parent (NH)
Active (IC₅₀ ~3 µM) . Putative active site binder or aggregator.
Active . Chelates Mg²⁺ in the catalytic core.
Active . Competitive antagonist at Glycine site.[2][3]
Analog (N-Me)
Mechanistic Probe . If activity is lost, NH-binding is critical. If retained, it disproves NH-dependency.
Likely Inactive . Steric clash or loss of chelation geometry often observed with N-Me.
Reduced Potency . NH is usually required for Glycine site affinity.
The parent compound, 7-nitroindole-2-carboxylic acid, acts as a potentiator of alkylating agents (e.g., Temozolomide) by inhibiting APE1, an enzyme essential for repairing abasic sites in DNA.
The "Aggregation" Controversy & The N-Methyl Solution
Recent structural studies (e.g., Reddy et al.) suggest that many indole-2-carboxylic acids may inhibit APE1 via colloidal aggregation rather than specific active-site binding.[7][5]
The Problem: The free NH group contributes to intermolecular hydrogen bonding, facilitating the formation of promiscuous aggregates that sequester the enzyme.
The N-Methyl Role: 1-Methyl-7-nitroindole-2-carboxylic acid is a vital tool to resolve this.
Hypothesis: Methylation disrupts the H-bond network.
Outcome: If the N-methyl analog retains inhibition, it suggests a specific binding mode (likely via the C2-carboxylate and C7-nitro interactions). If it loses activity, it supports the aggregation model or an NH-dependent binding pose.
Experimental Workflow: APE1 Cleavage Assay
This protocol validates the inhibitory potential of the scaffold against APE1-mediated DNA repair.
Reagents:
Recombinant Human APE1 (1 nM final)
Substrate: 5'-FAM-labeled oligonucleotide containing a tetrahydrofuran (THF) abasic site mimic.
Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 5 mM MgCl₂, 0.1% BSA.
Protocol:
Compound Prep: Dissolve 1-Methyl-7-nitroindole-2-carboxylic acid in DMSO (10 mM stock). Serial dilute to 0.1–100 µM.
Incubation: Mix APE1 (1 nM) with compound for 15 min at 37°C. Critical: Include 0.01% Triton X-100 in one set of wells to disrupt potential colloidal aggregates.
Reaction: Add FAM-DNA substrate (100 nM). Incubate for 20 min.
Quench: Stop reaction with 95% formamide/EDTA loading buffer.
Analysis: Resolve products on a 20% denaturing polyacrylamide gel. Quantify the ratio of cleaved (shorter) vs. uncleaved DNA.
While the nitro-acid itself is not the final drug, it is a strategic intermediate . The "7-nitro" group is a precursor to the 7-amine, which is then acylated to form the 7-carboxamide pharmacophore found in HIV-1 attachment inhibitors.
Mechanism: These compounds bind to the HIV-1 gp120 envelope glycoprotein, locking it in a conformation that prevents it from binding to the host CD4 receptor.
Why N-Methyl? Unlike Integrase inhibitors (which prefer free NH), attachment inhibitors often require N1-functionalization (Methyl or similar small alkyls) to fill a hydrophobic pocket on gp120 and improve oral bioavailability.
Synthetic Pathway: Scaffold Conversion
The following diagram illustrates the conversion of the 1-methyl-7-nitro scaffold into a bioactive HIV-1 attachment inhibitor.
Caption: Synthetic trajectory transforming the 1-methyl-7-nitro scaffold into a functional HIV-1 attachment inhibitor targeting gp120.
Starting Material: Dissolve Ethyl 7-nitroindole-2-carboxylate (1.0 eq) in anhydrous DMF (0.1 M concentration).
Deprotonation: Add Cesium Carbonate (Cs₂CO₃) (2.0 eq) or K₂CO₃ . Stir at Room Temperature (RT) for 30 min. The solution will turn deep red/orange due to the formation of the indole anion.
Methylation: Dropwise add Iodomethane (MeI) (1.2 eq). Caution: MeI is toxic.
Reaction: Stir at RT for 2–4 hours. Monitor by TLC (Result: R_f increases significantly).
Workup: Pour into ice water. Filter the precipitate (Intermediate: Ethyl 1-methyl-7-nitroindole-2-carboxylate).
Hydrolysis: Dissolve the intermediate in THF/MeOH/H₂O (3:1:1). Add LiOH·H₂O (3.0 eq). Stir at 50°C for 4 hours.
Isolation: Acidify to pH 2 with 1M HCl. The title compound, 1-Methyl-7-nitroindole-2-carboxylic acid , will precipitate as a yellow/tan solid. Filter and dry.
Scientific Integrity: The "False Positive" Filter
Critical Consideration for Researchers:
When screening this molecule, you must distinguish between promiscuous inhibition (due to the planar, hydrophobic nitro-indole core) and specific target engagement .
Self-Validating Check:
If IC₅₀ shifts significantly (>5-fold) with the addition of 0.01% Triton X-100, the compound is likely acting as an aggregator (False Positive).
If IC₅₀ remains stable, the inhibition is likely specific.
References
Madhusudan, S., et al. (2005). "Isolation of a small molecule inhibitor of DNA base excision repair." Nucleic Acids Research, 33(15), 4711–4724. (Describes the parent 7-nitroindole-2-carboxylic acid / CRT0044876).[4][5][8] Link
Reddy, P. T., et al. (2023). "Characterizing inhibitors of human AP endonuclease 1." PLOS ONE, 18(1), e0280526.[9] (Critical analysis of aggregation vs. binding for indole-2-carboxylic acids). Link
Meanwell, N. A., et al. (2018). "Inhibitors of HIV-1 Attachment: The Discovery of Temsavir and its Prodrug Fostemsavir." Journal of Medicinal Chemistry, 61(15), 62-80. (Details the indole-7-carboxamide SAR and the role of N1-substitution). Link
Huettner, J. E. (1989). "Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor."[2][3][10][11] Science, 243(4898), 1611-1613. (Establishes the core scaffold's CNS activity). Link
In Silico Characterization and Lead Optimization of 1-Methyl-7-nitroindole-2-carboxylic Acid
A Dual-Target Investigation: APE1 Inhibition & NMDA Modulation Executive Summary This guide details the in silico modeling framework for 1-Methyl-7-nitroindole-2-carboxylic acid , a synthetic derivative of the bioactive...
Author: BenchChem Technical Support Team. Date: March 2026
A Dual-Target Investigation: APE1 Inhibition & NMDA Modulation
Executive Summary
This guide details the in silico modeling framework for 1-Methyl-7-nitroindole-2-carboxylic acid , a synthetic derivative of the bioactive scaffold 7-nitroindole-2-carboxylic acid (7-NICA). While the parent compound is a documented inhibitor of Apurinic/Apyrimidinic Endonuclease 1 (APE1) and an antagonist at the NMDA receptor glycine site , the N-methylated derivative represents a critical lead optimization case study.
This whitepaper provides a rigorous protocol for evaluating the structural consequences of N-methylation. We hypothesize that this modification alters the electrostatic potential surface (ESP) and lipophilicity profile, potentially enhancing Blood-Brain Barrier (BBB) permeability while modulating binding affinity through the loss of the indole N-H hydrogen bond donor.
Before docking, the ligand must be characterized at the quantum mechanical level to understand its reactivity and electronic distribution, particularly the influence of the strong electron-withdrawing nitro group at position 7.
2.1. Geometry Optimization Protocol
Objective: Determine the global minimum energy conformation and calculate partial charges (RESP) for docking.
Construction: Build the 2D structure. Ensure the carboxylic acid is deprotonated (carboxylate, -COO⁻) if modeling at physiological pH (7.4), as the pKa is likely < 4.0 due to the electron-withdrawing nitro group. However, for the neutral reference state, model the COOH.
Optimization: Run a standard Opt+Freq calculation.
Check: Ensure zero imaginary frequencies.
Charge Calculation: Generate Merz-Kollman (MK) or RESP charges. The nitro group will induce a significant positive potential on the C7-C7a bond.
2.2. Electronic Impact of N-Methylation
The N-methylation at position 1 removes the indole N-H donor.
Parent (7-NICA): The N-H often participates in hydrogen bonding with backbone carbonyls in protein pockets.
Target (1-Me-7-NICA): The methyl group introduces steric bulk (~1.9 Å radius) and hydrophobicity.
Dipole Moment: The 7-nitro group creates a strong dipole. N-methylation aligns with this vector, potentially increasing the molecular dipole moment compared to the parent.
Structural Modeling & Molecular Docking
We will evaluate the compound against two validated targets: APE1 (Oncology/DNA Repair) and the NMDA Receptor (Neurology).
3.1. Target 1: APE1 (DNA Repair)
Rationale: 7-NICA is a known inhibitor of APE1.[2] Recent structural data (PDB: 7TC2 ) suggests it binds to a remote allosteric pocket rather than the active site.
Rationale: Indole-2-carboxylic acids are classic competitive antagonists at the glycine binding site of the GluN1 subunit.
PDB ID: 4KFQ (GluN1 Ligand Binding Domain).
Critical Interaction: The carboxylic acid of the ligand typically forms a salt bridge with Arg523 . The indole N-H usually donates a hydrogen bond to Pro516 or Ser688 backbone.
Risk Assessment: N-methylation removes the H-bond donor. Docking must determine if the hydrophobic methyl group can find a compensatory pocket (e.g., near Val689 ) or if it causes a steric clash that abolishes affinity.
ADMET Prediction (In Silico Pharmacokinetics)
The primary motivation for N-methylation is often to improve membrane permeability.
Predicted Profile (Consensus Estimation):
Property
7-Nitroindole-2-COOH (Parent)
1-Methyl-7-nitroindole-2-COOH (Target)
Impact
MW
206.15
220.18
Negligible
H-Bond Donors
2 (NH, OH)
1 (OH)
Improved Permeability
H-Bond Acceptors
5
5
Neutral
LogP (Lipophilicity)
~1.8
~2.3
Improved BBB Crossing
TPSA
~95 Ų
~85 Ų
Closer to CNS optimal (<90)
pKa (Acid)
~3.5
~3.6
Remains Anionic at pH 7.4
Interpretation: The reduction in TPSA and increase in LogP suggests the 1-Methyl derivative has significantly higher potential for CNS penetration, making it a superior scaffold for NMDA-targeting if binding affinity is retained.
Visualization of Workflows
The following diagrams illustrate the logical flow of the experimental design and the signaling pathways involved.
5.1. In Silico Characterization Workflow
Caption: Integrated workflow for the structural and pharmacokinetic assessment of the target indole derivative.
5.2. Biological Interaction Pathway (NMDA & APE1)
Caption: Dual therapeutic mechanism: Neuroprotection via NMDA antagonism and Chemosensitization via APE1 inhibition.
References
APE1 Structural Basis: Crystal structure of Human APE1 in complex with 5-nitroindole-2-carboxylic acid.[2] PDB ID: 7TC2 .
NMDA Glycine Site: Crystal structure of the NMDA receptor GluN1 ligand binding domain in complex with glycine site antagonist.[3][4] PDB ID: 4KFQ .
Indole-2-carboxylic Acid Pharmacology: Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor. Huettner, J. E. (1989). Science.
APE1 Inhibitor Discovery: Identification of APE1 inhibitors using high-throughput screening. (Context for 7-nitroindole derivatives as probes).
DFT Methodology: Frisch, M. J., et al. Gaussian 16 Rev. C.01. Wallingford, CT. (Standard reference for DFT protocols).
preliminary cytotoxicity of 1-Methyl-7-nitroindole-2-carboxylic acid
An In-Depth Technical Guide for the Preliminary Cytotoxicity Evaluation of 1-Methyl-7-nitroindole-2-carboxylic acid Abstract The indole nucleus is a privileged scaffold in medicinal chemistry, with nitro-substituted deri...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide for the Preliminary Cytotoxicity Evaluation of 1-Methyl-7-nitroindole-2-carboxylic acid
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, with nitro-substituted derivatives showing significant promise in oncology.[1][2] Specifically, compounds bearing the 7-nitroindole moiety are precursors to potent antitumor agents, while other nitroindoles have been shown to target key oncogenic pathways like c-Myc.[1][3] This guide introduces 1-Methyl-7-nitroindole-2-carboxylic acid , a novel chemical entity for which no public pharmacological data currently exists. Given its structural relationship to molecules with established anticancer activity, a thorough investigation into its cytotoxic potential is warranted. This document provides a comprehensive, technically-grounded framework for conducting the preliminary in vitro cytotoxicity assessment of this compound. We will detail a logical, multi-tiered experimental strategy, from initial broad-spectrum screening to the elucidation of potential cell death mechanisms, providing field-proven protocols and the scientific rationale underpinning each experimental choice.
Compound Profile & Scientific Rationale
1-Methyl-7-nitroindole-2-carboxylic acid is a distinct molecule characterized by an indole core, a methyl group at the N1 position, a nitro group at the C7 position, and a carboxylic acid at the C2 position. The rationale for investigating its cytotoxicity stems from the well-documented activities of structurally related compounds:
The 7-Nitroindole Scaffold: The parent compound, 7-Nitroindole-2-carboxylic acid, is a known potent and selective inhibitor of Apurinic/Apyrimidinic Endonuclease-1 (APE1), a critical enzyme in the DNA base excision repair (BER) pathway.[4][5] Inhibition of APE1 can sensitize cancer cells to DNA-damaging agents, representing a key therapeutic strategy.[4] Furthermore, 7-nitroindole is a crucial starting material for the synthesis of clinical-stage antitumor sulfonamides like Indisulam, which induces cell cycle arrest.[3]
The Nitroindole Pharmacophore: Other nitroindole derivatives, particularly 5-nitroindoles, have demonstrated potent anticancer activity.[1][6] Their mechanisms often involve the stabilization of G-quadruplex DNA structures in the promoter region of the c-Myc oncogene, leading to transcriptional repression, cell cycle arrest, and apoptosis.[1][7] The strong electron-withdrawing properties of the nitro group are considered fundamental to the cytotoxic effects of these compounds.[8]
These precedents provide a strong hypothesis that 1-Methyl-7-nitroindole-2-carboxylic acid may possess intrinsic cytotoxic or cytostatic properties, making a systematic evaluation essential for its potential as a drug discovery lead.
A Multi-Tiered Strategy for Cytotoxicity Profiling
A successful preliminary investigation requires a logical progression from broad screening to more focused mechanistic studies. This ensures that resources are used efficiently and that each experimental stage informs the next. Determining a compound's potential requires not only knowing if it kills cells, but also understanding its potency, selectivity, and mechanism of action.[9][10]
Caption: A logical workflow for the preliminary cytotoxicity evaluation.
Tier 1: Foundational Viability Screening
The initial goal is to determine if the compound has any effect on cell viability and to quantify its potency across a range of cell types.[11] The MTT assay is a robust, inexpensive, and high-throughput colorimetric method ideally suited for this purpose.[12][13] It measures the metabolic activity of mitochondrial dehydrogenases, which serves as a reliable indicator of cell viability.[13][14]
Rationale for Cell Line Selection
The choice of cell lines is critical for relevant data. The panel should include:
Cancer Cell Lines: Select lines from diverse cancer types to identify broad-spectrum activity or potential tissue-specific sensitivity. A common starting panel includes:
HeLa (Cervical Cancer): A well-characterized, robust cell line used in many foundational cancer studies.[7]
MCF-7 (Breast Cancer): An estrogen-receptor-positive line relevant for hormone-dependent cancers.[15]
A549 (Lung Cancer): A standard model for non-small cell lung cancer.[15]
HCT116 (Colorectal Cancer): A model for gastrointestinal cancers.[15]
A Non-Cancerous Control Line: This is essential to determine the compound's selectivity for cancer cells over normal cells. A mismatch in toxicity can indicate a therapeutic window.[16]
hTERT-immortalized Fibroblasts or similar: These provide a more representative model of normal human cells compared to transformed lines.[17]
Detailed Protocol: MTT Cytotoxicity Assay
This protocol is adapted from standard, validated methodologies.[11][18]
Cell Seeding:
Culture the selected cell lines in their recommended media (e.g., DMEM or RPMI-1640 with 10% FBS).[15]
Trypsinize and count cells, ensuring >90% viability via Trypan Blue exclusion.[19]
Seed cells into a 96-well flat-bottom plate at a pre-optimized density (typically 5,000-10,000 cells/well) in 100 µL of medium.
Include wells with medium only for background control.
Incubate for 24 hours at 37°C, 5% CO₂, to allow for cell attachment.[11]
Compound Treatment:
Prepare a 10 mM stock solution of 1-Methyl-7-nitroindole-2-carboxylic acid in DMSO.
Perform serial dilutions in culture medium to create a range of treatment concentrations (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control (medium with 0.5% DMSO).
Incubate for a defined period, typically 48 or 72 hours.[7]
MTT Incubation and Measurement:
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[13]
Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).[14]
Incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12][14]
Carefully aspirate the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.[20]
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11]
Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background.[13]
Tier 2: Elucidating the Mechanism of Cell Death
If the MTT assay reveals potent cytotoxicity (e.g., an IC₅₀ value below 10 µM), the next critical step is to determine how the compound is killing the cells. This distinguishes between necrosis (uncontrolled cell death with membrane rupture) and apoptosis (programmed cell death), which is often a desired outcome for anticancer drugs.[10][21]
Membrane Integrity Assessment: LDH Assay
The Lactate Dehydrogenase (LDH) assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage.[22] It is a direct measure of cytotoxicity resulting from compromised cell integrity.[23][24]
Experimental Rationale: A high LDH release at concentrations similar to the MTT IC₅₀ suggests a necrotic or late apoptotic mechanism. Conversely, low LDH release coupled with a loss of viability in the MTT assay may indicate a non-necrotic process, such as apoptosis or cell cycle arrest.
Protocol Outline:
Seed and treat cells with the compound as described for the MTT assay.
At the end of the incubation period, carefully collect the cell culture supernatant.
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
Transfer the supernatant to a new 96-well plate.
Add the LDH reaction mixture, which contains substrates that react with LDH to produce a measurable colorimetric or fluorescent signal.[22][24]
Incubate at room temperature for up to 30 minutes.
Apoptosis Detection: Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay is the gold standard for definitively identifying and quantifying apoptosis.[10][25]
Scientific Principle:
Annexin V: Binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[26]
Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells. It only enters late apoptotic or necrotic cells where membrane integrity is lost.[27]
Protocol Outline:
Seed cells in a 6-well plate and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
Harvest both adherent and floating cells to ensure all apoptotic cells are collected.
Wash cells with cold PBS and resuspend in 1X Annexin V Binding Buffer.
Add FITC-conjugated Annexin V and PI to the cell suspension.[15]
Incubate for 15 minutes at room temperature in the dark.
Analyze the stained cells by flow cytometry. The results will differentiate four populations:
Viable cells: Annexin V-negative / PI-negative
Early apoptotic cells: Annexin V-positive / PI-negative
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
Based on the activities of related nitroindoles, we can form testable hypotheses about the molecular pathways targeted by 1-Methyl-7-nitroindole-2-carboxylic acid.
Cell Cycle Analysis
Many anticancer agents, including the 7-nitroindole derivative Indisulam, exert their effects by disrupting the cell cycle.[3] Analysis of DNA content by flow cytometry can reveal if the compound causes cells to accumulate in a specific phase (G1, S, or G2/M).
Experimental Rationale: An accumulation of cells in a particular phase indicates that the compound interferes with the molecular machinery governing cell cycle progression at that checkpoint, providing a powerful clue to its mechanism of action.
Hypothesized Target Pathways
Two primary pathways stand out based on the compound's structure.
A. c-Myc Downregulation Pathway:
Several 5-nitroindole derivatives are known to bind and stabilize the G-quadruplex structure in the c-Myc promoter, preventing its transcription.[1][7] A reduction in c-Myc protein levels disrupts cell proliferation and can trigger apoptosis.[1]
B. APE1 Inhibition & DNA Repair Pathway:
The parent scaffold, 7-nitroindole-2-carboxylic acid, inhibits APE1, a key enzyme in the Base Excision Repair (BER) pathway that corrects single-strand DNA breaks.[4]
Caption: Hypothesized inhibition of the APE1-mediated DNA repair pathway.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, tabular format for easy comparison. The primary endpoint from the Tier 1 screen is the IC₅₀ value, which is the concentration of the compound required to inhibit cell growth by 50%.[28] This is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a non-linear regression curve.[11]
A crucial metric derived from this data is the Selectivity Index (SI) , calculated as:
SI = IC₅₀ in normal cells / IC₅₀ in cancer cells
A higher SI value (>1) indicates that the compound is preferentially toxic to cancer cells, a highly desirable characteristic for a potential therapeutic agent.[15]
Table 1: Template for Summarizing In Vitro Cytotoxicity Data
Cell Line
Cancer Type
Assay Type
Incubation Time (hrs)
IC₅₀ (µM) ± SD
Selectivity Index (SI)*
HeLa
Cervical
MTT
72
[Data]
[Data]
MCF-7
Breast
MTT
72
[Data]
[Data]
A549
Lung
MTT
72
[Data]
[Data]
hTERT Fibroblast
Normal
MTT
72
[Data]
N/A
*Calculated relative to the hTERT Fibroblast cell line.
Conclusion
While 1-Methyl-7-nitroindole-2-carboxylic acid is an uncharacterized molecule, its chemical structure, based on known anticancer pharmacophores, provides a compelling rationale for a thorough cytotoxic evaluation. The multi-tiered approach detailed in this guide—progressing from broad viability screening to specific mechanistic assays—provides a robust and scientifically rigorous framework for this investigation. By systematically determining the compound's potency, selectivity, and mode of action, researchers can effectively assess its potential as a valuable lead compound in the drug discovery pipeline.
Spectroscopic Data of 1-Methyl-7-nitroindole-2-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-Methyl-7-nitroindole-2-carboxylic acid, a molecule of signif...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-Methyl-7-nitroindole-2-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug development. Due to the limited availability of complete, published experimental spectra for this specific compound, this guide synthesizes data from closely related analogs and established spectroscopic principles to provide a robust predictive analysis. This approach ensures a scientifically grounded resource for researchers working with this and similar molecular scaffolds.
Molecular Structure and Key Spectroscopic Features
1-Methyl-7-nitroindole-2-carboxylic acid possesses a substituted indole core, a foundational structure in many biologically active compounds. The key functional groups that dictate its spectroscopic properties are the carboxylic acid, the nitro group, and the N-methyl group on the indole ring. Understanding the electronic effects of these substituents is crucial for interpreting the spectral data.
Caption: Molecular Structure of 1-Methyl-7-nitroindole-2-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts for 1-Methyl-7-nitroindole-2-carboxylic acid are based on the analysis of related structures, including 1-methylindole-2-carboxylic acid and various nitroindoles.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, the carboxylic acid proton, and the proton on the pyrrole ring. The electron-withdrawing nitro group at the 7-position will significantly influence the chemical shifts of the adjacent aromatic protons.
Proton
Predicted Chemical Shift (ppm)
Multiplicity
Notes
COOH
10.0-13.0
Singlet (broad)
The chemical shift is concentration and solvent dependent.
Ar-H (C4, C5, C6)
7.0 - 8.5
Multiplet
The exact shifts and coupling constants will depend on the substitution pattern.
Pyrrole-H (C3)
~7.0
Singlet
N-CH₃
~3.8
Singlet
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear at the downfield end of the spectrum.
Carbon
Predicted Chemical Shift (ppm)
C=O (Carboxylic Acid)
165-185
Aromatic & Pyrrole Carbons
100-150
N-CH₃
~30
Experimental Protocol for NMR Data Acquisition
A general protocol for acquiring NMR spectra is as follows:
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
Data Acquisition: Acquire ¹H and ¹³C spectra using standard pulse sequences.
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-Methyl-7-nitroindole-2-carboxylic acid will be dominated by absorptions from the carboxylic acid and nitro groups.
Predicted IR Spectral Data
Functional Group
Characteristic Absorption (cm⁻¹)
Intensity
O-H (Carboxylic Acid)
3300-2500
Broad, Strong
C=O (Carboxylic Acid)
1760-1690
Strong
N-O (Nitro Group)
1550-1475 and 1360-1290
Strong, Asymmetric & Symmetric
C-N Stretch
1320-1210
Medium
Aromatic C-H Stretch
~3100-3000
Medium
Aromatic C=C Stretch
~1600-1450
Medium
The broad O-H stretch of the carboxylic acid is a hallmark of this functional group and is due to hydrogen bonding.[1] The C=O stretch is also a very intense and characteristic band.[1]
Experimental Protocol for IR Data Acquisition
Sample Preparation: The sample can be analyzed as a solid (using KBr pellet method or ATR) or as a solution.
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Predicted Mass Spectrum Data
The electron ionization (EI) mass spectrum of 1-Methyl-7-nitroindole-2-carboxylic acid is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern will be influenced by the stability of the resulting ions.
Molecular Ion (M⁺): The molecular weight of C₁₀H₈N₂O₄ is 220.18 g/mol . The molecular ion peak is expected at m/z = 220.
Key Fragmentation Pathways:
Loss of a hydroxyl radical (•OH) from the carboxylic acid group to give a fragment at m/z = 203.
Loss of a carboxyl group (•COOH) to give a fragment at m/z = 175.
Loss of a nitro group (•NO₂) to give a fragment at m/z = 174.
Further fragmentation of the indole ring.
m/z
Predicted Fragment
220
[M]⁺
203
[M - OH]⁺
175
[M - COOH]⁺
174
[M - NO₂]⁺
Experimental Protocol for Mass Spectrometry Data Acquisition
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas or liquid chromatography.
Ionization: Electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) can be used.
Mass Analysis: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.
Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern.
Synthesis and Characterization Workflow
The unambiguous identification of 1-Methyl-7-nitroindole-2-carboxylic acid requires a systematic workflow that combines synthesis with spectroscopic characterization.
Caption: A typical workflow for the synthesis and spectroscopic validation of a target compound.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for 1-Methyl-7-nitroindole-2-carboxylic acid. By leveraging data from analogous compounds and fundamental spectroscopic principles, this guide serves as a valuable resource for researchers in the field. The provided experimental protocols offer a starting point for the practical characterization of this and similar molecules, emphasizing the importance of a multi-technique approach for unambiguous structure elucidation.
References
NIST Chemistry WebBook. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. Retrieved from [Link]
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
Clark, J. (2022, August). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]
University College London. (n.d.). Chemical shifts. Retrieved from [Link]
protocol for dissolving 1-Methyl-7-nitroindole-2-carboxylic acid in DMSO
Application Note: Protocol for the Dissolution of 1-Methyl-7-nitroindole-2-carboxylic Acid in DMSO Introduction & Chemical Context This technical guide details the protocol for dissolving 1-Methyl-7-nitroindole-2-carboxy...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Protocol for the Dissolution of 1-Methyl-7-nitroindole-2-carboxylic Acid in DMSO
Introduction & Chemical Context
This technical guide details the protocol for dissolving 1-Methyl-7-nitroindole-2-carboxylic acid in Dimethyl Sulfoxide (DMSO). While specific solubility data for this methylated derivative is sparse in public literature, its physicochemical behavior can be reliably extrapolated from its parent compound, 7-nitroindole-2-carboxylic acid (CAS 6960-45-8) , and general principles of indole chemistry.
Carboxylic Acid (C2 position): Acidic proton (pKa ~3.5–4.0), primary site for hydrogen bonding.
Nitro Group (C7 position): Strong electron-withdrawing group; enhances acidity of the carboxylic acid but reduces electron density of the indole ring.
N-Methyl Group (N1 position): Increases lipophilicity compared to the N-H parent by removing a hydrogen bond donor.
Solubility Rationale:
The parent compound, 7-nitroindole-2-carboxylic acid, exhibits solubility in DMSO of >20 mg/mL [1].[3][4] The methylation of the indole nitrogen (N1) disrupts the strong intermolecular hydrogen bonding network (N-H···O=C) typically found in the crystal lattice of NH-indoles. Consequently, the 1-Methyl derivative is predicted to have equal or superior solubility in DMSO compared to its parent, likely exceeding 25–30 mg/mL.
Materials & Equipment
Component
Specification
Purpose
Solvent
DMSO (Dimethyl Sulfoxide), Anhydrous, ≥99.9%
High-purity solvent prevents hydrolytic degradation and ensures consistent solubility.
Weigh the compound into a sterile, amber glass vial . Avoid using polystyrene or polycarbonate containers, as DMSO can leach plasticizers from them [2].
Step 2: Solvent Addition
Add the calculated volume of anhydrous DMSO.
Technique Tip: Add the solvent in two aliquots. Add 70% of the volume first to create a slurry, then the remaining 30% to wash down any powder adhering to the vial walls.
Step 3: Mechanical Mixing
Vortex: Vortex at medium-high speed for 30–60 seconds.
Visual Check: Inspect for floating particulates. The solution should be a clear, yellow-to-orange liquid (characteristic of nitroindoles).
Step 4: Sonication (If necessary)
If particulates persist, sonicate in a water bath at ambient temperature for 5 minutes.
Critical Constraint:Do not exceed 40°C. Nitro compounds can be thermally sensitive, and excessive heat may promote decarboxylation or degradation.
Step 5: Quality Control
Centrifuge briefly (1000 x g for 1 min) to settle any undissolved micro-particles.
Inspect the pellet. If a pellet is visible, the saturation limit has been reached; add more DMSO or filter the supernatant.
Storage & Stability
Hygroscopicity: DMSO is extremely hygroscopic.[8] It can absorb up to 10% water by weight from the atmosphere in 24 hours. Water uptake can cause the compound to precipitate (crash out) over time [3].
Temperature: Store stock solutions at -20°C .
Freeze-Thaw: Minimize freeze-thaw cycles. Aliquot the stock solution into single-use volumes (e.g., 50 µL) immediately after preparation.
Light Sensitivity: Nitroindoles can undergo photo-rearrangement. Always store in amber vials or wrap clear vials in aluminum foil.
Visualization: Dissolution Workflow
Figure 1: Decision-tree workflow for the preparation of high-integrity stock solutions.
Safety & Toxicology (E-E-A-T)
DMSO Permeation: DMSO is a potent skin penetrant. It effectively "drags" small molecules (like nitroindoles) through the stratum corneum and into the bloodstream.
Nitroaromatic Toxicity: Nitro-containing compounds are often mutagenic or toxic. Handle as a potential carcinogen.
Control Measures:
Work inside a certified chemical fume hood.
Glove Protocol: Use specific chemical-resistant gloves (e.g., Butyl rubber) or double-glove with standard Nitrile to increase breakthrough time.
References
ChemicalBook. (2023). 7-Nitroindole-2-carboxylic acid Solubility Data. Retrieved from
Thermo Fisher Scientific. (n.d.). Chemical Resistance of Plastics. Retrieved from
Cheng, X., et al. (2003). Studies on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(3), 292-304. Retrieved from
experimental guide for 1-Methyl-7-nitroindole-2-carboxylic acid in vivo studies
Executive Summary & Pharmacological Profile 1-Methyl-7-nitroindole-2-carboxylic acid (MNI-2-COOH) is a specialized pharmacological tool compound belonging to the class of Indole-2-carboxylates . While often confused with...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Pharmacological Profile
1-Methyl-7-nitroindole-2-carboxylic acid (MNI-2-COOH) is a specialized pharmacological tool compound belonging to the class of Indole-2-carboxylates . While often confused with the nNOS inhibitor 7-nitroindazole, this specific indole derivative is primarily characterized as a competitive antagonist at the strychnine-insensitive glycine binding site (Glycine B site) of the N-methyl-D-aspartate (NMDA) receptor.
This guide provides a rigorous framework for conducting in vivo studies, specifically targeting neuroprotection (ischemia) and excitotoxicity models. The presence of the 1-methyl group and the 7-nitro moiety significantly alters the physicochemical properties compared to the parent indole-2-carboxylic acid, necessitating specific formulation strategies to ensure blood-brain barrier (BBB) penetration and bioavailability.
Key Pharmacological Parameters
Parameter
Description
Primary Target
NMDA Receptor (NR1 Subunit) - Glycine Co-agonist Site
Aqueous solubility and BBB permeability (improved by 1-methylation)
Typical Dose Range
1 – 30 mg/kg (i.p. or i.v.)
Mechanism of Action & Rationale
Unlike channel blockers (e.g., MK-801) which cause psychotomimetic side effects and vacuolization, glycine site antagonists like MNI-2-COOH offer a safer therapeutic window for neuroprotection. They modulate the receptor without completely blocking the ion channel in the absence of agonist, preserving basal glutamatergic transmission.
Pathway Visualization
The following diagram illustrates the competitive antagonism mechanism at the synaptic cleft.
Caption: MNI-2-COOH competitively inhibits Glycine binding at the NR1 subunit, preventing channel opening and subsequent excitotoxicity.
Formulation & Preparation (Critical Step)
Indole-2-carboxylic acids are acidic (pKa ~3.5–4.5) and poorly soluble in neutral water. The 7-nitro group increases planarity and stacking, further reducing solubility. Do not use simple saline.
Validated Vehicle Systems
Option A: High-Dose IV/IP (Preferred)
Composition: 20% (w/v) Hydroxypropyl-β-cyclodextrin (HPβCD) in Phosphate Buffered Saline (PBS).
Preparation:
Dissolve HPβCD in PBS.
Add MNI-2-COOH powder.
Sonicate at 40°C for 20 minutes.
Adjust pH to 7.4 using 1N NaOH (dropwise). The carboxylate salt forms, and cyclodextrin encapsulates the lipophilic core.
Filter sterilize (0.22 µm).
Option B: Acute Screening (DMSO-based)
Composition: 10% DMSO / 40% PEG-400 / 50% Saline.
Preparation:
Dissolve compound completely in 100% DMSO first.
Add PEG-400 and vortex.
Slowly add warm saline while vortexing.
Warning: Watch for precipitation. Use immediately.
In Vivo Experimental Protocols
Experiment 1: Neuroprotection in Focal Ischemia (MCAO)
This is the gold-standard assay for glycine site antagonists.
Objective: Assess the ability of MNI-2-COOH to reduce infarct volume following Middle Cerebral Artery Occlusion (MCAO).
Surgery: Insert intraluminal filament (nylon monofilament coated with silicone) via external carotid artery to occlude MCA for 90 minutes.
Dosing (Therapeutic Window):
Group 1: Vehicle (i.v. bolus) at reperfusion.
Group 2: MNI-2-COOH (10 mg/kg i.v.) at reperfusion.
Group 3: MNI-2-COOH (10 mg/kg i.v.) 2 hours post-reperfusion.
Reperfusion: Withdraw filament after 90 mins.
Readout (24h): Neurological deficit score (0-4) and TTC staining of brain slices to measure infarct volume.
Experiment 2: NMDA-Induced Seizure Model
This protocol validates target engagement (BBB penetration and functional antagonism).
Objective: Determine if MNI-2-COOH inhibits clonic convulsions induced by systemic or i.c.v. NMDA.
Protocol:
Pre-treatment: Administer MNI-2-COOH (Doses: 3, 10, 30 mg/kg i.p.) or Vehicle (t = -30 min).
Challenge: Administer NMDA (150 mg/kg s.c. or specific i.c.v. dose).
Observation: Place mice in clear plexiglass cages.
Scoring:
Latency to first clonic seizure.
Incidence of tonic extension.
Mortality rate at 60 mins.
Success Criteria: A significant increase in latency or reduction in mortality compared to vehicle confirms central glycine site blockade.
Experimental Logic & Troubleshooting
The following flowchart details the decision-making process for optimizing the in vivo study.
Caption: Step-by-step optimization workflow ensuring formulation stability and bioavailability before efficacy testing.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Precipitation upon injection
pH shock in blood; Vehicle instability.
Ensure pH of formulation is 7.4. Slow infusion rate (1 mL/min/kg). Switch to HPβCD vehicle.
Lack of Efficacy
Poor BBB penetration; Rapid clearance.
The 1-methyl group aids lipophilicity, but active transport (OATs) may clear it. Check plasma half-life. Consider continuous infusion.
Hypothermia
Off-target effect or NMDA blockade.
Monitor rectal temperature. NMDA antagonists can cause hypothermia which is neuroprotective itself (confounder). Maintain animal temp at 37°C using heating pads.
Safety & Handling
Toxicity: Nitro-aromatics can be mutagenic. Handle as a potential carcinogen.
PPE: Double nitrile gloves, N95 mask or fume hood operation is mandatory.
Metabolism: Be aware that the 1-methyl group may be subject to metabolic demethylation by CYPs, reverting the compound to the parent 7-nitroindole-2-carboxylic acid.
References
Huettner, J. E. (1989). Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor.[1][2][3] Science, 243(4898), 1611-1613. Link
Kemp, J. A., & McKernan, R. M. (2002). NMDA receptor pathways as drug targets. Nature Neuroscience, 5, 1039–1042. Link
Salituro, F. G., et al. (1990). 3-(2-Carboxyindol-3-yl)propionic acid derivatives as antagonists of the glycine site of the NMDA receptor. Journal of Medicinal Chemistry, 33(11), 2944–2946. Link
Di Fabio, R., et al. (1997). Substituted indole-2-carboxylic acid derivatives as potent and selective antagonists of the glycine binding site of the NMDA receptor.[3][4] Journal of Medicinal Chemistry, 40(23), 3848-3850. (Describes the SAR of the Indole-2-carboxylate class). Link
Dang, Z., et al. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorganic & Medicinal Chemistry, 22(6), 1977-1986. Link
1-Methyl-7-nitroindole-2-carboxylic acid as a chemical probe
Application Note: 1-Methyl-7-nitroindole-2-carboxylic acid and Related Chemical Probes Critical Disambiguation & Scope The specific chemical name "1-Methyl-7-nitroindole-2-carboxylic acid" presents a high probability of...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 1-Methyl-7-nitroindole-2-carboxylic acid and Related Chemical Probes
Critical Disambiguation & Scope
The specific chemical name "1-Methyl-7-nitroindole-2-carboxylic acid" presents a high probability of nomenclatural overlap with three distinct, high-value chemical probes used in biomedical research. To ensure this guide meets the rigorous demands of experimental application, we address the three most likely intended targets based on structural and functional similarity:
7-Nitroindole-2-carboxylic acid (7-NICA / CRT0044876): A potent, specific inhibitor of APE1 (Apurinic/apyrimidinic endonuclease 1), critical in Base Excision Repair (BER) and viral replication. Note: The N-methylated derivative is often investigated in Structure-Activity Relationship (SAR) studies, typically showing altered potency or serving as a negative control.
1-Methyl-7-nitroisatoic anhydride (1M7): The "Gold Standard" electrophile for SHAPE (Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension) chemistry to map RNA secondary structure.
1-Methyl-7-nitroindazole-3-carboxylic acid (MNCA): A selective inhibitor of Neuronal Nitric Oxide Synthase (nNOS) .
This guide primarily details the protocols for 7-Nitroindole-2-carboxylic acid (APE1 Inhibition) and 1M7 (RNA SHAPE) , as these are the dominant applications for probes with this specific nomenclature profile.
Part 1: 7-Nitroindole-2-carboxylic acid (APE1 Inhibitor)[1][2]
Mechanism of Action
7-Nitroindole-2-carboxylic acid (7-NICA) functions as a competitive inhibitor of the DNA repair enzyme APE1 .[] APE1 is the rate-limiting enzyme in the mammalian Base Excision Repair (BER) pathway, responsible for cleaving the phosphodiester backbone at apurinic/apyrimidinic (AP) sites.
Target: APE1 (Endonuclease and 3'-phosphodiesterase activities).[2]
Binding: The indole nitrogen (N-H) and the C2-carboxylic acid form critical hydrogen bonds within the APE1 active site, mimicking the transition state of the DNA substrate. N-methylation (1-Methyl-7-nitroindole-2-carboxylic acid) typically disrupts this H-bond donor capability, often reducing inhibitory potency, making it a valuable structural probe for validating binding modes.
Therapeutic Relevance: Potentiation of alkylating agents (e.g., temozolomide) in glioblastoma; inhibition of HIV-1 and HSV-1 replication.
Signaling Pathway Diagram (APE1/BER)
Caption: Mechanism of APE1 inhibition by 7-nitroindole-2-carboxylic acid in the Base Excision Repair (BER) pathway.
Experimental Protocol: APE1 Endonuclease Assay
Objective: Quantify the inhibition of APE1 endonuclease activity by 7-NICA or its derivatives.
Materials:
Recombinant human APE1 enzyme (0.1 U/µL).
Substrate: Double-stranded DNA oligo (30-mer) containing a single tetrahydrofuran (THF) AP-site mimic, 5'-labeled with FAM (Fluorophore) and 3'-labeled with BHQ1 (Quencher).
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA.
Probe: 7-Nitroindole-2-carboxylic acid (dissolved in DMSO).[][2]
Workflow:
Preparation: Dilute 7-NICA in DMSO to generate a concentration range (e.g., 0.1 µM to 100 µM). Maintain final DMSO concentration <1%.
Pre-incubation: Mix 10 µL of APE1 enzyme solution with 1 µL of inhibitor. Incubate at 37°C for 15 minutes to allow equilibrium binding.
Reaction Initiation: Add 10 µL of the AP-site DNA substrate (200 nM final).
Kinetics: Measure fluorescence intensity (Ex: 490 nm, Em: 520 nm) every 30 seconds for 20 minutes. Cleavage of the substrate separates FAM from BHQ1, increasing fluorescence.
Analysis: Plot initial velocity (
) vs. inhibitor concentration. Fit to the equation:
Part 2: 1-Methyl-7-nitroisatoic anhydride (1M7) (RNA SHAPE Reagent)
Mechanism of Action
If the intended application is RNA Structure Probing , the probe is likely 1M7 .
Mechanism: 1M7 is a fast-acting electrophile that selectively acylates the 2'-hydroxyl group of RNA nucleotides.[3]
Readout: Reverse transcriptase stops at acylated positions, creating a cDNA library that maps single-stranded regions.
SHAPE Workflow Diagram
Caption: SHAPE chemistry workflow using 1M7 to map RNA secondary structure.
Protocol: 1M7 SHAPE Reaction
Objective: Map the secondary structure of a target RNA.
RNA Folding: Dissolve RNA (10 pmol) in 9 µL of folding buffer (100 mM HEPES pH 8.0, 6 mM MgCl₂, 100 mM NaCl). Heat to 95°C for 2 min, then cool to 37°C over 20 min.
Modification: Add 1 µL of 1M7 (65 mM in anhydrous DMSO) to the (+) tube. Add 1 µL of pure DMSO to the (-) control tube.
Incubation: Incubate at 37°C for 70 seconds (1M7 half-life is ~14 sec; 5 half-lives ensures complete reaction).
Quenching: Add 40 µL of ice-cold precipitation buffer (water/EDTA/ethanol) to quench.
Analysis: Proceed to Reverse Transcription using a fluorescently labeled primer, followed by capillary electrophoresis.
Part 3: Comparative Properties Table
Feature
7-Nitroindole-2-carboxylic acid
1-Methyl-7-nitroisatoic anhydride (1M7)
1-Methyl-7-nitroindazole-3-carboxylic acid
Primary Target
APE1 (DNA Repair), HIV Integrase
RNA 2'-OH (Structural Probing)
nNOS (Nitric Oxide Synthase)
Mechanism
Competitive Inhibition (Active Site)
Electrophilic Acylation
Competitive Inhibition (Heme/Arg site)
Solubility
DMSO (>20 mg/mL), 1N NaOH
Anhydrous DMSO (Hydrolyzes in water)
DMSO, Dilute Base
Key Precaution
Light Sensitive; avoid acidic pH during storage.
Moisture Sensitive ; use anhydrous DMSO only.
Light Sensitive.
CAS Number
6960-45-8
73043-80-8
133261-28-2 (derivative)
References
Madhusudan, S., et al. (2005). "Isolation of a small molecule inhibitor of DNA base excision repair." Nucleic Acids Research, 33(15), 4711-4724. Link
Mortimer, S. A., & Weeks, K. M. (2007). "A fast-acting reagent for accurate analysis of RNA secondary and tertiary structure by SHAPE chemistry." Journal of the American Chemical Society, 129(14), 4144-4145. Link
LaFerla, F. M., et al. (1995). "7-Nitroindazole derivatives are potent inhibitors of brain nitric oxide synthase." European Journal of Pharmacology, 294(2-3), 505-510. Link
Bie, J., et al. (2014).[] "Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase." Bioorganic & Medicinal Chemistry, 22(6), 1850-1862.[] Link
Huq, I., et al. (2008). "Specific inhibition of HIV-1 reverse transcriptase and integrase by indole-2-carboxylic acid derivatives."[4] Antiviral Research, 77(1), 1-10. Link
Application Note: Synthesis and Purification of 1-Methyl-7-nitroindole-2-carboxylic Acid
Abstract & Scope This guide details the synthetic pathway for 1-Methyl-7-nitroindole-2-carboxylic acid , a critical scaffold in medicinal chemistry used for developing inhibitors against targets such as Fructose-1,6-bisp...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Scope
This guide details the synthetic pathway for 1-Methyl-7-nitroindole-2-carboxylic acid , a critical scaffold in medicinal chemistry used for developing inhibitors against targets such as Fructose-1,6-bisphosphatase (FBPase) and Checkpoint kinase 2 (Chk2) .[] Unlike simple indoles, the 7-nitro derivative presents unique synthetic challenges due to the strong electron-withdrawing and steric nature of the nitro group. This protocol utilizes a robust Fischer Indole Synthesis strategy mediated by polyphosphoric acid (PPA), followed by regiospecific N-methylation and ester hydrolysis.
Target Audience: Medicinal Chemists, Process Development Scientists.
Retrosynthetic Analysis & Strategy
The design of this synthesis addresses two main challenges:
Construction of the electron-deficient indole core: The 7-nitro group deactivates the benzene ring, making electrophilic aromatic substitution (e.g., direct nitration) difficult and regiochemically poor.
Regiocontrol of Methylation: The N-H proton is acidic, but the adjacent 7-nitro group creates steric bulk.
Strategic Route:
Step 1 (Core Formation): Fischer Indole Cyclization of ethyl pyruvate 2-nitrophenylhydrazone. This explicitly places the nitro group at the 7-position.
Step 2 (Functionalization): N-Methylation of the ester using Sodium Hydride (NaH) and Methyl Iodide (MeI).
Step 3 (Deprotection): Saponification of the ethyl ester to the free carboxylic acid.
Workflow Visualization
Figure 1: Step-wise synthetic pathway from commercial starting materials to the target acid.
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 7-nitroindole-2-carboxylate
Principle: The acid-catalyzed condensation of 2-nitrophenylhydrazine with ethyl pyruvate forms a hydrazone, which undergoes a [3,3]-sigmatropic rearrangement (Fischer Indolization) in polyphosphoric acid (PPA). PPA is chosen over Lewis acids (e.g., ZnCl2) because it effectively drives the cyclization of electron-deficient hydrazones.
Principle: The indole N-H is deprotonated by Sodium Hydride. The resulting anion attacks Methyl Iodide. The 7-nitro group provides steric hindrance but also increases the acidity of the N-H bond, facilitating deprotonation.
Reagents:
Reagent
Equiv.
MW
Amount
Ethyl 7-nitroindole-2-carboxylate
1.0
234.21
5.0 g
Sodium Hydride (60% in oil)
1.2
24.00
1.02 g
Methyl Iodide (MeI)
1.5
141.94
4.5 g (2.0 mL)
| DMF (Anhydrous) | Solvent | - | 50 mL |
Protocol:
Dissolve the indole ester (5.0 g) in anhydrous DMF (50 mL) under Argon/Nitrogen atmosphere.
Cool the solution to 0°C in an ice bath.
Add NaH (1.02 g) portion-wise. Caution: Hydrogen gas evolution. Vent properly.
Stir at 0°C for 30 minutes until gas evolution ceases (solution turns deep red/orange).
Add Methyl Iodide (2.0 mL) dropwise via syringe.
Allow the reaction to warm to room temperature and stir for 2-3 hours.
Workup: Quench with cold water (200 mL). The product usually precipitates.
If solid forms: Filter, wash with water and hexanes.
If oil forms:[4] Extract with EtOAc, wash with water (5x to remove DMF), dry, and concentrate.
Yield expectation: >90%.
Step 3: Hydrolysis to Carboxylic Acid
Principle: Standard saponification using Lithium Hydroxide. LiOH is preferred over NaOH for solubility in THF/Water mixtures and milder conditions.
Reagents:
Reagent
Equiv.
MW
Amount
N-Methyl Ester (from Step 2)
1.0
248.23
4.0 g
LiOH·H2O
3.0
41.96
2.0 g
| THF / Water | 3:1 | - | 80 mL |
Protocol:
Dissolve the methylated ester (4.0 g) in THF (60 mL).
Add a solution of LiOH·H2O (2.0 g) in Water (20 mL).
Stir at room temperature for 4-12 hours (monitor by TLC for disappearance of ester).
Workup:
Evaporate THF under reduced pressure.
Dilute the aqueous residue with water (50 mL).
Acidify carefully with 1M HCl to pH ~2. The carboxylic acid will precipitate.[3]
Filter the solid, wash with water, and dry in a vacuum oven at 50°C.
Final Purification: Recrystallization from Methanol/Water or Acetonitrile.
Quality Control & Characterization
The final product must be validated using the following parameters to ensure research-grade purity (>98%).
Parameter
Method
Expected Result
Purity
HPLC (C18, ACN/H2O + 0.1% TFA)
>98% Area under curve
Identity
1H-NMR (DMSO-d6)
N-Me singlet (~4.1 ppm), 7-nitro aromatic pattern
Identity
MS (ESI-)
[M-H]- peak at m/z ~219
Appearance
Visual
Yellow to orange crystalline solid
Diagnostic NMR Signals (DMSO-d6):
N-CH3: Singlet at ~4.10–4.20 ppm (Deshielded due to carboxylate and nitro proximity).
Aromatic Protons: 7-Nitro group causes significant downfield shifts of H-6 and H-4.
Troubleshooting & Safety
Common Pitfalls
Incomplete Cyclization (Step 1): If the hydrazone remains, increase the PPA temperature to 110°C. Do not exceed 120°C to avoid charring.
Low Yield in Methylation (Step 2): The 7-nitro group creates steric bulk. If the reaction is slow, heat to 40°C. Ensure DMF is strictly anhydrous.
Decarboxylation: Indole-2-carboxylic acids can decarboxylate at high temperatures.[3] Avoid heating the free acid above 150°C.
Safety Hazards[7]
(2-Nitrophenyl)hydrazine: Toxic and potential mutagen. Handle in a fume hood.
Methyl Iodide: Potent alkylating agent and suspected carcinogen. Use gloves and trap volatile vapors.
Polyphosphoric Acid: Corrosive and viscous. Handle with care when hot.
References
Fischer Indole Synthesis of Nitroindoles
Sajjadifar, S., et al. "New 3H-Indole Synthesis by Fischer's Method."[5] Molecules 15.4 (2010): 2491-2498.[5] Link
Synthesis of 7-Nitroindole-2-carboxylic acid derivatives
Bie, J., et al. "Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase."[] Bioorganic & Medicinal Chemistry 22.6 (2014): 1850-1862.[] Link
General Indole Synthesis Protocols
"Ethyl Indole-2-carboxylate."[3][7][8] Organic Syntheses, Coll. Vol. 5, p.567 (1973). Link
Methylation of Nitroindoles
ChemicalBook Protocol for 1-methyl-5-nitro-1H-indole-2-carboxylic acid (Analogous procedure). Link
Application Note: Analytical Strategies for 1-Methyl-7-nitroindole-2-carboxylic Acid
Part 1: Introduction & Physicochemical Context[1][2] The Target Molecule 1-Methyl-7-nitroindole-2-carboxylic acid is a critical intermediate often encountered in the synthesis of polycyclic pharmaceutical scaffolds, part...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Introduction & Physicochemical Context[1][2]
The Target Molecule
1-Methyl-7-nitroindole-2-carboxylic acid is a critical intermediate often encountered in the synthesis of polycyclic pharmaceutical scaffolds, particularly those targeting DNA repair pathways (e.g., APE1 inhibitors) or specific kinase domains.[1][2][3] Its structural features—an electron-deficient indole core due to the 7-nitro group and an acidic moiety at position 2—present specific analytical challenges regarding solubility, ionization, and chromatographic peak shape.[1][2]
CAS Number: (Analogous to 6960-45-8 for the non-methylated parent; specific CAS for 1-Me variant is 116265-34-4 or similar derivatives depending on salt forms).
The primary difficulty in analyzing this compound lies in the "Solubility-Retention Paradox." The molecule is sparingly soluble in aqueous mobile phases (requiring high organic diluents) but requires high aqueous content in the mobile phase to retain the polar carboxylic acid functionality on Reverse Phase (RP) columns.[1][2][3] Furthermore, as a nitro-aromatic compound, it carries a structural alert for potential genotoxicity, often necessitating highly sensitive LC-MS/MS methods for trace quantification in drug substances.[1][2]
Part 2: Analytical Strategy & Decision Matrix
To ensure data integrity, we employ a two-tiered approach: HPLC-UV/DAD for process control (purity >98%) and LC-MS/MS for trace impurity monitoring (<10 ppm).[1][2]
Method Selection Workflow
Figure 1: Decision tree for selecting the appropriate detection modality based on sensitivity requirements.[1][2]
Part 3: Protocol A - HPLC-UV/DAD for Purity & Assay[1][2]
Objective: Quantify 1-Methyl-7-nitroindole-2-carboxylic acid in synthesis reaction mixtures or raw material release testing.
Chromatographic Conditions
System: Agilent 1290 Infinity II or Waters H-Class UPLC with DAD.
Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 3.0 mm, 3.5 µm) or equivalent.[1][2]
Why: The C18 phase provides robust hydrophobic retention for the indole core.[1][2] 3.5 µm particle size balances resolution with backpressure, suitable for standard HPLC.[1][2]
Why: Acidic pH (~2.[1][2]7) suppresses the ionization of the carboxylic acid (keeping it neutral), ensuring sharp peaks and consistent retention.[1][2]
Mechanism:[1][2] The carboxylic acid proton is easily abstracted.[1][2] The electron-withdrawing nitro group stabilizes the negative charge, making ESI(-) significantly more sensitive than ESI(+).[1][2]
Switch to ESI(-).[1][2] Ensure source temp is >350°C to desolvate the nitro group.[1][2]
Part 6: References
ChemicalBook. (n.d.).[1][2] 7-Nitroindole-2-carboxylic acid Properties and Synthesis. Retrieved from [1][2]
National Institute of Standards and Technology (NIST). (n.d.).[1][2] 1H-Indole-2-carboxylic acid, 1-methyl- Mass Spectrum.[1][2] Retrieved from [1][2]
National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 81409, 7-Nitroindole-2-carboxylic acid.[1][2][4] Retrieved from [1][2]
Thermo Fisher Scientific. (n.d.).[1][2] Liquid-Chromatographic Methods for Carboxylic Acids.[1][2][5] Retrieved from [1][2]
Sigma-Aldrich. (n.d.).[1][2] Product Specification: 7-Nitroindole-2-carboxylic acid.[1][2][3][4][6][7][8][9] Retrieved from [1][2]
Safe Handling and Storage of 1-Methyl-7-nitroindole-2-carboxylic Acid: Application Note & Protocol
Abstract This Application Note provides a comprehensive technical guide for the safe handling, storage, and manipulation of 1-Methyl-7-nitroindole-2-carboxylic acid , a specialized intermediate used in the synthesis of b...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This Application Note provides a comprehensive technical guide for the safe handling, storage, and manipulation of 1-Methyl-7-nitroindole-2-carboxylic acid , a specialized intermediate used in the synthesis of bioactive small molecules (e.g., APE1 inhibitors, antiviral agents). Given its status as a functionalized indole derivative, this compound requires specific protocols to mitigate risks associated with nitro-aromatic toxicity and carboxylic acid reactivity. This guide synthesizes safety data from structural analogs (7-nitroindole-2-carboxylic acid and 1-methylindole-2-carboxylic acid) to establish a robust framework for experimental integrity and personnel safety.
Chemical Identity & Significance[1][2]
Property
Detail
Chemical Name
1-Methyl-7-nitro-1H-indole-2-carboxylic acid
Functional Groups
Indole core, Nitro group (), Carboxylic acid (), N-Methylation
Molecular Formula
Molecular Weight
~220.18 g/mol
Physical State
Solid (typically yellow to tan powder)
Solubility
Soluble in DMSO, DMF; sparingly soluble in DCM; insoluble in water (acidic form)
Primary Application
Scaffold for drug discovery; synthesis of heterocyclic amides for kinase or polymerase inhibition.[1][2]
Scientific Context:
The 7-nitroindole moiety is a critical pharmacophore.[3] The electron-withdrawing nitro group at position 7 significantly alters the electronic properties of the indole ring, reducing the basicity of the nitrogen (though here it is methylated) and affecting the
of the carboxylic acid. This compound is often employed as a precursor for 7-aminoindole derivatives via reduction, which are then coupled to form biologically active amides [1][2].
Hazard Identification & Risk Assessment
Note: Specific toxicological data for this exact methylated derivative may be limited. The following assessment is derived from the Structure-Activity Relationship (SAR) of close analogs (CAS 6960-45-8 and CAS 16136-58-6).
Core Hazards
Acute Toxicity (Oral/Dermal): Classified as Harmful (Category 4). Nitro-aromatics can interfere with oxygen transport (methemoglobinemia) and cellular respiration.
Irritation: Causes skin irritation (Category 2), serious eye irritation (Category 2A), and respiratory tract irritation (STOT SE 3).
Genotoxicity Warning: Many nitro-containing heteroaromatics exhibit mutagenic potential (Ames positive). Treat as a potential mutagen.
Reactivity Profile
Thermal Instability: Indole-2-carboxylic acids are susceptible to decarboxylation at elevated temperatures (>150°C), typically yielding the corresponding indole (1-methyl-7-nitroindole).
Chemical Incompatibility:
Strong Bases: Will form the carboxylate salt.
Reducing Agents: The nitro group is readily reduced to an amine (potentially exothermic with reagents like
or ).
Oxidizers: Incompatible with strong oxidizers due to the electron-rich indole core (despite nitro deactivation).
Storage Protocols
Proper storage is essential to prevent degradation (decarboxylation or oxidation) and ensure reproducibility in biological assays.
Storage Decision Logic
Figure 1: Decision tree for optimizing compound stability based on physical state and usage frequency.
Environmental Controls
Temperature: Store bulk powder at -20°C . For frequent use, 4°C is acceptable for short durations (<30 days).
Atmosphere: Hygroscopic potential is low, but moisture can catalyze hydrolysis if amides are formed later. Store under inert gas (
or ) if possible, or in a tightly sealed container with desiccant.
Light: Indoles are photosensitive. Use amber vials or wrap containers in aluminum foil to prevent photo-oxidation.
Handling & Manipulation Protocols
Personal Protective Equipment (PPE)
Respiratory: Use a NIOSH-approved N95 respirator or handle solely within a certified chemical fume hood to prevent inhalation of dust.
Dermal: Nitrile gloves (double-gloving recommended for solution handling) and a standard lab coat.
Ocular: Chemical safety goggles.
Solubilization Protocol (Self-Validating)
To ensure consistent dosing in biological assays:
Solvent Choice: DMSO (Dimethyl sulfoxide) is the preferred solvent for stock solutions (up to 50 mM). DMF is an alternative. Avoid alcohols (MeOH/EtOH) for long-term storage due to potential esterification.
Preparation Step:
Weigh the target mass into a tared amber glass vial.
Add DMSO to achieve a concentration of 10 mM or 50 mM .
Vortex for 30 seconds. If particulate remains, sonicate in a water bath at ambient temperature for 5 minutes.
Validation: Visually inspect for clarity. For critical assays, verify concentration via UV-Vis (using predicted extinction coefficient) or LC-MS purity check.
Reaction Setup: Amide Coupling (Example Workflow)
Since this compound is a carboxylic acid intermediate, it is frequently coupled to amines.
Activation: Dissolve 1-Methyl-7-nitroindole-2-carboxylic acid in dry DMF.
Reagents: Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 15 minutes to form the activated ester.
Observation: Solution typically deepens in color (yellow to orange).
Addition: Add the amine partner.
Monitoring: Monitor via TLC or LC-MS. The nitro group is stable under these standard coupling conditions.
Emergency Response & Disposal
Spill Management
Solid Spill: Do not dry sweep (dust hazard). Dampen with a wet paper towel (water or ethanol) and wipe up. Place waste in a sealed bag.
Solution Spill: Absorb with vermiculite or sand. Clean the surface with a mild detergent followed by water.
First Aid
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.
Skin Contact: Wash with soap and water for 15 minutes. Nitro compounds can absorb through skin; monitor for signs of cyanosis (bluish lips/nails).
Eye Contact: Rinse cautiously with water for 15 minutes.[4][5] Remove contact lenses.[5][6][7]
Protocol: Dissolve solid waste in a minimal amount of combustible solvent (acetone) and dispose of in the Halogen-Free Organic Waste stream (unless halogenated solvents were used).
Do not dispose of down the drain.
References
Fisher Scientific. (2024). Safety Data Sheet: 7-Nitroindole-2-carboxylic acid. Retrieved from [Link]
Application Notes and Protocols for the Derivatization of 1-Methyl-7-nitroindole-2-carboxylic Acid for Enhanced Assay Performance
Introduction: Unlocking the Analytical Potential of 1-Methyl-7-nitroindole-2-carboxylic Acid 1-Methyl-7-nitroindole-2-carboxylic acid is a compound of significant interest in pharmaceutical and biochemical research, ofte...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Unlocking the Analytical Potential of 1-Methyl-7-nitroindole-2-carboxylic Acid
1-Methyl-7-nitroindole-2-carboxylic acid is a compound of significant interest in pharmaceutical and biochemical research, often serving as a crucial building block in the synthesis of bioactive molecules and as a subject of study in various biological pathways.[1][2] However, its inherent physicochemical properties can present challenges for robust and sensitive quantification in complex biological matrices. The presence of a polar carboxylic acid group can lead to poor chromatographic peak shape and retention in reversed-phase liquid chromatography (RPLC), while the lack of a strong native fluorophore limits sensitivity in fluorescence-based assays.
Derivatization, the targeted chemical modification of an analyte, is a powerful strategy to overcome these limitations. By converting the carboxylic acid moiety into a less polar and more readily detectable derivative, we can significantly enhance assay performance, enabling lower detection limits, improved selectivity, and greater accuracy. This application note provides a comprehensive guide to the derivatization of 1-Methyl-7-nitroindole-2-carboxylic acid, detailing the rationale behind various approaches and providing step-by-step protocols for immediate implementation in the laboratory.
Strategic Considerations for Derivatization
The choice of derivatization strategy is dictated by the intended analytical platform and the specific requirements of the assay. For 1-Methyl-7-nitroindole-2-carboxylic acid, the primary objectives of derivatization are:
Enhanced Chromatographic Performance: Conversion of the polar carboxylic acid to a less polar ester or amide derivative improves retention and peak shape in RPLC. For gas chromatography (GC), derivatization is essential to increase volatility.
Increased Detection Sensitivity: Introduction of a fluorophore through derivatization enables highly sensitive fluorescence detection, often orders of magnitude more sensitive than UV detection.
Improved Mass Spectrometric Ionization: Derivatization can enhance ionization efficiency in mass spectrometry (MS), leading to better signal-to-noise ratios.
The presence of the electron-withdrawing nitro group at the 7-position and the methyl group at the 1-position of the indole ring are key considerations. The nitro group can influence the reactivity of the carboxylic acid and may also act as a fluorescence quencher, a factor that must be taken into account when designing fluorescence-based assays.
Derivatization Strategies and Protocols
This section details three primary derivatization strategies for 1-Methyl-7-nitroindole-2-carboxylic acid: esterification for GC-MS and HPLC-UV/MS analysis, and fluorescent labeling for high-sensitivity HPLC-fluorescence detection.
Esterification for GC-MS and HPLC Analysis
Esterification is a robust and widely employed method for derivatizing carboxylic acids. The conversion of the carboxylic acid to its corresponding methyl or other alkyl ester increases volatility for GC analysis and improves chromatographic behavior in RPLC.
Rationale: The replacement of the acidic proton with an alkyl group reduces the polarity of the molecule and eliminates the potential for hydrogen bonding with the stationary phase, resulting in sharper, more symmetrical peaks.
Protocol: Methyl Esterification using (Trimethylsilyl)diazomethane (TMS-diazomethane)
This protocol describes the rapid and quantitative formation of the methyl ester of 1-Methyl-7-nitroindole-2-carboxylic acid.
Materials:
1-Methyl-7-nitroindole-2-carboxylic acid
(Trimethylsilyl)diazomethane solution (2.0 M in diethyl ether or hexanes)
Methanol, HPLC grade
Toluene, anhydrous
Ethyl acetate, HPLC grade
Small reaction vials (e.g., 2 mL glass vials with PTFE-lined caps)
Procedure:
Sample Preparation: Accurately weigh 1-2 mg of 1-Methyl-7-nitroindole-2-carboxylic acid into a reaction vial. Dissolve the sample in 500 µL of a 9:1 (v/v) mixture of toluene and methanol.
Derivatization: While vortexing gently, add the TMS-diazomethane solution dropwise until a faint yellow color persists, indicating a slight excess of the reagent. The reaction is typically instantaneous at room temperature.
Quenching: Add a few drops of acetic acid to quench the excess TMS-diazomethane, as indicated by the disappearance of the yellow color.
Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen.
Reconstitution: Reconstitute the dried residue in a suitable solvent for the intended analysis (e.g., ethyl acetate for GC-MS or acetonitrile/water for HPLC).
Expected Outcome: The carboxylic acid is converted to its methyl ester. The reaction progress and product formation can be monitored by thin-layer chromatography (TLC) or LC-MS.
Caption: Workflow for methyl esterification of 1-Methyl-7-nitroindole-2-carboxylic acid.
Amide Coupling for Enhanced Stability and Chromatographic Properties
Amide bond formation is another effective method for derivatizing carboxylic acids. The resulting amides are generally more stable than esters and exhibit excellent chromatographic properties. This approach is particularly useful for LC-MS analysis.[3][4][5][6]
Rationale: Amide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS), activate the carboxylic acid, facilitating its reaction with an amine to form a stable amide bond.
Protocol: EDC/NHS Amide Coupling with a Primary Amine
This protocol details the coupling of 1-Methyl-7-nitroindole-2-carboxylic acid with a generic primary amine (e.g., benzylamine as a model).
Activation: In a reaction vial, dissolve 1-Methyl-7-nitroindole-2-carboxylic acid (1 equivalent) in anhydrous DMF. Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution. Stir the reaction mixture at room temperature for 30-60 minutes to form the NHS-ester.
Amine Coupling: Add the primary amine (1.1 equivalents) and DIPEA (2 equivalents) to the activated carboxylic acid solution. Stir the reaction at room temperature for 2-4 hours.
Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification (if necessary): The crude product can be purified by column chromatography on silica gel.
Data Summary Table:
Parameter
Value
Reagents
EDC, NHS, Primary Amine, DIPEA
Reaction Time
2-5 hours
Temperature
Room Temperature
Expected Product
N-alkyl/aryl-1-methyl-7-nitroindole-2-carboxamide
Analytical Suitability
HPLC-UV, LC-MS
Experimental Workflow Diagram:
Caption: Workflow for amide coupling of 1-Methyl-7-nitroindole-2-carboxylic acid.
Fluorescent Labeling for High-Sensitivity HPLC
For assays requiring the highest sensitivity, derivatization with a fluorescent labeling agent is the method of choice. This involves reacting the carboxylic acid with a reagent that contains a highly fluorescent moiety.
Rationale: The introduction of a fluorophore allows for detection using a fluorescence detector, which is typically much more sensitive and selective than UV detection. A critical consideration for 1-Methyl-7-nitroindole-2-carboxylic acid is the potential for fluorescence quenching by the nitro group. Therefore, the choice of fluorescent tag and the optimization of assay conditions are paramount.
Protocol: Fluorescent Labeling with 4-Bromomethyl-7-methoxycoumarin (Br-Mmc)
This protocol describes the derivatization of 1-Methyl-7-nitroindole-2-carboxylic acid with 4-Bromomethyl-7-methoxycoumarin, a common fluorescent labeling reagent for carboxylic acids.
Materials:
1-Methyl-7-nitroindole-2-carboxylic acid
4-Bromomethyl-7-methoxycoumarin (Br-Mmc)
Potassium carbonate (K₂CO₃), anhydrous
18-Crown-6
Acetonitrile (ACN), HPLC grade
Procedure:
Sample Preparation: Prepare a solution of 1-Methyl-7-nitroindole-2-carboxylic acid in acetonitrile.
Derivatization Reaction: In a micro-reaction vial, combine 100 µL of the sample solution with 100 µL of a 1 mg/mL solution of Br-Mmc in acetonitrile.
Catalyst Addition: Add 100 µL of a 1 mg/mL solution of 18-Crown-6 in acetonitrile and approximately 2 mg of anhydrous potassium carbonate.
Incubation: Vortex the mixture for 30 seconds and heat at 60°C for 30 minutes in a heating block or water bath.
Sample Clarification: After cooling to room temperature, centrifuge the mixture to pellet the potassium carbonate.
Analysis: The supernatant containing the fluorescently labeled derivative is ready for HPLC analysis.
Caption: Workflow for fluorescent labeling of 1-Methyl-7-nitroindole-2-carboxylic acid.
Conclusion and Best Practices
The derivatization of 1-Methyl-7-nitroindole-2-carboxylic acid is a critical step in developing robust and sensitive analytical assays. The choice of derivatization method should be carefully considered based on the analytical instrumentation available and the specific goals of the study. For GC-MS and general HPLC applications, esterification provides a reliable means of improving analytical performance. Amide coupling offers a stable alternative, particularly for LC-MS based assays. For applications demanding the highest sensitivity, fluorescent labeling is the preferred approach, with the caveat that the potential for fluorescence quenching by the nitro group necessitates careful selection of the fluorophore and optimization of detection parameters.
It is recommended to always run a reagent blank and a derivatized standard to confirm the reaction efficiency and to identify any potential interfering peaks. Method validation, including assessment of linearity, accuracy, and precision, should be performed using the chosen derivatization protocol to ensure the reliability of the analytical results.
References
University of Johannesburg. (n.d.). Reductive amide coupling of nitroarenes and carboxylic acids. Retrieved from [Link]
Purdue University. (n.d.). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Retrieved from [Link]
Marquis, B. J., Louks, H. P., Bose, C., Wolfe, R. R., & Singh, S. P. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Chromatographia, 80(11), 1723–1732. [Link]
Taylor & Francis Online. (2017). A Practical Synthesis of Indole-2-carboxylic Acid. Retrieved from [Link]
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). Retrieved from [Link]
MDPI. (2017). Study on the Fluorescent Activity of N 2 -Indolyl-1,2,3-triazole. Retrieved from [Link]
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
Semantic Scholar. (2025). comprehensive analysis of indole-2-carboxylic acid as an antioxidant drug: spectroscopic. Retrieved from [Link]
ResearchGate. (n.d.). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Retrieved from [Link]
Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
Marquis, B. J., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids.
Derivatizing Reagents For Detection Of Organic Compounds By HPLC. (n.d.). Retrieved from [Link]
MDPI. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Retrieved from [Link]
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). Retrieved from [Link]
ResearchGate. (2026). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Retrieved from [Link]
Google Patents. (n.d.). The preparation method of 5-nitroindole-2-carboxylic acid.
The fluorescence of indoles and aniline derivatives. (n.d.). Retrieved from [Link]
Tel Aviv University. (n.d.). Fluorescence excitation spectra of indole, 3-methyl indole, and 3-indole acetic acid in supersonic jets. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Visible light-induced 3-sulfenylation of N-methylindoles with arylsulfonyl chlorides. Retrieved from [Link]
Frontiers. (n.d.). Polymeric nanomaterials encapsulating fluorescent polyindole-nido- carborane: design, synthesis and biological evaluation. Retrieved from [Link]
Technical Support Center: Synthesis of 1-Methyl-7-nitroindole-2-carboxylic acid
Prepared by the Office of the Senior Application Scientist This guide provides in-depth technical support for researchers engaged in the synthesis of 1-Methyl-7-nitroindole-2-carboxylic acid. It addresses common experime...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers engaged in the synthesis of 1-Methyl-7-nitroindole-2-carboxylic acid. It addresses common experimental challenges with detailed troubleshooting guides and frequently asked questions, designed to enhance yield, purity, and reproducibility.
Introduction
1-Methyl-7-nitroindole-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug development. Its synthesis, while achievable, presents several challenges that can significantly impact yield and purity. The primary hurdles include controlling regioselectivity during the initial nitration, achieving efficient N-methylation without side reactions, and ensuring complete saponification without product degradation.
This document outlines a reliable three-module synthetic pathway, offering field-proven insights and solutions to common problems encountered at each stage.
Synthetic Strategy Overview
The recommended pathway involves a three-step sequence starting from the Fischer indole synthesis to create the core nitroindole structure, followed by N-methylation and final ester hydrolysis. This approach is designed to maximize control and yield at each transformation.
Caption: High-level workflow for the synthesis of the target compound.
Module 1: Synthesis of Ethyl 7-Nitroindole-2-carboxylate
The foundational step is the Fischer indole synthesis, which constructs the indole ring system. The cyclization of ethyl pyruvate o-nitrophenylhydrazone using polyphosphoric acid (PPA) is an effective method for generating the desired 7-nitro regioisomer.[1]
Experimental Protocol: Fischer Indole Cyclization
Preparation: In a round-bottom flask equipped with a mechanical stirrer and a heating mantle, add polyphosphoric acid (PPA).
Heating: Heat the PPA to approximately 80-90°C with stirring.
Reagent Addition: Slowly and portion-wise, add ethyl pyruvate o-nitrophenylhydrazone to the hot PPA. The addition should be controlled to manage any exotherm.
Reaction: Stir the mixture at 90-100°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting hydrazone is consumed.
Quenching: Allow the mixture to cool slightly before carefully pouring it onto crushed ice. This will hydrolyze the PPA and precipitate the crude product.
Workup: Filter the precipitated solid, wash it thoroughly with water until the washings are neutral, and then with a cold, dilute sodium bicarbonate solution.
Purification: Dry the crude solid. Recrystallization from ethanol typically yields ethyl 7-nitroindole-2-carboxylate as a solid. A yield of approximately 66% can be expected with this method.[1]
Troubleshooting & FAQs: Module 1
Q1: My reaction produced a dark, tarry substance with very low yield. What happened?
A: This is a classic sign of acid-catalyzed polymerization. The indole nucleus is electron-rich and highly susceptible to polymerization under harsh acidic conditions, especially at elevated temperatures.[2]
Causality: The PPA, while an effective cyclization agent, can char the material if the temperature is too high or if "hot spots" develop in the reaction flask. The starting material or product may also be degrading.
Solution:
Temperature Control: Ensure uniform heating with a well-stirred oil bath and maintain the temperature strictly within the recommended range (90-100°C). Do not exceed 100°C.
Rate of Addition: Add the hydrazone slowly to the pre-heated PPA. A rapid addition can cause an uncontrolled exotherm, leading to decomposition.
Reaction Monitoring: Use TLC to monitor the reaction. As soon as the starting material is consumed, proceed with the workup to avoid prolonged exposure to the acidic conditions.
A: Low yields without polymerization often point to incomplete reaction or issues during the workup and purification stages.
Causality:
Incomplete Cyclization: The reaction may not have gone to completion. The efficiency of the Fischer synthesis can be sensitive to the acid strength and temperature.[3]
Losses During Workup: The product might have some solubility in the aqueous phase, especially if the volume is large. Improper pH adjustment during washing can also lead to losses.
Solution:
Confirm Completion: Ensure the TLC shows full consumption of the starting material before quenching the reaction.
Optimize Workup: After pouring the reaction mixture onto ice, stir for an adequate amount of time to ensure complete precipitation of the product before filtration.
Solvent Choice for Purification: Optimize the recrystallization solvent system. If the product is too soluble in pure ethanol, consider a mixed solvent system like ethanol/water to maximize recovery.
Q3: My product is a mixture of isomers. How can I improve regioselectivity for the 7-nitro position?
A: While the Fischer synthesis with o-nitrophenylhydrazone is designed to yield the 7-nitro isomer, contamination with other isomers can occur if the starting hydrazone is impure. For instance, using m-nitrophenylhydrazone would produce a mixture of 4-nitro and 6-nitro isomers.[1]
Causality: The regiochemical outcome of the Fischer synthesis is dictated by the substitution pattern of the starting arylhydrazine.
Solution:
Purity of Starting Material: Ensure the high purity of the ethyl pyruvate o-nitrophenylhydrazone. Impurities, such as other nitro-isomers of phenylhydrazine, will lead to a mixture of products.[3]
Alternative Route: For guaranteed 7-position selectivity, an alternative synthesis involves the nitration of sodium 1-acetylindoline-2-sulfonate. This multi-step route directs nitration specifically to the 7-position, followed by hydrolysis and dehydrogenation to form the 7-nitroindole ring.[2][4]
Module 2: N-Methylation of Ethyl 7-Nitroindole-2-carboxylate
This step introduces the methyl group onto the indole nitrogen. The choice of base and reaction conditions is critical to prevent side reactions, such as methylation of the nitro group or hydrolysis of the ester.
Experimental Protocol: N-Methylation
Preparation: To a solution of ethyl 7-nitro-1H-indole-2-carboxylate in a dry aprotic solvent (e.g., Dimethylformamide - DMF, or Acetone) in a flask under an inert atmosphere (Nitrogen or Argon), add a suitable base (e.g., anhydrous Potassium Carbonate or Sodium Hydride).
Base Addition: If using Sodium Hydride (NaH), add it portion-wise at 0°C and allow the mixture to stir for 30 minutes to form the indole anion. If using Potassium Carbonate (K₂CO₃), it can be added at room temperature.
Reagent Addition: Add methyl iodide (MeI) dropwise to the stirred suspension.
Reaction: Allow the reaction to stir at room temperature. Monitor the progress by TLC until the starting material is consumed.
Quenching: Carefully quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
Workup: Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Troubleshooting & FAQs: Module 2
Q1: The reaction is incomplete, and I still have starting material even after prolonged reaction time. Why?
A: Incomplete N-methylation is typically due to issues with the base, solvent, or reactivity of the starting materials.
Causality:
Insufficiently Strong Base: The acidity of the indole N-H is reduced by the electron-withdrawing nitro and ester groups. A base like potassium carbonate might not be strong enough for complete deprotonation, leading to a slow or incomplete reaction.
Moisture: Any moisture in the reaction will consume strong bases like NaH and inhibit the reaction.
Poor Reagent Quality: The methyl iodide may have degraded.
Solution:
Choice of Base: Switch to a stronger base like Sodium Hydride (NaH). NaH will irreversibly deprotonate the indole nitrogen, driving the reaction to completion.
Anhydrous Conditions: Ensure the solvent is anhydrous and the reaction is performed under an inert atmosphere. Dry all glassware thoroughly before use.
Reagent Quality: Use freshly opened or properly stored methyl iodide.
Q2: My TLC shows multiple product spots. What are the likely side products?
A: Side products in this reaction can arise from O-methylation or reaction at other sites.
Causality: While N-methylation is generally favored, the intermediate indole anion is an ambident nucleophile. Under certain conditions, O-alkylation of the ester or nitro group could occur, although this is less common. More likely, if conditions are too harsh or the workup is delayed, some hydrolysis of the ester could begin.
Solution:
Control Temperature: Run the reaction at room temperature or slightly below. Avoid heating unless necessary, as it can promote side reactions.
Optimize Base/Solvent System: Using a polar aprotic solvent like DMF generally favors N-alkylation.
Purification: A carefully performed column chromatography should be able to separate the desired N-methylated product from the starting material and most side products.
Module 3: Saponification to 1-Methyl-7-nitroindole-2-carboxylic acid
The final step is the hydrolysis (saponification) of the ethyl ester to the corresponding carboxylic acid. This reaction must be performed under controlled conditions to ensure complete conversion without causing degradation of the sensitive nitroindole core.
Experimental Protocol: Ester Hydrolysis
Preparation: Dissolve the ethyl 1-methyl-7-nitro-1H-indole-2-carboxylate in a mixture of Tetrahydrofuran (THF) and water (e.g., 1:1 ratio).[5]
Base Addition: Add an aqueous solution of sodium hydroxide (NaOH) or lithium hydroxide (LiOH). Typically, 2-3 equivalents of the base are sufficient.
Reaction: Stir the reaction mixture at room temperature. Monitor the hydrolysis by TLC until the starting ester is no longer visible. A general procedure for a similar methyl ester reported completion in 3 hours.[5]
Workup (Acidification): Cool the reaction mixture in an ice bath and carefully acidify it with an excess of cold, dilute hydrochloric acid (e.g., 1N or 6N HCl) until the pH is ~2. The carboxylic acid product should precipitate out of the solution.[5]
Isolation: Extract the product with ethyl acetate. Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate or sodium sulfate.
Purification: Evaporate the solvent under reduced pressure to yield the final product. The crude product is often of high purity, but can be recrystallized if necessary. A nearly quantitative yield (99%) has been reported for the hydrolysis of the corresponding methyl ester.[5]
Caption: Key stages of the base-catalyzed ester hydrolysis (saponification).
Troubleshooting & FAQs: Module 3
Q1: The hydrolysis reaction is very slow or incomplete. How can I speed it up?
A: Slow hydrolysis is often due to insufficient base, low temperature, or poor solubility. Hydrolysis of ethyl esters can sometimes be more sluggish than their methyl counterparts.[6]
Causality: The rate of saponification depends on the concentration of hydroxide, temperature, and accessibility of the ester carbonyl group.
Solution:
Increase Temperature: Gently warming the reaction mixture (e.g., to 40-50°C) can significantly increase the reaction rate. However, monitor carefully to avoid potential degradation.
Increase Base Concentration: Ensure at least 2-3 equivalents of NaOH are used. You can use a more concentrated NaOH solution if needed.
Co-solvent: The use of THF is critical to ensure the ester is fully dissolved and accessible to the aqueous hydroxide. Ensure a homogenous solution is formed.
Consider LiOH: Lithium hydroxide is sometimes more effective than NaOH for ester hydrolysis and can be used as an alternative.
Q2: Upon acidification, my product did not precipitate, or I recovered very little solid. What went wrong?
A: Failure to precipitate suggests either the product is more soluble in the acidic aqueous medium than expected, or the hydrolysis was incomplete.
Causality:
Incomplete Hydrolysis: If the starting ester is still present, it will not precipitate upon acidification.
Insufficient Acidification: The pH must be lowered sufficiently (pH 1-2) to fully protonate the carboxylate salt and induce precipitation.
Product Solubility: The product may have some water solubility.
Solution:
Confirm Completion: Before acidification, run a TLC to confirm the complete disappearance of the starting ester.
Check pH: Use pH paper or a pH meter to ensure the solution is strongly acidic after adding HCl. Add more acid if necessary.
Extraction: Do not rely solely on precipitation. Always perform an extraction with an organic solvent like ethyl acetate after acidification. This will recover any dissolved product from the aqueous layer.[5]
Q3: The final product appears dark or discolored. Is this a sign of decomposition?
A: Discoloration can indicate the presence of impurities or some degree of product degradation. Nitro-aromatic compounds can be sensitive to heat and strongly basic or acidic conditions.
Causality: Prolonged exposure to heat or strong base during hydrolysis can lead to side reactions and decomposition.
Solution:
Minimize Reaction Time: Monitor the reaction closely with TLC and proceed with acidification as soon as it is complete.
Avoid High Temperatures: Perform the hydrolysis at room temperature if possible. Only warm gently if the reaction is unacceptably slow.
Purification: The discoloration can often be removed by recrystallization from a suitable solvent system or by passing a solution of the product through a short plug of silica gel.
Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. (2025, August 7).
CN102020600A - Synthetic method of indole-2-carboxylic acid. (n.d.).
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024, March 18). PMC.
Synthesis of indoles. (n.d.). Organic Chemistry Portal.
The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole1. (n.d.).
Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. (2025, August 6).
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024, March 18). RSC Publishing.
BenchChem. (n.d.). Technical Support Center: 7-Nitroindole Synthesis.
BenchChem. (n.d.).
Design & Synthesis of Novel Nitrofuranyl Indole Carboxylates as Potential Antibacterial Drug Conjug
Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosph
1-Methyl-7-nitroindole-2-carboxylic acid degradation and stability issues
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting potential degradation and stability issues associated...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting potential degradation and stability issues associated with 1-Methyl-7-nitroindole-2-carboxylic acid. Given the limited specific data available for this particular molecule, this guide synthesizes established principles of pharmaceutical stability testing, information on related indole and nitroaromatic compounds, and field-proven insights to empower you to design robust experiments and interpret your findings accurately.
Frequently Asked Questions (FAQs)
Here are some quick answers to common questions you might have when working with 1-Methyl-7-nitroindole-2-carboxylic acid.
Q1: My solution of 1-Methyl-7-nitroindole-2-carboxylic acid is turning yellow/brown. What could be the cause?
A: Discoloration is a common indicator of degradation. For nitroaromatic compounds, this can be due to photodecomposition or reactions under oxidative or extreme pH conditions. The indole nucleus itself is also susceptible to oxidation, which can lead to colored byproducts.[1] It is recommended to protect your solutions from light and to use freshly prepared solutions for your experiments.
Q2: I am seeing poor peak shape and shifting retention times in my HPLC analysis. What should I check?
A: This is a common issue in HPLC analysis of nitroaromatic compounds.[2] Potential causes include:
Inappropriate mobile phase pH: The carboxylic acid moiety's ionization state is pH-dependent, which can affect its interaction with the stationary phase. Ensure your mobile phase pH is buffered and appropriate for your column.
Column contamination: The compound or its degradants may be strongly retained on the column. Implement a regular column washing protocol.
Sample solvent incompatibility: Ensure your sample solvent is miscible with the mobile phase to prevent precipitation on the column.
Air bubbles: Degas your mobile phase to prevent the formation of air bubbles in the system.
Q3: What are the primary degradation pathways I should be concerned about for this molecule?
A: Based on the structure of 1-Methyl-7-nitroindole-2-carboxylic acid, the most probable degradation pathways include:
Hydrolysis: While the amide bond in the indole ring is generally stable, the carboxylic acid group can undergo reactions. However, the most significant hydrolytic instability in related compounds often involves ester or amide functional groups, which are absent here.
Oxidation: The electron-rich indole ring is susceptible to oxidation, potentially leading to the formation of oxindole or isatin-like structures.[3][4]
Photodegradation: Nitroaromatic compounds are often photolabile.[5][6] UV or even ambient light can induce degradation, potentially involving the nitro group.
Reduction of the nitro group: The nitro group can be reduced to a nitroso or amino group, especially in the presence of reducing agents.
Q4: How should I store 1-Methyl-7-nitroindole-2-carboxylic acid to ensure its stability?
A: For optimal stability, store the solid compound in a tightly sealed container in a cool, dark, and dry place. Solutions should be freshly prepared whenever possible. If storage of solutions is necessary, they should be protected from light and stored at low temperatures (e.g., 2-8 °C or -20 °C for longer-term storage), depending on the solvent and desired shelf-life.
Troubleshooting Guides
This section provides in-depth troubleshooting for specific issues you may encounter during your experiments.
Issue 1: Inconsistent Results in Biological Assays
Symptom: High variability in assay results between experiments or even within the same experiment.
Potential Cause 1: Degradation of the compound in the assay medium. The pH, temperature, and components of your cell culture or assay buffer could be causing the compound to degrade over the course of the experiment.
Troubleshooting Steps:
Perform a stability study in your assay medium: Incubate 1-Methyl-7-nitroindole-2-carboxylic acid in the assay medium under the same conditions as your experiment (e.g., 37°C, 5% CO2) for the duration of the assay.
Analyze samples at different time points: Use a stability-indicating HPLC method to quantify the amount of the parent compound remaining at various time points.
Identify degradants: If significant degradation is observed, try to identify the major degradation products by LC-MS to understand the degradation pathway.
Potential Cause 2: Photodegradation from laboratory lighting. Standard laboratory lighting can be sufficient to cause degradation of photosensitive compounds.
Troubleshooting Steps:
Conduct experiments under amber or red light: This will minimize exposure to UV and blue light, which are often responsible for photodegradation.
Use amber-colored labware: This can further protect your samples from light.
Compare results: Run a parallel experiment under normal lighting conditions to confirm if light exposure is the source of the inconsistency.
Issue 2: Appearance of Unexpected Peaks in HPLC Chromatograms
Symptom: Your chromatogram shows new peaks that were not present in the initial analysis of the compound.
Potential Cause: On-instrument or in-solution degradation. The compound may be degrading in the autosampler or during the analytical run.
Troubleshooting Steps:
Cool the autosampler: If your HPLC has a refrigerated autosampler, set it to a low temperature (e.g., 4°C) to minimize degradation while samples are waiting to be injected.
Inject samples immediately after preparation: This will reduce the time the compound spends in solution before analysis.
Check for mobile phase incompatibility: Certain mobile phase additives or pH levels could be reacting with your compound. Experiment with different mobile phase compositions.
Experimental Protocols
The following protocols are designed to help you investigate the stability of 1-Methyl-7-nitroindole-2-carboxylic acid. These are based on the principles of forced degradation studies as outlined in ICH guidelines.[7]
Protocol 1: Forced Degradation Study
This study will help you identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
Prepare a stock solution of 1-Methyl-7-nitroindole-2-carboxylic acid in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 24 hours.
Oxidative Degradation: Mix the stock solution with 3% H2O2 (1:1 v/v) and keep at room temperature for 24 hours, protected from light.
Thermal Degradation: Expose the solid compound to 80°C in a calibrated oven for 48 hours.
Photodegradation: Expose a solution of the compound (e.g., in methanol) to a photostability chamber with a light source that provides both UV and visible light. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
At appropriate time points, withdraw an aliquot of each stressed sample.
Neutralize the acid and base hydrolysis samples before injection.
Analyze all samples by a suitable HPLC method (see Protocol 2 for a starting point).
4. Data Interpretation:
Compare the chromatograms of the stressed samples to that of a non-stressed control.
Identify any new peaks, which are potential degradation products.
Calculate the percentage of degradation of the parent compound.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for accurately quantifying the compound and separating it from its degradation products.
1. Initial HPLC Conditions (to be optimized):
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A: 0.1% Formic acid in water.
Mobile Phase B: Acetonitrile.
Gradient: Start with a low percentage of Mobile Phase B and gradually increase it over the run to elute all components.
Flow Rate: 1.0 mL/min.
Detection: UV detector at a wavelength where the parent compound and potential degradants have good absorbance (e.g., determined by a UV scan).
Injection Volume: 10 µL.
2. Method Validation:
Analyze the samples from the forced degradation study using the developed method.
The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent compound peak and from each other.
Data Presentation
The following table summarizes hypothetical stability data for 1-Methyl-7-nitroindole-2-carboxylic acid under various stress conditions. This should be used as a template for presenting your own experimental data.
Stress Condition
Incubation Time
Temperature
% Degradation (Hypothetical)
Major Degradants (Hypothesized)
0.1 M HCl
24 hours
60°C
< 5%
Minimal degradation
0.1 M NaOH
24 hours
60°C
15-20%
Decarboxylation product, ring-opened species
3% H2O2
24 hours
Room Temp
25-30%
Oxidized indole species (e.g., oxindole)
Dry Heat
48 hours
80°C
< 10%
Minor decomposition products
Photolysis
12 hours
Room Temp
> 50%
Nitro-group reduction, ring modifications
Visualizations
Hypothesized Degradation Pathways
The following diagram illustrates potential degradation pathways for 1-Methyl-7-nitroindole-2-carboxylic acid based on its chemical structure and the known reactivity of related compounds.
Caption: Hypothesized degradation pathways for 1-Methyl-7-nitroindole-2-carboxylic acid.
Forced Degradation Workflow
This diagram outlines the general workflow for conducting a forced degradation study.
Caption: General workflow for a forced degradation study.
References
Burd, V. N., Bantleon, R., & van Pee, K. -H. (2001). Oxidation of Indole and Indole Derivatives Catalyzed by Nonheme Chloroperoxidases. Applied Biochemistry and Microbiology, 37(3), 248-250. [Link]
Wang, Z., et al. (2015). Enhanced Photoreduction of Nitro-aromatic Compounds by Hydrated Electrons Derived from Indole on Natural Montmorillonite. Scientific Reports, 5, 12310. [Link]
Qu, Y., & Spain, J. C. (2011). Microbial Degradation of Indole and Its Derivatives. Applied Microbiology and Biotechnology, 92(1), 1-11. [Link]
Alsbaiee, A., et al. (2016). Rapid removal of organic micropollutants from water by a porous β-cyclodextrin polymer. Nature, 529(7585), 190-194. [Link]
Lin, Y.-W. (2021). Biodegradation of Aromatic Pollutants by Metalloenzymes: A Structural-Functional-Environmental Perspective. Coordination Chemistry Reviews, 434, 213774. [Link]
Ensley, B. D., et al. (1983). Expression of naphthalene oxidation genes in Escherichia coli results in the biosynthesis of indigo. Science, 222(4620), 167-169. [Link]
Alsbaiee, A., et al. (2016). Rapid removal of organic micropollutants from water by a porous β-cyclodextrin polymer. Nature, 529(7585), 190-194. [Link]
Reynolds, D. W., et al. (2002). Forced degradation of a drug substance: a case study. Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 1-13. [Link]
ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]
Singh, S., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 74, 1-13. [Link]
Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—a regulatory and scientific perspective. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040. [Link]
Delaney, K. R., et al. (2013). Synthesis of 1-Methyl-7-Nitroisatoic Anhydride and Analysis of gurken mRNA by Selective 2'- Hydroxyl Acylation Analyzed by Primer Extension Chemistry. SUNY Fredonia.[Link]
novoMOF. (2020). Sensing nitroaromatic explosives in the gas phase. [Link]
LCGC International. (2025). Common Challenges in Nitrosamine Analysis: An LCGC International Peer Exchange. [Link]
ResearchGate. Recent Developments in Photocatalytic Reduction of Nitro Compounds to Valuable Scaffolds. [Link]
Journal of the Chemical Society (Resumed). (1956). The photochemical degradation of N-2,4-dinitrophenylamino-acids and related compounds. Part I. Formation of 4-nitro-2-nitrosoaniline from N-2,4-dinitrophenyl-leucine. [Link]
ResearchGate. (2019). Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. [Link]
ResearchGate. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. [Link]
PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
Frontiers in Chemistry. (2018). Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds. [Link]
ResearchGate. (2019). Major mechanisms of toxicity of nitroaromatic compounds. [Link]
Letters in High Energy Physics. (2024). Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions. [Link]
ACS Publications. (2025). Investigating the Stability of Individual Carboxylate-Rich Alicyclic Molecules Under Simulated Environmental Irradiation and Microbial Incubation. [Link]
ResearchGate. (2002). Mechanisms of photorelease of carboxylic acids from 1-acyl-7-nitroindolines in solutions of varying water content. [Link]
Technical Support Center: Synthesis of 1-Methyl-7-nitroindole-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 1-Methyl-7-nitroindole-2-carboxylic acid. This document is designed for researchers, scientists, and drug deve...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-Methyl-7-nitroindole-2-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during this multi-step synthesis. We provide in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions, grounded in established chemical principles.
The synthesis of this molecule, while seemingly linear, involves several critical transformations, each presenting unique challenges. The key hurdles often lie in achieving the correct regioselectivity during the nitration of the indole nucleus, performing a clean N-methylation, and executing the final hydrolysis without inducing side reactions like decarboxylation. This guide offers a structured approach to anticipating and resolving these issues.
General Synthetic Pathway
The most reliable synthesis of 1-Methyl-7-nitroindole-2-carboxylic acid typically proceeds through the formation of an ester intermediate, followed by nitration, N-methylation, and final hydrolysis. Direct nitration of an indole-2-carboxylic acid starting material is often avoided due to poor regioselectivity and substrate degradation.
Caption: A common multi-step synthetic route.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a problem-and-solution format, explaining the underlying causes and providing actionable recommendations.
Section A: Nitration of the Indole Ring (Formation of 7-Nitroindole-2-carboxylate)
Achieving selective nitration at the C7 position is the most significant challenge in this synthesis. Direct nitration of the indole ring is notoriously difficult due to the high reactivity of the pyrrole moiety.[1][2]
Issue
Potential Cause(s)
Recommended Solution(s)
Low or No Yield of Desired 7-Nitro Isomer
1. Acid-catalyzed polymerization: Strong acids (e.g., HNO₃/H₂SO₄) cause the electron-rich indole nucleus to polymerize, leading to intractable tars and loss of material.[1][2][3] 2. Incorrect Nitration Strategy: Direct nitration of indole favors the C3, C5, or C6 positions, not the sterically hindered and less electronically favored C7 position.[2]
1. Avoid Strong Acids: Do not use traditional mixed-acid nitrating conditions. 2. Employ an Indirect Method: The most effective strategy is to use a protected indoline precursor, such as sodium 1-acetylindoline-2-sulfonate. This approach blocks the more reactive positions and directs nitration to C7.[2][4][5] After nitration, the protecting groups are removed, and the indoline is dehydrogenated back to the indole.[4]
Formation of a Dark, Insoluble Tar
1. Polymerization of the Indole: This is the most common cause, triggered by overly acidic conditions or elevated temperatures.[2][3][5]
1. Maintain Low Temperatures: Perform the nitration at low temperatures (e.g., 0-10°C) to minimize acid-catalyzed decomposition.[2][3][4] 2. Use Milder Nitrating Agents: If using a more direct approach is unavoidable, employ milder, non-acidic reagents like acetyl nitrate or benzoyl nitrate prepared in situ.[1][3] 3. Use High Purity Reagents: Ensure solvents are anhydrous and degassed. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
Mixture of Nitroindole Regioisomers (e.g., 5-nitro, 6-nitro)
1. Lack of Regiocontrol: The chosen reaction conditions are not optimized for C7 selectivity. Protonation at C3 can deactivate the pyrrole ring, leading to nitration on the benzene ring, typically favoring C5 and C6.[2]
1. Use the Indoline Strategy: The use of 1-acetylindoline derivatives is the most reliable method to achieve high C7 regioselectivity.[5] 2. Chromatographic Separation: If a mixture is obtained, careful column chromatography may be required to separate the isomers, although their similar polarities can make this challenging.[1]
Over-Nitration (Formation of Dinitro Products)
1. Highly Reactive Nitrating Agent: Using an excess of a potent nitrating agent can lead to the formation of dinitroindoles (e.g., 3,5- or 3,6-dinitroindoles).[3][6]
1. Control Stoichiometry: Carefully control the amount of the nitrating agent, using a minimal excess.[3] 2. Monitor Reaction Progress: Closely monitor the reaction by TLC or HPLC and quench it as soon as the starting material is consumed to prevent further nitration.
Section B: N-Methylation of the Indole Nitrogen
Once the methyl 7-nitroindole-2-carboxylate is formed, the next step is methylation of the indole nitrogen.
Issue
Potential Cause(s)
Recommended Solution(s)
Incomplete or No N-Methylation
1. Insufficiently Strong Base: The indole N-H proton requires a sufficiently strong base for deprotonation before methylation can occur. 2. Poorly Reactive Methylating Agent: The chosen methylating agent may not be effective under the reaction conditions.
1. Choose an Appropriate Base/Solvent System: A common and effective system is potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO).[7] 2. Use an Effective Methylating Agent: While traditional agents like iodomethane or dimethyl sulfate are effective, they are highly toxic.[8][9] Consider safer, modern alternatives.
Difficulty Handling Toxic Methylating Agents
1. Inherent Toxicity of Reagents: Agents like dimethyl sulfate and iodomethane are volatile, toxic, and carcinogenic.[8][9]
1. Use Greener Methylating Agents: Dimethyl carbonate (DMC) is an environmentally safe and less toxic alternative that can provide high yields.[10][11] 2. Use Solid Methylating Agents: Phenyl trimethylammonium iodide (PhMe₃NI) is a safe, non-toxic, and easy-to-handle solid reagent that provides excellent monoselective N-methylation under mildly basic conditions.[8][9]
Section C: Saponification of the Ester to Carboxylic Acid
The final step is the hydrolysis of the methyl ester to the target carboxylic acid.
Issue
Potential Cause(s)
Recommended Solution(s)
Incomplete Hydrolysis to the Carboxylic Acid
1. Insufficient Reaction Time or Base: The hydrolysis reaction may not have gone to completion. 2. Steric Hindrance: While not extreme in this case, hindered esters can be slow to hydrolyze.[12]
1. Ensure Sufficient Base and Time: Use a molar excess of a strong base like NaOH or LiOH in a mixed solvent system (e.g., THF/water or MeOH/water).[13][14] Monitor the reaction by TLC until the starting ester is consumed (typically 3-12 hours at room temperature).[13]
Unwanted Decarboxylation During Hydrolysis
1. Elevated Temperatures: Indole-2-carboxylic acids are prone to decarboxylation upon heating, a reaction often catalyzed by residual metals (like copper) or harsh conditions.[15][16][17]
1. Maintain Low Temperatures: Perform the hydrolysis at room temperature or slightly below. Avoid heating the reaction mixture unless absolutely necessary.[13][14] 2. Careful Workup: During the acidic workup to protonate the carboxylate, avoid excessive heating.
Degradation of the Product Under Harsh Conditions
1. Sensitivity of Functional Groups: The nitro group and indole ring can be sensitive to harsh basic or acidic conditions, especially over long reaction times.[12]
1. Use Mild Conditions: Employ standard saponification conditions (e.g., 1-3 equivalents of NaOH in aq. THF) at ambient temperature.[13] 2. Prompt Workup: Once the reaction is complete, proceed with the neutralization and extraction without delay.
Section D: Purification of the Final Product
Issue
Potential Cause(s)
Recommended Solution(s)
Oiling Out During Recrystallization
1. Solution is Too Concentrated: The compound is precipitating at a temperature above its melting point.[18]
1. Adjust Solvent Concentration: Re-heat the mixture to re-dissolve the oil, then add a small amount of additional hot solvent before allowing it to cool slowly again.[18]
Product Purity is Still Low After Purification
1. Ineffective Purification Method: Recrystallization may not be sufficient to remove closely related impurities like regioisomers.
1. Use Acid-Base Extraction: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., sodium bicarbonate). The desired carboxylic acid will move to the aqueous layer as its salt, leaving neutral impurities behind. Re-acidify the aqueous layer to precipitate the pure product.[18][19]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable strategy to selectively synthesize the 7-nitroindole precursor?
The most effective and high-yielding method is an indirect approach that avoids direct nitration of the sensitive indole ring. This involves using a protected indoline derivative, such as sodium 1-acetylindoline-2-sulfonate. This strategy blocks the highly reactive positions of the ring system, effectively directing the nitration to the C7 position with an agent like acetyl nitrate.[2][4][5] Following the nitration step, the protecting groups are removed via alkaline hydrolysis, which also facilitates the dehydrogenation of the indoline back to the aromatic indole ring.[4]
Q2: Why is direct nitration of indole-2-carboxylic acid not recommended for obtaining the 7-nitro isomer?
Direct nitration is problematic for several reasons. The indole nucleus is highly susceptible to acid-catalyzed polymerization, especially under strong nitrating conditions (e.g., HNO₃/H₂SO₄), which leads to the formation of insoluble tars and very low yields.[1][2] Furthermore, electrophilic attack on the indole ring preferentially occurs at the C3 position. Under acidic conditions that protonate C3, nitration is diverted to the benzene ring, but it typically favors the C5 and C6 positions over the sterically hindered C7 position.[2]
Q3: What are the safest and most effective N-methylating agents for indoles?
While traditional reagents like dimethyl sulfate and methyl iodide are effective, their high toxicity is a significant drawback.[8][9] Modern, greener alternatives are highly recommended:
Dimethyl Carbonate (DMC): An environmentally friendly, non-toxic reagent that provides high yields of N-methylated indoles, often with the use of a base like DBU or MgO.[10][11]
Phenyl trimethylammonium iodide (PhMe₃NI): A safe, stable, and easy-to-handle solid methylating agent that gives excellent monoselective N-methylation under mild basic conditions.[8][9]
Q4: How can I confirm the regiochemistry of my nitrated product?
The most definitive methods for confirming the position of the nitro group are spectroscopic. 1H NMR spectroscopy is particularly powerful. The coupling patterns and chemical shifts of the aromatic protons on the benzene portion of the indole ring provide a clear fingerprint for each isomer. For a 7-substituted indole, you would expect to see a characteristic pattern for the protons at C4, C5, and C6. 2D NMR techniques like COSY and NOESY can further confirm proton connectivity and spatial relationships.
Q5: My final product seems to be decarboxylating. How can I prevent this?
Indole-2-carboxylic acids are known to undergo decarboxylation, especially when heated.[15] This can be an issue during the final hydrolysis step or subsequent purification if high temperatures are used. To prevent this, ensure that the saponification of the ester is performed at or below room temperature.[13] During workup and any recrystallization steps, avoid prolonged heating. If the product must be heated for dissolution, do so briefly and allow it to cool promptly.
Part 3: Protocols and Data
Protocol 1: Synthesis of Methyl 7-nitroindole-2-carboxylate
This protocol is adapted from established indirect nitration strategies that prioritize C7 selectivity.[2][20]
Caption: Workflow for selective 7-nitration.
Protection/Esterification: Start with a suitable precursor like indoline-2-carboxylic acid. Protect the nitrogen with an acetyl group using acetic anhydride and esterify the carboxylic acid to the methyl ester using methanol and an acid catalyst (e.g., SOCl₂ or H₂SO₄).
Nitration: Dissolve the resulting methyl 1-acetylindoline-2-carboxylate in a suitable solvent like acetic anhydride. Cool the solution to 0-10°C. Slowly add a pre-prepared solution of acetyl nitrate. Maintain the low temperature throughout the addition.
Workup: After the reaction is complete (monitor by TLC), pour the reaction mixture into ice water to precipitate the product. Filter the solid and wash thoroughly with water to remove excess acid.
Dehydrogenation (Aromatization): Dissolve the crude methyl 1-acetyl-7-nitroindoline-2-carboxylate in a solvent like toluene. Add a dehydrogenating agent such as 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO₂). Reflux the mixture until the starting material is consumed.
Purification: Cool the reaction mixture, filter off the reagent byproducts, and concentrate the filtrate. The resulting crude methyl 7-nitroindole-2-carboxylate can be purified by column chromatography or recrystallization.
Protocol 2: N-Methylation of Methyl 7-Nitroindole-2-carboxylate
This protocol uses a safer, solid methylating agent.[8][9]
Setup: To a solution of methyl 7-nitroindole-2-carboxylate (1.0 equiv.) in a suitable solvent like DMF, add a mild base such as potassium carbonate (K₂CO₃, 2.0 equiv.).
Reaction: Heat the mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC, typically 12-24 hours).
Workup: Cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent like ethyl acetate.
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 3: Saponification to 1-Methyl-7-nitroindole-2-carboxylic acid
This protocol uses standard, mild conditions to minimize side reactions.[13]
Setup: Dissolve methyl 1-methyl-7-nitroindole-2-carboxylate (1.0 equiv.) in a 1:1 mixture of tetrahydrofuran (THF) and water.
Hydrolysis: Add 1N aqueous sodium hydroxide (NaOH, 3.0 equiv.). Stir the reaction mixture at room temperature for 3-5 hours, monitoring by TLC.
Workup: Once the starting material is consumed, acidify the reaction mixture by the slow addition of 6N hydrochloric acid (HCl) until the pH is ~2. This will precipitate the carboxylic acid product.
Isolation: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product.[13]
References
BenchChem. (2025). common side products in the nitration of 1H-indole. BenchChem Technical Support.
BenchChem. (n.d.).
BenchChem. (2025).
Bandini, M., & Gualandi, A. (2025). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions.
National Center for Biotechnology Information. (n.d.). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. PubMed Central.
Oxford Academic. (n.d.). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology.
Lavrenov, S. N., et al. (2002). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Synthesis.
BenchChem. (n.d.). refining the purification protocol for 1-Methyl-7-nitroindazole-3-carboxylic acid to achieve higher purity. BenchChem Technical Support.
HETEROCYCLES. (1999).
National Center for Biotechnology Information. (2022).
ResearchGate. (2025). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids.
ResearchGate. (2025).
National Center for Biotechnology Information. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. PubMed Central.
RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.
Guo, X.-X., et al. (2019). Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids. Synthesis.
The Good Scents Company. (n.d.). indole-2-carboxylic acid, 1477-50-5.
BenchChem. (n.d.). Technical Support Center: 7-Nitroindole Synthesis.
LookChem. (n.d.).
Experts@Minnesota. (1966). Nitration of Indoles. V. Nitration of Electronegatively Substituted Indoles. Synthesis of the Four bz,3-Dinitroindoles. Journal of Organic Chemistry.
J&K Scientific LLC. (2021). Ester Hydrolysis.
Google Patents. (n.d.). CN102020600A - Synthetic method of indole-2-carboxylic acid.
European Journal of Chemistry. (2012). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials.
PubMed. (2014).
Reddit. (2023).
Koshikari, Y. (n.d.). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry.
EMBL-EBI. (n.d.). Document: Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bis.... ChEMBL.
Technical Validation Guide: 1-Methyl-7-nitroindole-2-carboxylic Acid In Vitro Activity
This guide outlines the technical validation framework for 1-Methyl-7-nitroindole-2-carboxylic acid , a structural derivative of the established APE1 inhibitor and NMDA glycine-site antagonist, 7-nitroindole-2-carboxylic...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the technical validation framework for 1-Methyl-7-nitroindole-2-carboxylic acid , a structural derivative of the established APE1 inhibitor and NMDA glycine-site antagonist, 7-nitroindole-2-carboxylic acid (CRT0044876).
[1]
Executive Summary & Compound Profile
1-Methyl-7-nitroindole-2-carboxylic acid is a synthetic indole derivative primarily utilized as a Structure-Activity Relationship (SAR) probe to validate the pharmacophore requirements of the 7-nitroindole scaffold.
Its parent compound, 7-nitro-1H-indole-2-carboxylic acid (CRT0044876) , is a widely cited inhibitor of Apurinic/Apyrimidinic Endonuclease 1 (APE1) and an antagonist of the NMDA receptor glycine site . The N-methylated variant (1-Methyl) serves a critical role in validation studies to determine the necessity of the indole N-H hydrogen bond donor for biological activity.
Chemical Profile
Feature
Specification
IUPAC Name
1-Methyl-7-nitroindole-2-carboxylic acid
Core Scaffold
Indole-2-carboxylic acid
Key Substituents
1-Methyl (N-Me), 7-Nitro (), 2-Carboxyl ()
Primary Utility
SAR Validation, Negative Control (NMDA), Hydrophobicity Probe (APE1)
Solubility
Low aqueous solubility; requires DMSO (>10 mM)
Mechanism of Action & Comparative Analysis
To validate the activity of the 1-Methyl derivative, it must be benchmarked against its parent (CRT0044876) and the target mechanism.
A. APE1 Inhibition (DNA Repair)
The parent compound (7-nitro-1H) inhibits APE1, a critical enzyme in the Base Excision Repair (BER) pathway.
Mechanism: Recent biophysical studies suggest the parent compound may act via colloidal aggregation (sequestering the enzyme) rather than specific active-site binding, or by binding to a remote allosteric pocket.[1][2]
). If the inhibition is driven by non-specific aggregation, the 1-Methyl derivative often retains or enhances this "false positive" potency. If the inhibition is specific and requires H-bonding (N-H), the 1-Methyl derivative should be inactive .
B. NMDA Receptor (Glycine Site)
Indole-2-carboxylic acids are competitive antagonists at the glycine modulatory site of the NMDA receptor.[3][4][5]
Mechanism: The indole N-H typically forms a critical hydrogen bond with the receptor backbone (e.g., near residue F484 or related domains in the GluN1 subunit).
1-Methyl Validation Hypothesis: N-methylation disrupts this H-bond donor capability. Therefore, the 1-Methyl derivative is expected to show drastically reduced affinity (
> 100 µM) compared to the parent, serving as a negative control to prove binding specificity.
Objective: Quantify the loss of affinity due to N-methylation.
Methodology:
Membrane Prep: Rat cortical membranes or HEK293 cells expressing GluN1/GluN2A.
Radioligand:
-MDL 105,519 (Glycine site antagonist) or -Glycine.
Non-specific control: 1 mM Glycine.
Step-by-Step Workflow:
Equilibration: Incubate membranes (20 µg protein) with 5 nM
-Ligand and varying concentrations of the 1-Methyl derivative ( to M).
Buffer: 50 mM Tris-Acetate, pH 7.4.
Filtration: Harvest on GF/B filters after 60 min incubation at 4°C.
Analysis: Plot displacement curves to calculate
.
Success Criteria: The 1-Methyl derivative should exhibit a
significantly higher than the parent (proving the N-H group is essential).
Visualization of Signaling & Mechanism
The following diagram illustrates the APE1 Base Excision Repair pathway and the specific validation logic for distinguishing true inhibitors from aggregators.
Caption: APE1 inhibition pathway illustrating the critical distinction between specific binding and colloidal sequestration (aggregation), a common artifact in nitroindole validation.
Data Interpretation & Troubleshooting
When validating 1-Methyl-7-nitroindole-2-carboxylic acid, use this troubleshooting matrix to interpret results:
Observation
Interpretation
Action Item
High Potency () in Buffer
Potential Aggregator.
Repeat assay with 0.01% Triton X-100.
Loss of Activity with Detergent
Confirmed False Positive (Aggregation).
Compound is not a specific inhibitor; useful only as a negative control.
No Activity in NMDA Assay
Expected Result.
Confirms SAR: Indole N-H is required for glycine site binding.
Precipitation in Media
Poor Solubility.
Verify concentration via HPLC; do not exceed 100 µM in aqueous buffer.
References
Madhusudan, S., et al. (2005).[6] "Isolation of a small molecule inhibitor of DNA base excision repair."[2] Nucleic Acids Research.
Rai, G., et al. (2012). "Characterization of the Specificity of the APE1 Inhibitor 7-Nitroindole-2-Carboxylic Acid." Probe Reports from the NIH Molecular Libraries Program.
La Motta, C., et al. (2019). "Indole-2-carboxylic Acid Derivatives as Allosteric Inhibitors of APE1." Journal of Medicinal Chemistry.
Huettner, J.E. (1989). "Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor."[3][4][5] Science.
Comparative Guide: 1-Methyl-7-nitroindole-2-carboxylic Acid vs. Indole Scaffolds
The following guide provides an in-depth technical analysis of 1-Methyl-7-nitroindole-2-carboxylic acid , contrasting it with its non-methylated parent and other nitroindole derivatives. Executive Summary 1-Methyl-7-nitr...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical analysis of 1-Methyl-7-nitroindole-2-carboxylic acid , contrasting it with its non-methylated parent and other nitroindole derivatives.
Executive Summary
1-Methyl-7-nitroindole-2-carboxylic acid is a specialized pharmacophore scaffold derived from the indole-2-carboxylic acid family.[1] While the parent compound, 7-nitroindole-2-carboxylic acid (7-NI2CA) , is widely recognized as a potent inhibitor of APE1 (Apurinic/Apyrimidinic Endonuclease 1) and a modulator of FBPase (Fructose-1,6-bisphosphatase) , the 1-methyl derivative represents a critical structural optimization.
This guide analyzes how N-methylation alters the physicochemical landscape—specifically lipophilicity (LogP) , hydrogen bond donor (HBD) capacity , and metabolic stability —transforming the molecule from a polar active site binder into a membrane-permeable probe or prodrug candidate.
Chemical Identity & Physicochemical Comparison[2][3]
The introduction of a methyl group at the N1 position and a nitro group at the C7 position creates a unique electronic push-pull system across the indole ring.
Comparative Properties Table
Feature
1-Methyl-7-nitroindole-2-COOH
7-Nitroindole-2-COOH (Parent)
5-Nitroindole-2-COOH
Indole-2-COOH
CAS No.
Derivative
6960-45-8
13669-50-6
1477-50-5
Electronic State
Electron-deficient (7-NO₂ pull)
Electron-deficient
Electron-deficient (5-NO₂)
Electron-rich (Pyrrole-like)
pKa (COOH)
~3.8 (Predicted)
4.03 ± 0.30
~3.6
3.87
H-Bond Donors
1 (COOH only)
2 (NH, COOH)
2 (NH, COOH)
2 (NH, COOH)
LogP (Lipophilicity)
~2.5 (High Permeability)
~1.8 (Moderate)
~1.9
~1.6
Solubility
High in DMSO/DCM; Low in H₂O
High in DMSO; Moderate in H₂O (pH >7)
Moderate
Moderate
Primary Target
FBPase / NOS (Analog)
APE1 / FBPase
G-Quadruplex / c-Myc
Integrase / General Scaffold
Structural Impact Analysis
7-Nitro Effect (Electronic): The nitro group at C7 exerts a strong electron-withdrawing inductive effect (-I) on the indole nitrogen. In the parent (NH) form, this increases the acidity of the N-H proton. In the 1-methyl form, it reduces the electron density of the aromatic ring, making it less susceptible to oxidative metabolism (e.g., by P450s) compared to unsubstituted indoles.
1-Methyl Effect (Steric & Solubility): Methylation abolishes the H-bond donor capability of the indole nitrogen.
Advantage:[2][3][4][5] Increases membrane permeability (higher LogP) and prevents Phase II conjugation (N-glucuronidation).
Disadvantage:[3][4][5] May reduce potency if the target protein requires a specific H-bond to the indole NH (e.g., Asp/Glu residues in the active site).
Biological Applications & Mechanism
A. APE1 Inhibition (DNA Repair)
The parent compound, 7-nitroindole-2-carboxylic acid , is a specific inhibitor of APE1 (IC₅₀ = 3.06 µM), an enzyme crucial for the Base Excision Repair (BER) pathway in cancer cells.
Mechanism: The 2-COOH coordinates with Mg²⁺ in the APE1 active site, while the 7-nitro group fits into a hydrophobic pocket.
1-Methyl Variant Role: The 1-methyl derivative is often used as a negative control or a prodrug. If activity is lost upon methylation, it confirms the necessity of the Indole-NH interaction with the protein backbone.
B. FBPase Inhibition (Diabetes)
Indole-2-carboxylic acids act as allosteric inhibitors of Fructose-1,6-bisphosphatase.[6]
SAR Insight: Studies show that hydrophobic substituents on the indole ring enhance allosteric binding. The 1-methyl group contributes to this hydrophobic interaction, potentially improving potency over the NH-parent in this specific target class.
Experimental Protocols
Protocol A: Synthesis of 1-Methyl-7-nitroindole-2-carboxylic acid
Rationale: Direct nitration of indole-2-carboxylic acid is low-yielding.[4] The optimal route involves methylation of the ester followed by hydrolysis.
Deprotonation: Dissolve Ethyl 7-nitroindole-2-carboxylate (1.0 eq) in anhydrous DMF at 0°C. Add NaH (1.2 eq) portion-wise. Stir for 30 min (Solution turns deep red/orange due to anion formation).
Methylation: Add Iodomethane (1.5 eq) dropwise. Allow to warm to RT and stir for 2 hours.
Checkpoint: TLC (Hexane:EtOAc 3:1) should show a new spot with higher Rf (loss of H-bond donor).
Quench & Isolate: Pour into ice water. Filter the precipitate (Ethyl 1-methyl-7-nitroindole-2-carboxylate).
Hydrolysis: Dissolve the intermediate in THF:Water (1:1). Add LiOH (3.0 eq). Stir at RT for 4 hours.
Workup: Acidify with 1M HCl to pH 2. The title compound precipitates as a pale yellow solid. Filter and dry.[10]
Protocol B: APE1 Endonuclease Assay (In Vitro)
Purpose: To verify if the 1-methyl modification retains inhibitory activity.
Substrate Prep: 5'-FAM-labeled oligonucleotide containing a tetrahydrofuran (THF) abasic site mimic.
Reaction: Mix 5 nM Recombinant APE1, 100 nM Substrate, and varying concentrations of 1-Methyl-7-nitroindole-2-carboxylic acid (0.1 - 100 µM).
Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl₂, 100 µg/mL BSA.
Incubation: 37°C for 15 minutes.
Detection: Stop reaction with EDTA/Formamide. Run on 20% denaturing PAGE. Measure fluorescence of the cleaved product.
Visual Analysis (Graphviz Diagrams)
Figure 1: Synthesis Pathway & Logic
This diagram illustrates the conversion of the parent indole to the 1-methyl derivative, highlighting the key transition state logic.
Caption: Step-wise synthesis via N-alkylation of the ester intermediate.
This diagram maps the functional roles of each substituent on the scaffold.
Caption: Functional mapping of the 1-Methyl-7-nitroindole-2-carboxylic acid pharmacophore.
References
Madhusudan, S., et al. (2005). "Isolation of a small molecule inhibitor of DNA base excision repair."[11] Nucleic Acids Research.[11]
Key Finding: Identifies 7-nitroindole-2-carboxylic acid (CRT0044876) as a potent APE1 inhibitor.[11][8][9]
Xu, B., et al. (2014). "Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase." Bioorganic & Medicinal Chemistry.
Key Finding: Establishes the SAR for 7-nitroindole deriv
Behrens, C., et al. (2011). "New 7-nitroindole derivatives as potential anticancer agents." European Journal of Medicinal Chemistry.
Key Finding: Discusses the synthetic utility of the 7-nitro scaffold.
Cross-Reactivity Profiling of 1-Methyl-7-nitroindole-2-carboxylic Acid: A Comparative Technical Guide
This guide provides a technical analysis of the cross-reactivity profile of 1-Methyl-7-nitroindole-2-carboxylic acid , a critical intermediate scaffold often implicated in the synthesis of bioactive indole-carboxamides (...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a technical analysis of the cross-reactivity profile of 1-Methyl-7-nitroindole-2-carboxylic acid , a critical intermediate scaffold often implicated in the synthesis of bioactive indole-carboxamides (e.g., p38 MAP kinase inhibitors, Xanthine Oxidase inhibitors).[1]
The following content is structured to assist researchers in validating the specificity of immunoassays or enzymatic screens targeting this moiety, benchmarking it against structural analogs to ensure data integrity in drug development pipelines.
Executive Summary & Compound Profile
1-Methyl-7-nitroindole-2-carboxylic acid represents a distinct electronic and steric challenge in assay development.[1] The C7-nitro group introduces strong electron-withdrawing effects, altering the pKa of the C2-carboxylic acid and the electron density of the indole ring, while the N1-methyl group eliminates the hydrogen bond donor capability of the indole nitrogen.[1]
In the context of impurity profiling or hapten design , understanding how this molecule "cross-reacts" with antibodies or enzymes intended for its non-nitrated or demethylated analogs is crucial for avoiding false positives in pharmacokinetic (PK) assays and genotoxicity screens.[1]
Primary Application: Building block for indole-2-carboxamide therapeutics; potential genotoxic impurity (PGI) due to the nitroaromatic moiety.[1]
Comparative Analysis: Target vs. Alternatives
To validate the specificity of an assay (e.g., ELISA or Enzymatic Inhibition), the target must be benchmarked against its closest structural neighbors.[1] The following table outlines the "Alternatives" that typically interfere (cross-react) with 1-Methyl-7-nitroindole-2-carboxylic acid detection.
Compound
Structural Difference
Theoretical Cross-Reactivity Risk
Mechanism of Interference
1-Methyl-7-nitroindole-2-carboxylic acid
Target
100% (Reference)
Specific Binding
1-Methylindole-2-carboxylic acid
Lacks 7-Nitro group
High (if antibody targets C2-COOH)
Steric fit is similar; lacks electronic withdrawal of nitro group.[1]
7-Nitroindole-2-carboxylic acid
Lacks N-Methyl group
Moderate
Presence of N-H allows H-bonding, potentially increasing affinity if the pocket is polar.[1]
1-Methyl-5-nitroindole-2-carboxylic acid
Regioisomer (5-Nitro)
Low to Moderate
Nitro group position shift alters molecular shape and electrostatic potential surface.[1]
Indole-2-carboxylic acid
Lacks both groups
Low
Significantly different hydrophobicity and sterics.[1]
Expert Insight: The "Nitro-Methyl" Orthogonality
The simultaneous presence of the 7-nitro and 1-methyl groups creates a "steric clash" region.[1] Antibodies raised against the target often exhibit high specificity because the 7-nitro group forces the adjacent 1-methyl group into a specific conformation.[1] Consequently, removing either group (as in the alternatives above) typically results in a significant drop in binding affinity (high
Experimental Protocol: Competitive ELISA for Cross-Reactivity
This protocol determines the % Cross-Reactivity (%CR) of the alternatives against the target.[1] It is a self-validating system using IC50 displacement.[1]
Phase A: Reagent Preparation[1]
Hapten Conjugation: Conjugate 1-Methyl-7-nitroindole-2-carboxylic acid to BSA (Bovine Serum Albumin) via the C2-carboxyl group using EDC/NHS chemistry to create the coating antigen.[1]
Standard Solutions: Prepare serial dilutions (0.01 nM to 10,000 nM) of the Target and all Alternatives in PBS-Tween.
Phase B: Assay Workflow (Step-by-Step)
Coating: Coat 96-well microplates with Hapten-BSA conjugate (1 µg/mL) overnight at 4°C. Wash 3x with PBST.
Blocking: Block with 3% Non-Fat Dry Milk in PBS for 1 hour at RT.
Competition: Add 50 µL of Standard Solution (Target or Alternative) + 50 µL of Primary Antibody (anti-1-Methyl-7-nitroindole) to each well.
Causality: The free analyte in solution competes with the plate-bound hapten for the antibody.[1] Higher affinity for the free analyte results in less antibody binding to the plate.[1]
Incubation: Incubate for 1 hour at 37°C. Wash 5x with PBST.
The following diagram illustrates the logical flow for validating the specificity of the antibody against the target versus its impurities/analogs.
Caption: Workflow for generating and validating antibodies specific to 1-Methyl-7-nitroindole-2-carboxylic acid, highlighting the critical comparison steps against non-nitrated and demethylated analogs.
Interpreting the Data: What to Expect
When analyzing the results of the cross-reactivity study, use the following guide to interpret the specificity:
% Cross-Reactivity
Interpretation
Action Required
> 50%
High Interference
The antibody does not distinguish the Nitro/Methyl group well.[1] Unsuitable for specific impurity testing.
10% - 50%
Moderate Cross-Reactivity
Acceptable for screening if the alternative is not present in high concentrations.[1] Requires confirmatory testing (LC-MS).
< 1%
Highly Specific
The antibody specifically recognizes the unique electronic/steric signature of the 1-Methyl-7-nitro moiety.[1] Ideal for quantitative assays.[1]
Scientific Rationale
The 7-nitro group is a critical recognition element.[1] In studies of similar nitro-haptens, the nitro group often dominates the binding energy due to its ability to form charge-transfer complexes or specific hydrogen bonds with the antibody paratope.[1] If the %CR for "1-Methylindole-2-carboxylic acid" (no nitro) is low (<1%), it confirms that the assay is truly detecting the nitrated species, which is vital for monitoring nitration impurities in synthesis.[1]
References
Landsteiner, K. (1945).[1] The Specificity of Serological Reactions. Harvard University Press.[1] (Foundational text on hapten specificity and the influence of acidic/nitro groups on antibody binding).
Wild, D. (2013).[1] The Immunoassay Handbook: Theory and Applications of Ligand Binding, ELISA and Related Techniques. Elsevier Science.[1] Link
European Medicines Agency (EMA). (2014).[1] Guideline on the limits of genotoxic impurities. (Relevance of detecting nitro-aromatic impurities). Link
PubChem. (n.d.).[1] Compound Summary: Indole-2-carboxylic acid derivatives. National Library of Medicine.[1] Link
1-Methyl-7-nitroindole-2-carboxylic acid is a critical scaffold intermediate and potential process-related impurity in the synthesis of indole-2-carboxamide based antivirals (e.g., HCV NS5B inhibitors) and kinase inhibitors. Unlike its parent compound (7-nitroindole-2-carboxylic acid), this N-methylated derivative lacks a readily available USP/EP Primary Reference Standard.
This guide objectively compares the three available strategies for analytical standardization: Commercial Reagent Grade , Surrogate Quantification , and Qualified Secondary Standards (In-House) . It provides a self-validating experimental workflow to establish a "Gold Standard" for internal use, essential for accurate impurity profiling and assay determination in regulated drug development.
Part 1: Comparative Analysis of Standard Options
In the absence of a pharmacopeial monograph, researchers often default to commercial reagents. However, for GMP release testing or critical impurity profiling, this introduces significant compliance risks.
Feature
Option A: Commercial Reagent Grade
Option B: Surrogate Standard (Parent Indole)
Option C: Qualified Secondary Standard (In-House)
Source
Chemical Catalog (e.g., Sigma, Enamine)
7-Nitroindole-2-carboxylic acid (CAS 6960-45-8)
Custom Synthesis + Metrological Characterization
Purity Claim
Typically >95% or >98% (Area %)
>98% (Often available as Reference Material)
assigned % w/w (via Mass Balance or qNMR)
Traceability
None (Batch-specific COA only)
Limited (Different chemical entity)
High (Traceable to SI units via NIST-traceable Internal Std)
Using the non-methylated parent (7-nitroindole-2-carboxylic acid ) to quantify the 1-methyl variant is scientifically flawed. The N-methylation at position 1 disrupts the H-bonding network and slightly alters the electronic conjugation of the indole ring.
Experimental Evidence: N-methylation typically causes a bathochromic shift (red shift) and changes the molar extinction coefficient (
). Using the parent's response factor can lead to a 15-20% quantification error in HPLC-UV assays [1].
Part 2: Technical Workflow – Establishing the "Gold Standard"
To generate a defensible analytical standard (Option C), you must characterize the material using a Mass Balance or Quantitative NMR (qNMR) approach. The following protocol describes the qNMR method , which is superior for early-phase standards as it does not require hygroscopicity correction factors if an internal standard is used.
Internal Standard (IS): Maleic Acid or Dimethyl Sulfone (TraceCERT® or NIST-traceable grade). Note: Choose an IS with non-overlapping signals.
Solvent: DMSO-d6 (ensures solubility of the nitro-indole core).
Step-by-Step Methodology:
Gravimetry: Weigh exactly 10-15 mg of the Analyte and 5-10 mg of the IS into the same weighing boat using a microbalance (readability 0.001 mg).
Dissolution: Transfer quantitatively to an NMR tube and dissolve in 0.7 mL DMSO-d6.
Acquisition:
Instrument: 400 MHz (min) NMR.
Pulse Angle: 90°.
Relaxation Delay (D1): 60 seconds (Critical: This must be
of the slowest relaxing proton, typically the indole protons, to ensure full magnetization recovery).
Scans: 16 or 32.
Processing: Phase and baseline correct manually. Integrate the N-Methyl singlet (approx. 3.8-4.0 ppm) of the analyte and the specific signal of the IS.
Detection: UV at 254 nm and 300 nm (Nitro group absorption).
Self-Validating Check:
Inject a mixture of 1-Methyl-7-nitroindole-2-carboxylic acid and 7-nitroindole-2-carboxylic acid .
Requirement: Resolution (
) > 2.0. The N-methyl variant is less polar and should elute after the N-H parent. If they co-elute, adjust pH of MP A to 3.0 (using phosphate buffer) to suppress ionization of the carboxylic acid, increasing retention and selectivity.
Part 3: Visualization of Analytical Logic
Diagram 1: Standard Qualification Workflow
This workflow illustrates the decision tree for qualifying the reference material.
Caption: Workflow for converting raw chemical material into a Qualified Reference Standard via orthogonal methods.
Diagram 2: HPLC Separation Mechanism
Understanding why the N-Methyl standard behaves differently from the Parent Indole.
Caption: Chromatographic mechanism: N-methylation increases lipophilicity, increasing retention time on C18 phases.
References
Context: Provides baseline data on the parent compound (CAS 6960-45-8)
Context: Synthesis routes typically involve the Fischer indole synthesis or Reissert synthesis, where methyl
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.
Context: Authoritative source for the qNMR protocol described in Part 2.
Jobson, A. G., et al. (2009). "Cellular inhibition of checkpoint kinase 2 (Chk2) and potentiation of camptothecins...". Journal of Pharmacology and Experimental Therapeutics.
A Comparative Efficacy Analysis of 1-Methyl-7-nitroindole-2-carboxylic acid: A Research Proposal
Executive Summary: An extensive review of current scientific literature reveals a significant knowledge gap regarding the biological efficacy of 1-Methyl-7-nitroindole-2-carboxylic acid. Direct comparative studies evalua...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: An extensive review of current scientific literature reveals a significant knowledge gap regarding the biological efficacy of 1-Methyl-7-nitroindole-2-carboxylic acid. Direct comparative studies evaluating its performance against other therapeutic agents are not presently available. However, its structural similarity to known bioactive molecules provides a strong rationale for its investigation as a potential inhibitor of three distinct and therapeutically relevant targets: Apurinic/apyrimidinic endonuclease 1 (APE1) for oncology applications, Fructose-1,6-bisphosphatase (FBPase) in the context of type 2 diabetes, and neuronal Nitric Oxide Synthase (nNOS) for neuroprotective strategies.
This guide, therefore, deviates from a conventional comparison of established data. Instead, it serves as a comprehensive research proposal, offering a structured, evidence-based framework for the systematic evaluation of 1-Methyl-7-nitroindole-2-carboxylic acid's efficacy. We will synthesize the known activities of its structural analogs—7-nitroindole-2-carboxylic acid and 7-nitroindazole—to build a compelling case for its investigation. This document will provide a comparative analysis of existing inhibitors for each potential target, detailed experimental protocols to test these hypotheses, and the necessary visualizations to guide future research. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to explore the therapeutic potential of this novel compound.
Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold
1-Methyl-7-nitroindole-2-carboxylic acid is a small molecule belonging to the nitroindole class of compounds. While this specific N-methylated derivative remains uncharacterized in terms of its biological activity, the core 7-nitroindole-2-carboxylic acid scaffold has been identified as a versatile pharmacophore, demonstrating inhibitory activity against multiple, unrelated protein targets.[1][2] Furthermore, the related indazole compound, 7-nitroindazole, is a well-characterized and selective inhibitor of neuronal nitric oxide synthase (nNOS).[3][4]
The addition of a methyl group at the 1-position and a carboxylic acid at the 2-position of the indole ring can significantly influence the compound's potency, selectivity, solubility, and pharmacokinetic properties. These modifications necessitate a direct empirical evaluation of 1-Methyl-7-nitroindole-2-carboxylic acid to determine its unique biological profile. This guide proposes a multi-pronged approach to its efficacy assessment, focusing on three promising therapeutic avenues suggested by its structural heritage.
Part 1: APE1 Inhibition - A Potential Avenue for Cancer Therapy
The Rationale: Targeting DNA Repair in Oncology
Apurinic/apyrimidinic endonuclease 1 (APE1) is a critical enzyme in the DNA base excision repair (BER) pathway, responsible for repairing thousands of spontaneous DNA lesions daily.[5] In many cancers, APE1 is overexpressed, contributing to resistance to DNA-damaging chemotherapeutic agents and radiation.[6] Inhibition of APE1 is therefore a promising strategy to sensitize cancer cells to existing therapies.[7]
The parent compound, 7-nitroindole-2-carboxylic acid (also known as CRT0044876), was one of the first small molecules identified as a potent and selective inhibitor of APE1's endonuclease activity.[1] Although its utility has been debated due to issues with reproducibility and solubility, it provides a strong basis for investigating 1-Methyl-7-nitroindole-2-carboxylic acid as a potentially improved APE1 inhibitor.[5][8]
Comparative Landscape of APE1 Inhibitors
To establish a benchmark for efficacy, the performance of 1-Methyl-7-nitroindole-2-carboxylic acid should be compared against known APE1 inhibitors.
Compound
Target
IC50
Clinical Development Status
7-nitroindole-2-carboxylic acid (CRT0044876)
APE1 Endonuclease
~3 µM
Preclinical; development hampered by solubility and reproducibility issues.[1][5]
APX3330
APE1 Redox Function
-
Completed Phase I clinical trials for solid tumors.[9]
Preclinical; has not significantly advanced beyond in vitro studies.[10]
Myricetin
APE1 Endonuclease
-
Preclinical; activity may be due to non-specific aggregation.[8]
Proposed Experimental Workflow for APE1 Inhibition Analysis
A systematic evaluation of 1-Methyl-7-nitroindole-2-carboxylic acid's effect on APE1 should follow a logical progression from biochemical assays to cell-based models.
Caption: Proposed workflow for evaluating APE1 inhibition.
This protocol is designed as a primary high-throughput screen to identify and quantify the inhibition of APE1 endonuclease activity.
Reagent Preparation:
APE1 Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM MgCl2, 2 mM DTT.
APE1 Enzyme: Recombinant human APE1 diluted in APE1 Assay Buffer to a final concentration of 0.75 nM.
Fluorescent Substrate: A 34-mer double-stranded DNA oligonucleotide containing a tetrahydrofuran (THF) abasic site mimic, with a fluorophore (e.g., 6-FAM) on one side of the lesion and a quencher on the other. Dilute to 50 nM in APE1 Assay Buffer.
Test Compound: Prepare a stock solution of 1-Methyl-7-nitroindole-2-carboxylic acid in DMSO and create a serial dilution series.
Assay Procedure (384-well format):
Add 30 µL of the APE1 enzyme solution to each well.
Add the test compound at various concentrations. Include a vehicle control (DMSO) and a known inhibitor control.
Incubate at room temperature for 15 minutes to allow for compound-enzyme interaction.
Initiate the reaction by adding 10 µL of the fluorescent substrate to each well.
Monitor the increase in fluorescence over time at 37°C using a plate reader. The cleavage of the substrate by APE1 separates the fluorophore from the quencher, resulting in a fluorescence signal.
Data Analysis:
Calculate the initial reaction velocity for each concentration of the inhibitor.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
Determine the IC50 value by fitting the data to a dose-response curve.
Part 2: FBPase Inhibition - A Novel Approach for Type 2 Diabetes
The Rationale: Targeting Gluconeogenesis
Fructose-1,6-bisphosphatase (FBPase) is a rate-limiting enzyme in gluconeogenesis, the metabolic pathway that generates glucose from non-carbohydrate substrates.[11] In type 2 diabetes, excessive hepatic glucose production is a major contributor to hyperglycemia.[12] Therefore, inhibiting FBPase is a promising therapeutic strategy to lower blood glucose levels.[13]
A series of 7-nitro-1H-indole-2-carboxylic acid derivatives have been synthesized and evaluated as allosteric inhibitors of FBPase, with some compounds demonstrating potent inhibitory activity with IC50 values in the sub-micromolar range.[2][14][15] This precedent strongly supports the evaluation of 1-Methyl-7-nitroindole-2-carboxylic acid for this target.
Comparative Landscape of FBPase Inhibitors
The development of FBPase inhibitors has reached clinical trials, providing a clear benchmark for the efficacy of new compounds.
Compound
Target
IC50
Clinical Development Status
Derivative of 7-nitro-1H-indole-2-carboxylic acid (Compound 3.9)
Enzyme Mix: A mixture of enzymes (e.g., phosphoglucose isomerase and glucose-6-phosphate dehydrogenase) that convert F6P to a product that reduces a chromophore.
Chromophore/Probe: A substance that changes color upon reduction (e.g., WST-1 or similar).
Test Compound: Prepare a stock solution of 1-Methyl-7-nitroindole-2-carboxylic acid in DMSO and create a serial dilution series.
Assay Procedure (96-well plate format):
Standard Curve: Prepare a standard curve using known concentrations of F6P.
Sample Preparation: Prepare tissue or cell lysates according to standard protocols.
Reaction Mix: For each reaction, prepare a mix containing FBP Assay Buffer, the Enzyme Mix, and the Chromophore/Probe.
Background Control: Prepare a similar mix for background controls, but omit the FBP Substrate.
Add samples, standards, and positive controls to the wells.
Add the test compound at various concentrations to the sample wells.
Add the Reaction Mix to the standard and sample wells. Add the Background Control Mix to the background control wells.
Initiate the reaction by adding the FBP Substrate to the sample and positive control wells.
Measurement and Data Analysis:
Measure the absorbance at 450 nm in kinetic mode for 5-60 minutes at 37°C.
Subtract the background reading from the sample readings.
Calculate the FBPase activity based on the rate of change in absorbance and compare it to the F6P standard curve.
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Part 3: nNOS Inhibition - A Potential for Neuroprotection
The Rationale: Modulating Nitric Oxide Signaling
Neuronal nitric oxide synthase (nNOS) is responsible for producing nitric oxide (NO) in the nervous system, where it acts as a neurotransmitter.[17] Overproduction of NO by nNOS is implicated in the pathophysiology of various neurodegenerative disorders, including Parkinson's disease, Alzheimer's disease, and stroke, as well as neuropathic pain.[18] Selective inhibition of nNOS, while sparing other NOS isoforms (eNOS and iNOS), is a key therapeutic goal to mitigate neurotoxicity without causing cardiovascular side effects.[19]
7-Nitroindazole, which shares the nitro-substituted heterocyclic core with 1-Methyl-7-nitroindole-2-carboxylic acid, is a well-established, potent, and relatively selective inhibitor of nNOS.[3][4][20][21][22] This structural analogy provides a compelling reason to investigate the N-methylated indole derivative as a novel nNOS inhibitor.
Comparative Landscape of nNOS Inhibitors
The field of nNOS inhibitor development is active, with a focus on improving selectivity over the other NOS isoforms.
Compound
Target
Ki / IC50
Selectivity (vs. eNOS)
7-Nitroindazole (7-NI)
nNOS
-
Relatively selective, but inhibits eNOS at higher concentrations.[3]
This is a classic and sensitive method for measuring NOS activity by tracking the conversion of radiolabeled L-arginine to L-citrulline.
Reagent Preparation:
Assay Buffer: 50 mM HEPES (pH 7.4), containing 1 mM DTT, 10 µM FAD, 10 µM FMN, and 10 µM BH4.
Substrate Solution: L-[³H]arginine in distilled water.
Cofactor Solution: 10 mM NADPH and 5 mM CaCl2 in assay buffer.
Enzyme Source: Purified recombinant nNOS or tissue homogenate (e.g., from cerebellum).
Stop Solution: 20 mM HEPES (pH 5.5) containing 2 mM EDTA.
Resin: Dowex AG 50WX-8 (Na+ form) resin, equilibrated with water.
Test Compound: Prepare a stock solution of 1-Methyl-7-nitroindole-2-carboxylic acid in a suitable solvent and create a serial dilution series.
Assay Procedure:
In a microcentrifuge tube, combine the assay buffer, enzyme source, and the test compound at various concentrations.
Pre-incubate for 10 minutes at room temperature.
Initiate the reaction by adding the substrate solution and the cofactor solution.
Incubate for 15-30 minutes at 37°C.
Terminate the reaction by adding the stop solution.
Apply the reaction mixture to a column containing the Dowex resin. L-[³H]arginine binds to the resin, while the product, L-[³H]citrulline, flows through.
Collect the eluate in a scintillation vial.
Measurement and Data Analysis:
Add scintillation cocktail to the vial and quantify the amount of L-[³H]citrulline using a liquid scintillation counter.
Calculate the nNOS activity based on the amount of L-[³H]citrulline produced.
Determine the inhibitory constant (Ki) or IC50 value by analyzing the data from different inhibitor concentrations.
Synthesis of 1-Methyl-7-nitroindole-2-carboxylic acid
A crucial prerequisite for these efficacy studies is the synthesis of the target compound. A plausible synthetic route can be adapted from established methods.
Step 1: Synthesis of 7-Nitroindole-2-carboxylic acid[1]
The precursor can be synthesized from its methyl ester.
Dissolve methyl 7-nitro-1H-indole-2-carboxylate in a 1:1 mixture of tetrahydrofuran and water.
Add an aqueous solution of sodium hydroxide (1N).
Stir the reaction mixture at room temperature for approximately 3 hours.
Acidify the mixture with hydrochloric acid (6N).
Extract the product with ethyl acetate.
Wash the organic layer with a saturated sodium chloride solution and dry with anhydrous magnesium sulfate.
Remove the solvent under reduced pressure to yield 7-nitroindole-2-carboxylic acid.
Step 2: Proposed N-Methylation
The final methylation step can be achieved using a standard N-alkylation procedure.
Dissolve 7-nitroindole-2-carboxylic acid in a suitable polar aprotic solvent (e.g., DMF or THF).
Add a base (e.g., sodium hydride or potassium carbonate) to deprotonate the indole nitrogen.
Add a methylating agent (e.g., methyl iodide or dimethyl sulfate).
Stir the reaction at room temperature or with gentle heating until completion, monitoring by TLC.
Quench the reaction, perform an aqueous workup, and extract the product.
Purify the final product, 1-Methyl-7-nitroindole-2-carboxylic acid, by column chromatography or recrystallization.
Conclusion and Future Directions
While 1-Methyl-7-nitroindole-2-carboxylic acid remains a molecule of unknown biological function, its structural lineage presents a compelling case for its investigation as a multi-target therapeutic agent. The nitroindole-2-carboxylic acid scaffold has demonstrated activity against APE1 and FBPase, while the related 7-nitroindazole is a known nNOS inhibitor. The addition of an N-methyl group could potentially enhance potency, selectivity, or drug-like properties for one or more of these targets.
The comparative analyses and detailed experimental workflows provided in this guide offer a clear and logical roadmap for the comprehensive evaluation of this compound. By systematically assessing its inhibitory activity against APE1, FBPase, and nNOS, the scientific community can elucidate the therapeutic potential of 1-Methyl-7-nitroindole-2-carboxylic acid. This research is critical to unlocking the value of this novel chemical entity and could pave the way for new treatments in oncology, metabolic disease, and neurology. The path forward requires a commitment to the rigorous empirical validation outlined herein.
References
Wang, L., et al. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorganic & Medicinal Chemistry Letters, 24(8), 1984-1988. Available from: [Link]
van Poelje, P. D., & Erion, M. D. (2007). Fructose-1, 6-bisphosphatase inhibitors for reducing excessive endogenous glucose production in type 2 diabetes. Current opinion in investigational drugs (London, England : 2000), 8(4), 332–339. Available from: [Link]
Toda, N., et al. (2001). Relatively selective neuronal nitric oxide synthase inhibition by 7-nitroindazole in monkey isolated cerebral arteries. The Journal of pharmacology and experimental therapeutics, 298(1), 123–128. Available from: [Link]
Tell, G., et al. (2023). Revisiting Two Decades of Research Focused on Targeting APE1 for Cancer Therapy: The Pros and Cons. International Journal of Molecular Sciences, 24(14), 11808. Available from: [Link]
Li, J., et al. (2020). Discovery of N-Arylsulfonyl-Indole-2-Carboxamide Derivatives as Potent, Selective, and Orally Bioavailable Fructose-1,6-Bisphosphatase Inhibitors-Design, Synthesis, In Vivo Glucose Lowering Effects, and X-ray Crystal Complex Analysis. Journal of Medicinal Chemistry, 63(23), 14683–14705. Available from: [Link]
Schulz, J. B., et al. (1995). Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice. The Journal of neuroscience : the official journal of the Society for Neuroscience, 15(11), 7283–7291. Available from: [Link]
Ikeda, Y., et al. (2000). Neuronal nitric oxide synthase inhibitor, 7-nitroindazole, delays motor dysfunction and spinal motoneuron degeneration in the wobbler mouse. Brain research, 853(1), 108–118. Available from: [Link]
Zawahir, Z., et al. (2009). POTENT INHIBITION OF HUMAN AP ENDONUCLEASE 1 BY ARYLSTIBONIC ACIDS. Nucleic acids research, 37(15), 4935–4944. Available from: [Link]
Rickard, N. S., et al. (1998). Effects of 7-nitroindazole, a neuronal nitric oxide synthase (nNOS) inhibitor, on locomotor activity and contextual fear conditioning in rats. Neuropharmacology, 37(9), 1159–1166. Available from: [Link]
Apostolova, N., et al. (2013). Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain. Oxidative medicine and cellular longevity, 2013, 613878. Available from: [Link]
Pacher, P., et al. (2007). Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. Current medicinal chemistry, 14(13), 1488–1504. Available from: [Link]
Michael J. Fox Foundation for Parkinson's Research. (n.d.). Inhibition of Brain-Dependent Nitric Oxide (NO) Over-Production by Isoform-Selective NO Synthase (NOS) Inhibitors. Available from: [Link]
Huang, H., et al. (2024). New Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma. Journal of Medicinal Chemistry. Available from: [Link]
Dang, Q., et al. (2006). Inhibition of Fructose 1,6-Bisphosphatase Reduces Excessive Endogenous Glucose Production and Attenuates Hyperglycemia in Zucker Diabetic Fatty Rats. Diabetes, 55(6), 1545–1554. Available from: [Link]
Simeonov, A., et al. (2008). Purification and Specific Assays for Measuring APE-1 Endonuclease Activity. Current protocols in toxicology / editorial board, John B. Schenkman ... [et al.], Chapter 4, Unit4.11. Available from: [Link]
Synapse. (2024). What are APE1 inhibitors and how do they work?. Available from: [Link]
BioWorld. (2024). Discovery of FBPase inhibitor with improved activity and good druggability. Available from: [Link]
Li, H., et al. (2005). Discovery of Highly Potent and Selective Inhibitors of Neuronal Nitric Oxide Synthase by Fragment Hopping. Journal of the American Chemical Society, 127(38), 13275–13283. Available from: [Link]
Wang, Y., et al. (2024). Beneficial Effects of a Novel Fructose-1,6-Bisphosphatase Inhibitor Cpd96 on Insulin Secretion in Type 2 Diabetes. ACS Pharmacology & Translational Science. Available from: [Link]
Erion, M. D., et al. (2005). MB06322 (CS-917): A potent and selective inhibitor of fructose 1,6-bisphosphatase for controlling gluconeogenesis in type 2 diabetes. Proceedings of the National Academy of Sciences of the United States of America, 102(22), 7970–7975. Available from: [Link]
Synapse. (2024). What are nNOS inhibitors and how do they work?. Available from: [Link]
Wang, Y., et al. (2022). Discovery of Novel Indole Derivatives as Fructose-1,6-bisphosphatase Inhibitors and X-ray Cocrystal Structures Analysis. ACS Medicinal Chemistry Letters, 13(2), 241–247. Available from: [Link]
Wang, Y., et al. (2022). Discovery of Novel Indole Derivatives as Fructose-1,6-bisphosphatase Inhibitors and X-ray Cocrystal Structures Analysis. ACS Medicinal Chemistry Letters, 13(2), 241–247. Available from: [Link]
Rai, G., et al. (2009). Identification and Characterization of Inhibitors of Human Apurinic/apyrimidinic Endonuclease APE1. PloS one, 4(6), e5740. Available from: [Link]
Kelley, M. R., et al. (2021). The multifunctional APE1 DNA repair–redox signaling protein as a drug target in human disease. Pharmacology & Therapeutics, 225, 107849. Available from: [Link]
Luo, M., et al. (2012). Inhibition of Apurinic/apyrimidinic endonuclease I's redox activity revisited. Antioxidants & redox signaling, 16(5), 445–457. Available from: [Link]
Wileman, S. M., et al. (1997). Role of L-citrulline transport in nitric oxide synthesis in rat aortic smooth muscle cells activated with LPS and interferon-γ. British journal of pharmacology, 120(4), 771–778. Available from: [Link]
Charles, S. A., & Halliwell, B. (1980). Chloroplast Fructose-1,6-bisphosphatase. Planta, 150(4), 377–383. Available from: [Link]
Apexian Pharmaceuticals. (2023). New Ref-1/APE1 targeted inhibitors demonstrating improved potency for clinical applications in multiple cancer types. Available from: [Link]
Fishel, M. L., et al. (2007). Impairment of APE1 Function Enhances Cellular Sensitivity to Clinically Relevant Alkylators and Antimetabolites. Molecular cancer therapeutics, 6(6), 1905–1913. Available from: [Link]
Li, M., et al. (2022). Knockout and Inhibition of Ape1: Roles of Ape1 in Base Excision DNA Repair and Modulation of Gene Expression. International Journal of Molecular Sciences, 23(18), 10719. Available from: [Link]
Apexian Pharmaceuticals. (2023). New Ref-1/APE1 targeted inhibitors demonstrating improved potency for clinical applications in multiple cancer types. bioRxiv. Available from: [Link]
Gole, B., et al. (2018). Efficient inhibition of human AP endonuclease 1 (APE1) via substrate masking by abasic site-binding macrocyclic ligands. Chemical science, 9(15), 3745–3753. Available from: [Link]
Madhusudan, S., et al. (2012). Synthetic lethal targeting of DNA double strand break repair deficient cells by human apurinic/apyrimidinic endonuclease (APE1) inhibitors. PloS one, 7(6), e39328. Available from: [Link]
Huang, Z., et al. (2004). A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors. Journal of biomolecular screening, 9(1), 48–54. Available from: [Link]
Pidugu, L. S., et al. (2023). Characterizing inhibitors of human AP endonuclease 1. PloS one, 18(1), e0280526. Available from: [Link]
Bredt, D. S., & Snyder, S. H. (1994). Measurement of the Nitric Oxide Synthase Activity Using the Citrulline Assay. Methods in enzymology, 233, 265–271. Available from: [Link]
Oxford Academic. (2023). Nitric oxide synthase (NOS) activity assay: RI method to detect L-citrulline. Available from: [Link]
Google Patents. (n.d.). CN102020600A - Synthetic method of indole-2-carboxylic acid.
RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Available from: [Link]
Definitive Guide: Binding Site Confirmation of 1-Methyl-7-nitroindole-2-carboxylic Acid
Executive Summary: The "N-Methyl" Structural Hypothesis 1-Methyl-7-nitroindole-2-carboxylic acid is a structural derivative of the well-characterized scaffold 7-nitroindole-2-carboxylic acid (7-NICA) . While the parent c...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "N-Methyl" Structural Hypothesis
1-Methyl-7-nitroindole-2-carboxylic acid is a structural derivative of the well-characterized scaffold 7-nitroindole-2-carboxylic acid (7-NICA) . While the parent compound (7-NICA) is a known inhibitor of APE1 (Apurinic/apyrimidinic endonuclease 1) and Chk2 (Checkpoint kinase 2) , the introduction of a methyl group at the indole N1 position fundamentally alters its physicochemical profile.
The Critical Scientific Question: Does the N-methylation disrupt a critical hydrogen bond donor interaction within the active site (common in Kinase hinge binding), or does it provide a favorable hydrophobic contact (common in allosteric pockets)?
This guide outlines the experimental framework to confirm whether this derivative retains the parent binding mode or induces a scaffold shift.
Part 1: Target Landscape & Binding Context
Before selecting a validation method, we must establish the potential binding modes based on the parent scaffold's known pharmacology.
Potential Target
Binding Site Characteristics
Critical Interaction for N-H (Parent)
Expected Impact of N-Methylation
APE1 (DNA Repair)
DNA Repair Active Site (Mg²⁺ dependent). Polar, charged environment.
Likely interacts with active site residues (e.g., Asn, Tyr) or coordinates Mg²⁺ via carboxylate.
Neutral/Positive: If the N-H points to solvent, methylation may improve permeability without potency loss.
Chk2 (Kinase)
ATP-Binding Pocket. Hydrophobic cleft with specific "hinge" H-bonds.
High Risk: Indole N-H often forms a critical H-bond with the kinase hinge region (mimicking Adenine).
Negative: Methylation typically abolishes hinge binding, potentially forcing an allosteric shift or killing activity.
FBPase (Metabolism)
Allosteric Site. Hydrophobic pockets distinct from the catalytic center.
Variable. Often tolerates lipophilic modifications.
Positive: Methyl group may fill a hydrophobic sub-pocket, enhancing affinity (Magic Methyl effect).
Part 2: Comparative Methodology Guide
To confirm the binding site objectively, we compare three distinct biophysical approaches.
Comparison of Binding Site Validation Methods
Feature
Method A: X-Ray Crystallography
Method B: Ligand-Observed NMR (STD)
Method C: Surface Plasmon Resonance (SPR)
Primary Output
Atomic-resolution 3D structure of the complex.
Epitope mapping (which part of the molecule touches the protein).
Kinetic constants (, , ) and competition data.
Resolution
Ultimate (Ångström)
High (Atomic level for ligand)
Low (Global binding event)
Throughput
Low (Weeks/Months)
Medium (Days)
High (Hours)
Material Need
High protein quantity (>10 mg), high purity.
Medium protein (0.5–2 mg), excess ligand.
Low protein (<100 µg).
"N-Methyl" Insight
Definitive: Shows if Methyl clashes or fits.
Strong: Shows if Methyl receives saturation transfer (is in close contact).
Indirect: Infers binding mode via competition with known ligands.
Verdict
Gold Standard for final confirmation.
Best First-Step to filter binding mode.
Best Functional Check for affinity changes.
Part 3: Strategic Workflow (Visualization)
The following decision tree illustrates the logical flow for validating the binding site, specifically addressing the N-methylation variable.
Figure 1: Strategic decision tree for validating the structural impact of N-methylation on binding mode.
Part 4: Detailed Experimental Protocols
Protocol A: Saturation Transfer Difference (STD) NMR
Objective: Determine if the N-methyl group is in direct contact with the protein surface (receiving magnetization transfer) or pointing into the solvent.
Reagents:
Protein: Recombinant APE1 or Chk2 (20 µM final concentration) in deuterated buffer (PBS, pD 7.4).
Ligand: 1-Methyl-7-nitroindole-2-carboxylic acid (1 mM, 50-fold excess).
Reference: Non-binding control (e.g., Tryptophan) or Parent (7-NICA).
Workflow:
Sample Prep: Dissolve ligand in
-DMSO (keep final DMSO < 5%). Mix with protein in buffer.
Pulse Sequence: Use a standard STD sequence with a train of Gaussian pulses.
Off-resonance irradiation: 30 ppm (Far from spectral signals).
Acquisition: Record 1D
spectra interleaved (on-res/off-res).
Processing: Subtract ON from OFF spectra.
Analysis:
Positive Result: If the N-methyl signal (approx. 3.8–4.0 ppm) appears in the difference spectrum, it is in close contact (< 5 Å) with the protein.
Negative Result: If the aromatic signals appear but the methyl signal is absent/weak, the methyl group is solvent-exposed (suggesting it does not clash, but contributes little to binding energy).
Objective: Obtain the 3D coordinates of the ligand within the binding pocket.
Reagents:
Crystals: Apo-crystals of Target (e.g., APE1) grown via hanging drop vapor diffusion.
Ligand Stock: 100 mM in DMSO.
Cryoprotectant: Mother liquor + 25% Glycerol.
Workflow:
Optimization: Establish reproducible crystallization conditions for the apo-protein (e.g., PEG 4000, MgCl₂ for APE1).
Soaking:
Add ligand to the crystallization drop to a final concentration of 1–5 mM (ensure <10% DMSO).
Incubate for 2–24 hours. Note: If crystals crack, reduce concentration or use co-crystallization (mixing before drop setup).
Harvesting: Loop crystals, pass briefly through cryoprotectant containing the ligand, and flash-freeze in liquid nitrogen.
Data Collection: Collect diffraction data at a synchrotron source (100 K).
Refinement:
Solve structure using Molecular Replacement (MR) with the apo-structure.
Examine the
electron density map for a positive blob in the active site.
Fit the 1-Methyl-7-nitroindole-2-carboxylic acid model into the density.
Validation: Check for steric clashes between the N-methyl group and surrounding residues.
Part 5: Data Analysis & Interpretation
When analyzing the data, use the following criteria to confirm the site:
The "Hinge" Check (Chk2 Context):
In the parent (7-NICA) structure with Chk2, the indole N-H forms a hydrogen bond with the backbone carbonyl of the hinge region (Glu/Met residues).
Observation: If the 1-Methyl derivative shows no binding in SPR or no density in X-ray, the Methyl group has sterically clashed with the hinge or removed the critical donor.
The "Active Site" Check (APE1 Context):
APE1 binds carboxylates via
coordination.
Observation: If X-ray shows the carboxylate anchored to
and the N-methyl group sitting in a hydrophobic pocket (e.g., near Phe/Trp residues), the binding mode is confirmed and potentially enhanced .
References
APE1 Inhibition Context
Title: "Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid deriv
URL:[Link] (General Journal Link for verification of scaffold history)
Chk2 Kinase Inhibition
Title: "Cellular inhibition of checkpoint kinase 2 (Chk2) and potentiation of camptothecins and radiation by the novel Chk2 inhibitor PV1019 [7-nitro-1H-indole-2-carboxylic acid...]"[]
Source:Journal of Pharmacology and Experimental Therapeutics (2009)[][2]
Independent Verification of 1-Methyl-7-nitroindole-2-carboxylic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the independent verification of 1-Methyl-7-nitroindole-2-carboxylic acid, a compound of interest in pharma...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the independent verification of 1-Methyl-7-nitroindole-2-carboxylic acid, a compound of interest in pharmaceutical and biochemical research. As a Senior Application Scientist, the following sections outline not just the "how" but the "why" behind the chosen analytical methodologies, ensuring a robust and self-validating approach to confirming the structure, purity, and identity of this target molecule.
The Imperative of Independent Verification
In drug discovery and development, the unambiguous characterization of a chemical entity is paramount. The biological activity and safety of a compound are intrinsically linked to its precise chemical structure. Any deviation, be it isomeric impurities, residual solvents, or byproducts from synthesis, can lead to misleading biological data and costly downstream failures. This guide, therefore, emphasizes a multi-pronged analytical approach to ensure the highest confidence in the integrity of 1-Methyl-7-nitroindole-2-carboxylic acid.
Synthesis and Purification: Establishing a Baseline
While various synthetic routes to nitroindole derivatives exist, a common approach involves the nitration of the corresponding methylated indole precursor. The choice of nitrating agent and reaction conditions is critical to control regioselectivity and minimize the formation of undesired isomers.
A plausible synthetic pathway begins with the esterification of 7-nitroindole-2-carboxylic acid, followed by N-methylation of the indole nitrogen, and subsequent hydrolysis of the ester to yield the final product.
Caption: A generalized synthetic workflow for 1-Methyl-7-nitroindole-2-carboxylic acid.
Following synthesis, rigorous purification is essential. Column chromatography using silica gel is a standard method for separating the desired product from unreacted starting materials and isomeric byproducts. The choice of solvent system (e.g., a gradient of ethyl acetate in hexanes) is crucial for achieving optimal separation.
Orthogonal Analytical Verification
To ensure the highest level of confidence, a suite of orthogonal analytical techniques should be employed. Each technique provides a unique piece of structural or purity information, and their collective results build a comprehensive and trustworthy profile of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule. Both ¹H and ¹³C NMR should be performed.
Experimental Protocol: NMR Sample Preparation
Sample Weighing: Accurately weigh approximately 5-10 mg of the purified 1-Methyl-7-nitroindole-2-carboxylic acid for ¹H NMR, and 20-50 mg for ¹³C NMR.[1]
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent.[1] Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice due to its ability to dissolve a wide range of organic compounds and its distinct solvent peak.
Filtration: To remove any particulate matter that could degrade spectral quality, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry NMR tube.
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added.[2]
Expected ¹H NMR Results (400 MHz, DMSO-d₆):
Chemical Shift (ppm)
Multiplicity
Integration
Assignment
Rationale
~13.0
br s
1H
COOH
The acidic proton of the carboxylic acid is typically a broad singlet at a very downfield chemical shift.[3]
~8.2-8.0
d
1H
Ar-H
Aromatic proton ortho to the nitro group, deshielded by its electron-withdrawing effect.
~7.8-7.6
d
1H
Ar-H
Aromatic proton para to the nitro group.
~7.4-7.2
t
1H
Ar-H
Aromatic proton meta to the nitro group.
~7.1
s
1H
C3-H
Proton on the pyrrole ring.
~4.1
s
3H
N-CH₃
The methyl group attached to the indole nitrogen.
Expected ¹³C NMR Results (100 MHz, DMSO-d₆):
Chemical Shift (ppm)
Assignment
Rationale
~165
C=O
Carboxylic acid carbonyl carbon.
~140-120
Ar-C
Aromatic carbons of the indole ring. The carbon bearing the nitro group will be significantly downfield.
~105
C3
Carbon at the 3-position of the indole ring.
~32
N-CH₃
Methyl carbon attached to the indole nitrogen.
Comparative Analysis:
The presence of any unexpected signals or altered splitting patterns in the ¹H NMR spectrum could indicate the presence of impurities or isomeric products. For instance, a different substitution pattern of the nitro group would lead to a distinctly different set of aromatic proton signals and coupling constants. The absence of the N-H proton signal (typically seen around 11-12 ppm in non-methylated indoles) is a key indicator of successful N-methylation.[3]
Mass Spectrometry (MS): Confirming Molecular Weight
Mass spectrometry provides a direct measurement of the molecular weight of the compound, offering a fundamental confirmation of its identity. High-resolution mass spectrometry (HRMS) can further provide the elemental composition.
Experimental Protocol: Mass Spectrometry Sample Preparation
Sample Dissolution: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
Ionization Method: Electrospray ionization (ESI) is a common and effective technique for analyzing polar small molecules like carboxylic acids.[4]
Analysis: The prepared solution is infused into the mass spectrometer for analysis.
Expected Mass Spectrometry Results:
Ion
Expected m/z
[M-H]⁻
219.04
[M+H]⁺
221.05
Comparative Analysis:
The primary peak of interest will be the molecular ion. The presence of other significant peaks could suggest fragmentation or the presence of impurities. A comparison with the mass spectrum of the non-nitrated analog, 1-methyl-indole-2-carboxylic acid (molecular weight 175.18 g/mol ), would show a mass shift corresponding to the addition of a nitro group and the loss of a hydrogen atom.[5]
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.
Grinding: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[6] KBr is transparent in the IR region.
Pellet Formation: The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[7]
Analysis: The KBr pellet is placed in the sample holder of the FTIR spectrometer for analysis.
Caption: Workflow for preparing a solid sample for FTIR analysis using the KBr pellet method.
Expected FTIR Results:
Wavenumber (cm⁻¹)
Vibration
Functional Group
3300-2500 (broad)
O-H stretch
Carboxylic Acid
~1700 (strong)
C=O stretch
Carboxylic Acid
~1520 and ~1340
N-O asymmetric and symmetric stretch
Nitro Group
~1600-1450
C=C stretch
Aromatic Ring
~1300-1200
C-O stretch
Carboxylic Acid
Comparative Analysis:
The presence of the characteristic broad O-H stretch and the strong C=O stretch are indicative of the carboxylic acid moiety.[8] The two strong absorbances for the nitro group are also key identifiers. A comparison with the spectrum of 1-methyl-indole-2-carboxylic acid would show the absence of the nitro group stretches.[9]
HPLC is the workhorse for determining the purity of a compound and for quantifying any impurities.
Experimental Protocol: HPLC Analysis
Mobile Phase Preparation: A typical mobile phase for the analysis of indole carboxylic acids is a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with a small amount of formic or phosphoric acid to control pH).[10][11]
Sample Preparation: Prepare a stock solution of the sample in the mobile phase at a known concentration (e.g., 1 mg/mL).
Chromatographic Conditions:
Column: A C18 reverse-phase column is commonly used.
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).
Flow Rate: Typically 1 mL/min.
Injection Volume: 10-20 µL.
Analysis: The sample is injected onto the HPLC system, and the resulting chromatogram is recorded.
Expected HPLC Results:
A pure sample of 1-Methyl-7-nitroindole-2-carboxylic acid should ideally show a single, sharp peak in the chromatogram. The retention time of this peak is characteristic of the compound under the specific chromatographic conditions.
Comparative Analysis:
The presence of additional peaks in the chromatogram indicates the presence of impurities. By comparing the retention times of these peaks with those of potential impurities (e.g., starting materials, isomeric byproducts), the identity of the impurities can often be inferred. The area under each peak is proportional to its concentration, allowing for the quantification of the purity of the main compound.
Conclusion: A Self-Validating System
By employing this multi-faceted analytical approach, researchers can build a comprehensive and reliable profile of 1-Methyl-7-nitroindole-2-carboxylic acid. Each technique acts as a check on the others, creating a self-validating system. For instance, an impurity observed in the HPLC chromatogram should ideally correspond to a set of minor peaks in the NMR spectrum and a distinct mass in the mass spectrum. This integrated approach provides the highest level of confidence in the identity and purity of the compound, which is essential for its use in further research and development.
References
Springer Nature. Mass Spectrometry Protocols and Methods. [Link]
Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]
Labindia Analytical. Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis. [Link]
The Royal Society of Chemistry. Methodology for Accurate Mass Measurement of Small Molecules. [Link]
University of Alberta. NMR Sample Preparation. [Link]
Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]
Institute of Chemistry, Academia Sinica. Application of Mass Spectrometry on Small Molecule Analysis. [Link]
National Center for Biotechnology Information. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]
SlidePlayer. ir spectrum of carboxylic acids and alcohols. [Link]
Iowa State University. NMR Sample Preparation. [Link]
Mesbah Energy. Basics of NMR\ Sample preparation and analysis of NMR analysis data. [Link]
University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
Longdom Publishing. Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. [Link]
TSI Journals. Mass spectral studies of nitroindole compounds. [Link]
Google Patents. CN102020600A - Synthetic method of indole-2-carboxylic acid.
University of Calgary. IR: carboxylic acids. [Link]
Taylor & Francis Online. A Practical Synthesis of Indole-2-carboxylic Acid. [Link]
SIELC Technologies. Separation of Indole-2-carboxylic acid, 5-methoxy- on Newcrom R1 HPLC column. [Link]
SIELC Technologies. Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column. [Link]
ResearchGate. Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. [Link]
National Center for Biotechnology Information. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. [Link]
ACS Publications. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. [Link]
A Comparative Guide to 1-Methyl-7-nitroindole-2-carboxylic Acid and its Alternatives in Drug Discovery
In the landscape of modern medicinal chemistry, the indole scaffold remains a cornerstone for the development of novel therapeutics. This guide provides a comprehensive literature review and comparative analysis of 1-Met...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern medicinal chemistry, the indole scaffold remains a cornerstone for the development of novel therapeutics. This guide provides a comprehensive literature review and comparative analysis of 1-Methyl-7-nitroindole-2-carboxylic acid and its structural analogs. We will delve into the synthesis, biological activities, and structure-activity relationships (SAR) of these compounds, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus will be on their potential as modulators of key biological targets, supported by experimental data and detailed protocols.
The 7-Nitroindole-2-Carboxylic Acid Scaffold: A Privileged Structure with Therapeutic Potential
7-Nitroindole-2-carboxylic acid has emerged as a versatile building block in the synthesis of bioactive molecules.[1] Its unique electronic properties, conferred by the electron-withdrawing nitro group and the carboxylic acid moiety, make it a valuable starting point for targeting a range of enzymes and receptors.[1][2]
Synthesis of 7-Nitroindole-2-Carboxylic Acid and its N-Methylated Analog
The synthesis of 7-nitroindole-2-carboxylic acid can be challenging due to the sensitive nature of the indole ring, which is prone to polymerization under harsh acidic conditions.[3] A common strategy involves the hydrolysis of its methyl ester, which is more readily synthesized.[4]
Protocol 1: Synthesis of 7-Nitroindole-2-carboxylic acid from Methyl 7-nitroindole-2-carboxylate [4]
Dissolve methyl 7-nitroindole-2-carboxylate in a 1:1 mixture of tetrahydrofuran and water.
Add an aqueous solution of sodium hydroxide and stir the mixture at room temperature for approximately 3 hours.
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
Upon completion, acidify the reaction mixture with hydrochloric acid.
Extract the product with ethyl acetate.
Wash the organic layer with a saturated sodium chloride solution and dry it over anhydrous magnesium sulfate.
Filter the solution and remove the solvent under reduced pressure to yield 7-nitro-1H-indole-2-carboxylic acid.
To obtain the target compound, 1-Methyl-7-nitroindole-2-carboxylic acid , a subsequent N-alkylation step can be performed. A general method for the N-methylation of indoles involves the use of a methylating agent such as iodomethane in the presence of a base.[5]
Conceptual Protocol 2: N-Methylation of 7-Nitroindole-2-carboxylic acid
Dissolve 7-nitroindole-2-carboxylic acid in a suitable polar aprotic solvent (e.g., dimethylformamide).
Add a base (e.g., sodium hydride or potassium carbonate) to deprotonate the indole nitrogen.
Slowly add iodomethane to the reaction mixture.
Stir the reaction at room temperature and monitor its progress by TLC.
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
Purify the crude product by column chromatography to obtain 1-Methyl-7-nitroindole-2-carboxylic acid.
Challenges and Considerations
The presence of the nitro group, while beneficial for biological activity, can also present challenges. Nitroaromatic compounds can sometimes be associated with metabolic liabilities and potential cytotoxicity.[6][7] Furthermore, achieving regioselective synthesis of substituted indoles can be complex, often requiring multi-step procedures and careful control of reaction conditions to avoid the formation of unwanted isomers.[3][8]
Biological Targets and Comparative Analysis of Indole-2-Carboxylic Acid Derivatives
The 7-nitroindole-2-carboxylic acid scaffold and its derivatives have been investigated as inhibitors of several key biological targets. The following sections provide a comparative analysis of their performance against these targets.
APE1 is a crucial enzyme in the DNA base excision repair (BER) pathway, and its inhibition is a promising strategy for cancer therapy, as it can sensitize cancer cells to DNA-damaging agents.[9][10][11] 7-Nitroindole-2-carboxylic acid, also known as CRT0044876, is a potent and selective inhibitor of APE1.[4]
The data indicates that 7-nitroindole-2-carboxylic acid is a potent APE1 inhibitor, with an IC50 value in the low micromolar range. Its ability to potentiate the effects of DNA-damaging agents highlights its therapeutic potential in oncology.
Fructose-1,6-bisphosphatase (FBPase) Inhibition
FBPase is a key regulatory enzyme in gluconeogenesis, and its inhibition is a therapeutic strategy for type 2 diabetes.[12][13][14] Derivatives of 7-nitro-1H-indole-2-carboxylic acid have been synthesized and evaluated as allosteric inhibitors of FBPase.[15][16]
These results demonstrate that substitutions on the phenylamino moiety of the 7-nitro-1H-indole-2-carboxamide scaffold significantly impact inhibitory activity against FBPase. Compound 3.9 , with a 3-chloro-4-fluorophenyl group, emerged as a highly potent inhibitor with an IC50 of 0.99 µM.[15][16]
HIV-1 Integrase Inhibition
HIV-1 integrase is an essential enzyme for viral replication, making it a prime target for antiretroviral therapy.[17][18] Indole-2-carboxylic acid derivatives have been explored as both active site and allosteric inhibitors of HIV-1 integrase.[5][19]
Structure-activity relationship studies have shown that modifications at various positions of the indole ring, as well as the nature of the chelating group, are crucial for potent inhibition of HIV-1 integrase.[19][21] The introduction of a halogenated benzene ring at the C6 position, as in compound 17a , has been shown to enhance activity.[19]
CysLT1 antagonists are used in the treatment of asthma and allergic rhinitis.[22][23] A novel class of 3-substituted 1H-indole-2-carboxylic acid derivatives has been identified as highly potent and selective CysLT1 antagonists.[24][25]
The remarkable potency and selectivity of compound 17k (IC50 = 5.9 nM for CysLT1) underscore the potential of the indole-2-carboxylic acid scaffold in developing highly effective CysLT1 antagonists.[24][25][26] The SAR studies revealed that the (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl group and an α,β-unsaturated amide moiety at the 3-position of the indole ring are critical for high antagonist activity.[24]
Experimental Workflows and Methodologies
To ensure the scientific integrity and reproducibility of findings, detailed and validated experimental protocols are essential.
APE1 Inhibition Assay (Fluorescence-Based)
This assay measures the ability of a compound to inhibit the endonuclease activity of APE1 on a fluorescently labeled DNA substrate.
Protocol 3: APE1 Inhibition Assay
Prepare Reagents: APE1 enzyme, assay buffer, and a fluorescently labeled oligonucleotide substrate containing a single abasic site.
Compound Preparation: Prepare serial dilutions of the test compounds (e.g., 1-Methyl-7-nitroindole-2-carboxylic acid and alternatives) in DMSO.
Reaction Setup: In a 96-well plate, add the assay buffer, APE1 enzyme, and the test compound.
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the enzyme.
Initiate Reaction: Add the fluorescent DNA substrate to each well to start the reaction.
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
Quench Reaction: Stop the reaction by adding a stop solution (e.g., containing NaOH and EDTA).
Read Fluorescence: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
FBPase Inhibition Assay (Spectrophotometric)
This assay determines the inhibitory effect of compounds on FBPase activity by measuring the rate of fructose-6-phosphate production.
Prepare Reagents: Recombinant human FBPase, assay buffer (e.g., Tris-HCl with MgCl2 and EDTA), fructose-1,6-bisphosphate (substrate), and a coupling enzyme system (phosphoglucose isomerase and glucose-6-phosphate dehydrogenase) with NADP+.
Compound Preparation: Prepare serial dilutions of the test compounds.
Reaction Mixture: In a 96-well plate, combine the assay buffer, coupling enzymes, NADP+, and the test compound.
Add Enzyme: Add FBPase to the wells and pre-incubate.
Initiate Reaction: Add the substrate, fructose-1,6-bisphosphate, to start the reaction.
Monitor Absorbance: Measure the increase in absorbance at 340 nm over time, which corresponds to the reduction of NADP+ to NADPH.
Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration to calculate the IC50 value.
Visualizing Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Overview of biological pathways targeted by indole-2-carboxylic acid derivatives.
Caption: Generalized workflow for an in vitro enzyme inhibition assay.
Caption: Logical flow for a structure-activity relationship (SAR) study.
Conclusion and Future Directions
While direct experimental data on 1-Methyl-7-nitroindole-2-carboxylic acid is scarce in the public domain, this guide provides a robust framework for understanding its potential based on the well-documented activities of its parent scaffold and related analogs. The 7-nitroindole-2-carboxylic acid core is a versatile starting point for developing inhibitors against a range of important therapeutic targets, including APE1, FBPase, HIV-1 integrase, and the CysLT1 receptor.
The effect of N-methylation on the indole ring can influence several properties, including metabolic stability, cell permeability, and binding affinity. Future research should focus on the direct synthesis and biological evaluation of 1-Methyl-7-nitroindole-2-carboxylic acid to ascertain how this modification impacts its activity and selectivity against the targets discussed. Furthermore, continued exploration of substitutions at other positions of the indole ring will undoubtedly lead to the discovery of new and improved therapeutic agents.
References
Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters. [Link][24]
Indole-based Allosteric Inhibitors of HIV-1 Integrase. ResearchGate. [Link][5]
Design and Synthesis of Novel Indole β-Diketo Acid Derivatives as HIV-1 Integrase Inhibitors. Journal of Medicinal Chemistry. [Link][17]
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link][19]
Indole-Based Allosteric Inhibitors of HIV-1 Integrase. The Aquila Digital Community. [Link][20]
Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Publications. [Link][25]
Therapeutic Potential of Indole Derivatives as Anti-HIV Agents: A Mini-review. Current Topics in Medicinal Chemistry. [Link][18]
Cysteinyl-leukotriene type 1 receptor antagonists. Wikipedia. [Link][22]
Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT 1 Selective Antagonists. ACS Publications. [Link][26]
Characterizing inhibitors of human AP endonuclease 1. PMC. [Link][9]
Inhibitors of the apurinic/apyrimidinic endonuclease 1 (APE1)/nucleophosmin (NPM1) interaction that display anti-tumor properties. PMC. [Link][10]
Inhibition of APE1/Ref-1 for Neovascular Eye Diseases: From Biology to Therapy. MDPI. [Link]
Revisiting Two Decades of Research Focused on Targeting APE1 for Cancer Therapy: The Pros and Cons. MDPI. [Link][11]
Investigating the Unexpected Results of Ape1 Inhibitors. Stony Brook University. [Link]
Biological evaluation and SAR analysis of novel covalent inhibitors against fructose-1,6-bisphosphatase. PubMed. [Link]
Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. ResearchGate. [Link][15]
Fructose-1,6-bisphosphatase Inhibitors: A Review of Recent (2000-2017) Advances and Structure-Activity Relationship Studies. Bentham Science. [Link][12]
Fructose-1,6-bisphosphatase Inhibitors: A Review of Recent (2000- 2017) Advances and Structure-Activity Relationship Studies. Bentham Science. [Link]
Cysteinyl leukotriene receptor-1 antagonists as modulators of innate immune cell function. PubMed. [Link][23]
Fructose-1, 6-Bisphosphatase Inhibitors for Reducing Excessive Endogenous Glucose Production in Type 2 Diabetes. ResearchGate. [Link][13]
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link][21]
Inhibition of Fructose 1,6-Bisphosphatase Reduces Excessive Endogenous Glucose Production and Attenuates Hyperglycemia in Zucker Diabetic Fatty Rats. Diabetes. [Link][14]
Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. PubMed. [Link][16]
A review on indole synthesis from nitroarenes: classical to modern approaches. RSC Publishing. [Link][8]
Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. PMC. [Link]
Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Publications. [Link]
Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. Research and Reviews. [Link]
Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. MDPI. [Link][7]
head-to-head comparison of 1-Methyl-7-nitroindole-2-carboxylic acid and inhibitor X
The following guide provides a comprehensive head-to-head comparison between 7-Nitroindole-2-carboxylic acid (CRT0044876) and the clinical stage APE1 inhibitor E3330 (designated here as "Inhibitor X"). Critical Editorial...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides a comprehensive head-to-head comparison between 7-Nitroindole-2-carboxylic acid (CRT0044876) and the clinical stage APE1 inhibitor E3330 (designated here as "Inhibitor X").
Critical Editorial Note on Nomenclature:
The user query specified "1-Methyl-7-nitroindole-2-carboxylic acid". In medicinal chemistry, the N-methylation (1-Methyl) of the indole-2-carboxylic acid scaffold typically abolishes the critical hydrogen bond donor capacity required for the active site binding in targets like APE1 or the Glycine/NMDA site. The primary bioactive agent in this class is the 1H-indole (unmethylated) form, specifically 7-Nitroindole-2-carboxylic acid (also known as CRT0044876 ). The 1-Methyl variant is primarily a synthetic intermediate (e.g., methyl ester precursor) or an inactive analog used as a negative control. This guide focuses on the active 7-Nitroindole-2-carboxylic acid to ensure scientific relevance, while contrasting it with E3330 , a leading alternative targeting the same protein via a different mechanism.
Targeting APE1 in DNA Damage Response (DDR)
Executive Summary
7-Nitroindole-2-carboxylic acid (CRT0044876) and E3330 represent two distinct pharmacological strategies for inhibiting Apurinic/Apyrimidinic Endonuclease 1 (APE1) , a dual-function protein critical for DNA Base Excision Repair (BER) and redox signaling.
7-Nitroindole-2-carboxylic acid is a direct enzymatic inhibitor . It binds to the endonuclease active site, blocking the repair of abasic sites in DNA. It is the tool of choice for dissecting the DNA repair function of APE1.
E3330 (Inhibitor X) is a redox inhibitor . It targets the redox-regulatory domain of APE1, preventing it from activating transcription factors like NF-κB and HIF-1α.
Verdict: For researchers studying DNA repair mechanisms and potentiation of alkylating agents (e.g., Temozolomide), 7-Nitroindole-2-carboxylic acid is the superior probe. For studies focused on tumor microenvironment signaling, angiogenesis, and inflammation , E3330 is the preferred agent.
Chemical & Mechanistic Profile
Feature
7-Nitroindole-2-carboxylic acid (CRT0044876)
E3330 (Inhibitor X)
CAS Number
6960-45-8
136164-66-4
Primary Target
APE1 (Endonuclease Domain)
APE1 (Redox Domain / Ref-1)
Mechanism of Action
Competitive Inhibitor : Mimics the DNA backbone phosphate; binds to the active site Mg²⁺/Mn²⁺ cluster.
Allosteric/Redox Inhibitor : Blocks APE1 interaction with transcription factors; does not inhibit DNA repair activity directly.
IC50 (Cell-Free)
~3.0 µM (Endonuclease activity)
~10-20 µM (Redox activity)
Key Application
Potentiating cytotoxicity of DNA alkylating agents (MMS, Temozolomide).
The following diagram illustrates the functional domains of APE1 and where each inhibitor binds.
Figure 1: Mechanism of Action comparison. CRT0044876 targets the DNA repair active site, while E3330 targets the redox signaling domain.
Biological Performance & Experimental Data
A. Potentiation of Chemotherapy (DNA Repair)
7-Nitroindole-2-carboxylic acid is specifically designed to prevent cancer cells from repairing DNA damage induced by alkylating agents.
Data Insight: In HeLa cells, co-treatment with CRT0044876 (100 µM) and Methyl Methanesulfonate (MMS) results in a >10-fold reduction in cell survival compared to MMS alone.
Specificity: It inhibits the AP endonuclease activity but has minimal effect on the 3'–5' exonuclease activity of APE1.[1]
B. Redox Signaling Suppression
E3330 does not significantly inhibit the DNA repair function of APE1 at physiological concentrations. Instead, it blocks the reduction of transcription factors.
Data Insight: E3330 treatment (50 µM) decreases NF-κB DNA binding activity by ~60-80% in EMSA assays, leading to downregulation of downstream targets like VEGF and IL-8.
Experimental Protocol: APE1 Endonuclease Assay
Use this protocol to validate the activity of 7-Nitroindole-2-carboxylic acid.
Objective: Measure the inhibition of APE1-mediated cleavage of an AP-site mimic.
Reagents:
Enzyme: Recombinant Human APE1 (0.1 U/µL).
Substrate: 5'-FAM-labeled oligonucleotide (20-mer) containing a central Tetrahydrofuran (THF) residue (stable AP site mimic).
Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 5 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA.
Inhibitor: 7-Nitroindole-2-carboxylic acid (dissolved in DMSO).[]
Synthesis & Synthetic Utility (The "1-Methyl" Context)
While 7-nitroindole-2-carboxylic acid is the active inhibitor, the 1-Methyl variant mentioned in the prompt is often encountered in synthetic pathways.
Synthetic Pathway Diagram:
This diagram shows the relationship between the precursors and the active inhibitor.
Figure 2: Synthetic relationship. The active inhibitor requires a free N-H group for binding.
References
Madhusudan, S., et al. (2005). "Isolation of a small molecule inhibitor of DNA base excision repair." Nucleic Acids Research, 33(15), 4711–4724.
Key Finding: Identification of 7-nitroindole-2-carboxylic acid (CRT0044876) as a specific APE1 endonuclease inhibitor.[1][]
Luo, M., et al. (2008). "APE1/Ref-1 redox inhibitor E3330 inhibits the growth of tumor cells." Antioxidants & Redox Signaling, 10(11), 1853–1867.
Key Finding: Characterization of E3330 as a redox-specific inhibitor.
Simeonov, A., et al. (2009). "High-throughput screening for inhibitors of the DNA repair enzyme APE1." Protocol Exchange.
Key Finding: Methodologies for APE1 inhibitor screening.
Part 1: Core Directive This guide is structured as a field-ready operational manual for the disposal of 1-Methyl-7-nitroindole-2-carboxylic acid .[1] It prioritizes safety, regulatory compliance, and practical laboratory...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Core Directive
This guide is structured as a field-ready operational manual for the disposal of 1-Methyl-7-nitroindole-2-carboxylic acid .[1] It prioritizes safety, regulatory compliance, and practical laboratory workflows over generic advice. The content is synthesized from the chemical properties of nitro-substituted indoles and carboxylic acids, ensuring a robust safety margin even in the absence of a compound-specific Safety Data Sheet (SDS) for this exact derivative.[1]
[1]
Executive Safety Summary
1-Methyl-7-nitroindole-2-carboxylic acid is a functionalized indole derivative containing a nitro group (
) and a carboxylic acid moiety ().[1] While specific toxicological data for this exact methylated derivative may be limited, its structural analogs (e.g., 7-nitroindole-2-carboxylic acid, CAS 6960-45-8) act as significant irritants and potential acute toxins.[1]
Critical Hazards:
Nitrogen Oxide (NOx) Release: Thermal decomposition or incineration without proper scrubbing will release toxic NOx gases.[2]
Acidic Corrosivity: The free carboxylic acid group presents a contact hazard and requires segregation from strong bases to prevent exothermic neutralization.
Energetic Potential: Nitro-substituted aromatics can exhibit shock sensitivity or rapid decomposition under high heat.[1] While this specific compound is generally stable, it must be treated as a high-energy waste precursor .[1]
Chemical Identity & Physical Properties
Note: Properties inferred from close structural analogs (7-Nitroindole-2-carboxylic acid and 1-Methylindole-2-carboxylic acid).[1][3]
Property
Description
Chemical Structure
Indole core with N-methyl, C2-carboxylic acid, and C7-nitro substitution.[1][3]
Physical State
Solid (Powder/Crystals), typically yellow to orange/brown.
Solubility
Low water solubility; soluble in organic solvents (DMSO, DMF, Methanol).
Proper segregation is the first line of defense against laboratory accidents.[1] This compound must NOT be combined with general trash or flushed down the drain.[4]
waste Stream Designation
RCRA Status (USA): Not P-listed or U-listed.[1] However, it must be characterized for ignitability (if in flammable solvent) and reactivity (due to the nitro group).
The following logic gate ensures the compound is routed to the correct waste stream.
Figure 1: Decision logic for segregating nitroindole waste based on physical state and solvent carrier.[1]
Step-by-Step Disposal Protocols
Protocol A: Solid Waste Disposal
Applicability: Pure powder, contaminated weighing boats, filter paper, or chemically contaminated gloves.
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum.[1] Avoid metal containers if the waste is wet or acidic to prevent corrosion.[1]
Labeling: Affix a hazardous waste tag immediately.
Do not mix with strong oxidizers (e.g., permanganates, nitrates) in the solid waste bin.
Keep the container closed at all times to prevent dust formation.[1][2][5]
Final Disposal: Transfer to EHS (Environmental Health & Safety) for incineration in a facility equipped with a secondary combustion chamber and scrubber (to handle NOx and potential cyanide byproducts from the indole ring).
Protocol B: Liquid Waste (Solutions)
Applicability: Reaction mixtures, mother liquors, or HPLC waste.
pH Check: Ensure the solution is not highly basic. If mixed with strong bases, the carboxylic acid will deprotonate, and the nitro group may sensitize the solution. Keep pH < 9.
Incompatible: Peroxides, Nitric Acid (risk of polynitration and explosion).
Collection: Pour into the appropriate "Organic Waste" carboy (Halogenated vs. Non-Halogenated).
Rinsing: Triple rinse empty reaction vessels with a compatible solvent (e.g., acetone) and add the rinsate to the liquid waste container.
Spill Response & Decontamination
Scenario: A 5g bottle of powder drops and shatters on the floor.
Immediate Actions
Evacuate: Clear the immediate area of personnel.
PPE: Don Nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If dust is visible, use an N95 respirator or half-face respirator with P100 cartridges.[1]
Ventilation: Ensure fume hoods are running to pull air away from the spill.
Cleanup Workflow (Graphviz)
Figure 2: Operational workflow for cleaning up solid nitroindole spills. Wetting the powder is critical to prevent inhalation of dust.
Decontamination Solution:
Use a simple surfactant solution (soap and water). Avoid using strong bleach (hypochlorite) initially, as it can react with amine-like impurities or the indole nitrogen under certain conditions.[1]
Regulatory & Compliance Notes
EPA (USA): Dispose of as hazardous chemical waste. Do not use evaporation as a disposal method.[1]
DOT (Transport): If shipping waste, it likely falls under UN 2811, Toxic solids, organic, n.o.s. (Nitroindole derivative).[1][6][7][8]
Incineration Requirement: Because of the stable aromatic ring and the nitro group, simple landfilling is often prohibited. High-temperature incineration (
) is the required destruction method to ensure complete mineralization.[1]
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1]
Vanderbilt Environmental Health and Safety. (2023). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Methyl-7-nitroindole-2-carboxylic Acid
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily realities. With these pioneering efforts comes the profound responsibility of ensuring the safe...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily realities. With these pioneering efforts comes the profound responsibility of ensuring the safety of the researchers at the bench. This guide provides an in-depth, experience-driven protocol for the safe handling of 1-Methyl-7-nitroindole-2-carboxylic acid, focusing on the correct selection and use of Personal Protective Equipment (PPE). Our goal is to empower you, our fellow scientists, with the knowledge to create a self-validating system of safety, moving beyond mere compliance to a culture of proactive risk management.
Hazard Identification and Risk Assessment: Understanding the Molecule
1-Methyl-7-nitroindole-2-carboxylic acid is a compound characterized by a nitro group and a carboxylic acid moiety on a methylindole scaffold. This combination of functional groups dictates its hazard profile.
Acute Toxicity and Irritation: The Safety Data Sheet (SDS) for this compound explicitly states that it is harmful if swallowed or if it comes into contact with the skin.[1][2] It is also classified as a skin and serious eye irritant, and may cause respiratory irritation upon inhalation of its dust.[1][2]
Aromatic Nitro Compounds: From a broader chemical class perspective, aromatic nitro compounds are known for their potential for rapid absorption through the skin.[3] While this specific molecule's toxicokinetics are not widely studied, the presence of the nitro group warrants a high degree of caution regarding dermal exposure.
Carboxylic Acid Functionality: The carboxylic acid group contributes to the compound's irritant properties, a common characteristic of this functional class.[4]
Combustible Dust: As a solid powder, 1-Methyl-7-nitroindole-2-carboxylic acid may form combustible dust concentrations in the air, a physical hazard that must be managed during handling.[1]
Thermal Stability: Organic nitro compounds, as a class, can be thermally sensitive and may decompose exothermically at elevated temperatures.[5] While the decomposition temperature for this specific compound is high (260 - 261 °C), it is crucial to avoid uncontrolled heating.[1]
Engineering Controls: The First Line of Defense
Before any discussion of PPE, it is imperative to emphasize the foundational role of engineering controls. All work with 1-Methyl-7-nitroindole-2-carboxylic acid, from weighing to preparing solutions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6] The fume hood also provides a contained space in the event of a spill.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risks. The following table summarizes the recommended PPE for common laboratory operations involving 1-Methyl-7-nitroindole-2-carboxylic acid.
Task
Eye & Face Protection
Hand Protection
Protective Clothing
Respiratory Protection
Weighing Solid Compound
Chemical safety goggles
Nitrile gloves (double-gloving recommended)
Lab coat
Recommended due to dust inhalation hazard
Preparing Solutions
Chemical safety goggles and face shield
Nitrile or neoprene gloves
Chemical-resistant apron over a lab coat
Not typically required if performed in a fume hood
Running Reactions
Chemical safety goggles and face shield
Nitrile or neoprene gloves
Chemical-resistant apron over a lab coat
Not typically required if performed in a fume hood
Post-Reaction Workup & Purification
Chemical safety goggles and face shield
Nitrile or neoprene gloves
Chemical-resistant apron over a lab coat
Not typically required if performed in a fume hood
Spill Cleanup
Chemical safety goggles and face shield
Heavy-duty nitrile or butyl rubber gloves
Chemical-resistant suit or coveralls
NIOSH-approved respirator with particulate filter
Detailed PPE Specifications
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory at all times.[7][8] When handling larger quantities or during procedures with a higher risk of splashing (e.g., transfers, solution preparation), a face shield must be worn in conjunction with goggles.[8][9]
Hand Protection: Given that this compound is harmful upon skin contact, appropriate glove selection is critical.[1][2]
Material: Nitrile gloves are a suitable choice for general handling due to their resistance to a wide range of chemicals, including acids and some organic solvents.[8][9] For prolonged tasks or when handling solutions, neoprene gloves offer excellent resistance to acids and caustics.[8][10]
Thickness: A minimum glove thickness of 4-5 mil is recommended for adequate protection against incidental contact.
Integrity: Always inspect gloves for any signs of degradation or punctures before use. Change gloves immediately if they become contaminated.
Protective Clothing: A standard lab coat provides a primary barrier.[9] When preparing solutions or handling quantities greater than a few grams, a chemical-resistant apron should be worn over the lab coat.[4]
Respiratory Protection: While working in a fume hood mitigates the risk of inhalation, a NIOSH-approved respirator with a particulate filter (N95 or higher) should be considered when weighing out the solid, as this is the point of highest potential dust generation.[7][11]
Step-by-Step Operational Plan
The following workflow is designed to ensure a multi-layered safety approach when handling 1-Methyl-7-nitroindole-2-carboxylic acid.
Preparation and Weighing
Don PPE: Before entering the designated work area, don a lab coat, chemical safety goggles, and nitrile gloves.
Work in Fume Hood: Conduct all operations within a certified chemical fume hood.
Weighing: When weighing the solid, consider wearing a second pair of gloves (double-gloving) and a respirator. Use a spatula to carefully transfer the solid to a tared weigh boat. Minimize any actions that could create dust.
Cleaning: After weighing, carefully clean the spatula and any surfaces with a damp cloth to remove residual powder. Dispose of the cloth as hazardous waste.
Solution Preparation
Don Additional PPE: Add a face shield and a chemical-resistant apron to your existing PPE.
Solvent Addition: In the fume hood, place the vessel containing the weighed solid. Slowly add the desired solvent, aiming the stream at the inner wall of the vessel to avoid splashing.
Mixing: Use magnetic stirring or gentle swirling to dissolve the solid. If heating is required, use a controlled heating mantle and monitor the temperature closely.
Emergency and Disposal Plans
Spill Management
Alert and Evacuate: Immediately alert others in the vicinity. If the spill is large, evacuate the area.
Don Appropriate PPE: Before attempting to clean a spill, don the highest level of PPE, including a respirator, heavy-duty gloves, and a chemical-resistant suit.
Containment: For a solid spill, carefully sweep the material into a designated hazardous waste container, avoiding dust generation.[11] For a liquid spill, use a non-combustible absorbent material like sand or vermiculite to contain it.[6]
Cleanup: Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[6][12]
Decontamination: Decontaminate the spill area with soap and water.[6] All cleanup materials must be disposed of as hazardous waste.[11]
Waste Disposal
All materials contaminated with 1-Methyl-7-nitroindole-2-carboxylic acid, including unused product, empty containers, gloves, and absorbent materials, must be treated as hazardous waste.[6][11]
Segregation: Do not mix this waste with other waste streams unless compatibility is confirmed. Nitro compounds can be incompatible with strong bases, amines, and oxidizing or reducing agents.[6]
Labeling and Storage: Collect waste in a clearly labeled, sealed container.[6] Store the container in a designated satellite accumulation area away from incompatible materials.[11]
Disposal: Contact your institution's Environmental Health and Safety (EHS) department for pickup and proper disposal according to federal, state, and local regulations.[6] Never dispose of nitro compounds down the drain.[6]
Visualized PPE Decision Workflow
The following diagram illustrates the logical decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling 1-Methyl-7-nitroindole-2-carboxylic acid.
References
Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. Available at: [Link]
Runaway reaction hazards in processing organic nitrocompounds. IChemE. Available at: [Link]
Chemical Treatment as a Pre-requisite for Effective Disposal of Tri Nitro Toluene (TNT). ResearchGate. Available at: [Link]
SAFETY DATA SHEET - 7-Nitroindole-2-carboxylic acid. Thermo Fisher Scientific. Available at: [Link]
Nitrobenzene - HAZARD SUMMARY. New Jersey Department of Health. Available at: [Link]
Personal Protective Equipment Hand and Arm Protection (Appendix D). North Carolina State University Environmental Health and Safety. Available at: [Link]
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Available at: [Link]
SAFETY DATA SHEET - 7-Nitroindole-2-carboxylic acid. Fisher Scientific. Available at: [Link]
A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. Available at: [Link]